Aminoguanidine Hemisulfate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-aminoguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH6N4.H2O4S/c2*2-1(3)5-4;1-5(2,3)4/h2*4H2,(H4,2,3,5);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGQPUZNCZPZKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N.C(=NN)(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H14N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046016 | |
| Record name | Aminoguanidine hemisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
996-19-0 | |
| Record name | Aminoguanidine hemisulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazinecarboximidamide, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aminoguanidine hemisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di(carbazamidine) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIMAGEDINE HEMISULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R13YB310MU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Aminoguanidine Hemisulfate: A Technical Guide to the Inhibition of Advanced Glycation End Products
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Advanced Glycation End Products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. Their accumulation is a key pathogenic factor in aging and the development of chronic diseases, particularly diabetic complications such as nephropathy, retinopathy, and neuropathy. Aminoguanidine, a nucleophilic hydrazine compound, emerged as a prototypical inhibitor of AGE formation. This technical guide provides a comprehensive overview of the mechanism of action of aminoguanidine hemisulfate, supported by quantitative data, detailed experimental protocols, and visualizations of the core pathways involved. While clinical development was halted due to safety and efficacy concerns, aminoguanidine remains a critical tool in preclinical research for understanding the role of AGEs in disease.
The Pathophysiology of Advanced Glycation End Products (AGEs)
The formation of AGEs is initiated by the Maillard reaction, a non-enzymatic process that begins with the reversible formation of a Schiff base from the carbonyl group of a reducing sugar and the free amino group of a protein.[1] This Schiff base undergoes rearrangement to form a more stable Amadori product.[1] Over time, these Amadori products undergo a series of slow, complex reactions—including dehydration, oxidation, and condensation—to form irreversible, cross-linked structures known as AGEs.[1] Key reactive carbonyl species (RCS) or α-oxoaldehydes, such as glyoxal, methylglyoxal, and 3-deoxyglucosone, are critical intermediates in this process and significantly accelerate AGE formation.[1][2]
The pathological effects of AGEs are twofold:
-
Structural Alterations: Cross-linking of proteins, such as collagen in the extracellular matrix, leads to increased stiffness, reduced elasticity, and impaired tissue function. This is particularly relevant in the vasculature and kidneys.[3]
-
Cellular Signaling: AGEs can bind to specific cell surface receptors, most notably the Receptor for Advanced Glycation End Products (RAGE). This interaction triggers intracellular signaling cascades that promote oxidative stress, inflammation, and apoptosis, contributing to cellular dysfunction and tissue damage.
Mechanism of Action of Aminoguanidine
Aminoguanidine functions primarily as a scavenger of reactive carbonyl precursors of AGEs.[2] Its efficacy stems from its structure as a highly reactive nucleophilic hydrazine compound.[4][5]
The primary mechanism involves:
-
Trapping of α-Dicarbonyls: Aminoguanidine rapidly reacts with highly reactive α,β-dicarbonyl compounds like methylglyoxal, glyoxal, and 3-deoxyglucosone.[2][6]
-
Formation of Stable Adducts: This reaction forms substituted 3-amino-1,2,4-triazine derivatives, which are stable and prevent the dicarbonyls from reacting with proteins to form AGEs.[2]
Figure 1. Mechanism of AGE Inhibition by Aminoguanidine.
Quantitative Data on AGE Inhibition
The inhibitory efficacy of aminoguanidine has been quantified in numerous in vitro studies. The data highlights its dose-dependent effect on preventing the formation of both fluorescent and non-fluorescent AGEs.
Table 1: In Vitro Inhibition of AGE Formation by Aminoguanidine
| Protein Model | Glycating Agent | Aminoguanidine Concentration / Molar Ratio | % Inhibition | Measurement Method | Reference |
| beta2-microglobulin | D-Glucose (50-100 mM) | 1:8 to 1:1 (AG:Glucose) | 26 - 53% | ELISA (Nε-CML) | [4] |
| beta2-microglobulin | D-Glucose (50-100 mM) | 1:8 to 1:1 (AG:Glucose) | 30 - 70% | Fluorospectrometry | [4] |
| RNase A | D-Glucose (0.5 M) | 1:50 (AG:Glucose) | 67% | Fluorescence Spectroscopy | [7][8] |
| RNase A | D-Glucose (0.5 M) | 1:5 (AG:Glucose) | 85% | Fluorescence Spectroscopy | [7][8] |
| Bovine Serum Albumin (BSA) | D-Glucose | 2.0 mg/mL | 73.61% | Fluorescence Spectroscopy | [9] |
| Human Serum Albumin (HSA) | Fructose | 20 mM | 83% | Fluorescence (Pentosidine) | [10] |
| Lysozyme | Ribose | 1 mM | 58.3% | Fluorescence Spectroscopy | [11] |
| Serum (Diabetic Rats) | Endogenous | 10 mmol/L | 15.6% | ELISA | [12] |
Table 2: IC50 Values for Aminoguanidine in AGE Inhibition Assays
| Assay System | IC50 Value (mg/mL) | Reference |
| BSA-Glucose | 0.323 | [11] |
| BSA-Methylglyoxal | 0.195 | [11] |
| BSA-Glucose | ~1 mM (~0.11 mg/mL) |
Experimental Protocols for Assessing AGE Inhibition
Standardized protocols are essential for evaluating the efficacy of AGE inhibitors like aminoguanidine. Below are detailed methodologies for common in vitro and in vivo experiments.
In Vitro AGE Inhibition Assay (BSA-Glucose Model)
This is the most common model to screen for anti-glycation activity.
Objective: To quantify the inhibition of glucose-induced AGE formation on Bovine Serum Albumin (BSA) by aminoguanidine.
Materials:
-
Bovine Serum Albumin (BSA), fatty-acid free
-
D-Glucose
-
This compound (Test Inhibitor)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Azide (NaN3) to prevent bacterial growth
-
Spectrofluorometer
-
96-well microplate (black, clear bottom)
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mg/mL BSA solution in PBS.
-
Prepare a 0.5 M D-Glucose solution in PBS.
-
Prepare a stock solution of aminoguanidine in PBS and create serial dilutions to test various concentrations (e.g., 0.1 to 5 mM).
-
-
Incubation Mixture Setup (per well):
-
Control (No Glycation): 100 µL BSA solution + 100 µL PBS.
-
Blank (Glycation): 100 µL BSA solution + 50 µL Glucose solution + 50 µL PBS.
-
Test: 100 µL BSA solution + 50 µL Glucose solution + 50 µL Aminoguanidine solution (at desired concentration).
-
-
Incubation:
-
Measurement:
-
After incubation, measure the fluorescence intensity using a spectrofluorometer. A common setting for fluorescent AGEs like pentosidine is an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.[8]
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Fluorescence_Test - Fluorescence_Control) / (Fluorescence_Blank - Fluorescence_Control)] * 100
-
Figure 2. Experimental Workflow for In Vitro AGE Inhibition Assay.
Quantification of Specific AGEs
While fluorescence is a useful screening tool, more specific methods are required for precise quantification.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method uses monoclonal antibodies specific to certain AGEs, such as Nε-(carboxymethyl)lysine (CML) or Nε-(carboxyethyl)lysine (CEL), providing a relatively simple and fast way to measure their levels in biological samples.[14][15]
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Techniques like LC-MS/MS are considered the gold standard for accurately identifying and quantifying specific AGEs.[14][15][16] These methods offer high sensitivity and specificity but require sophisticated equipment and complex sample preparation.[14]
In Vivo Animal Studies
Animal models are crucial for evaluating the therapeutic potential and pharmacokinetics of AGE inhibitors.
Objective: To assess the effect of chronic aminoguanidine treatment on AGE accumulation and the development of diabetic complications in a rat model.
Model: Streptozotocin (STZ)-induced diabetic rats are commonly used. STZ is a toxin that destroys pancreatic β-cells, inducing hyperglycemia.
Procedure:
-
Induction of Diabetes: Administer a single intraperitoneal injection of STZ to male Fischer 344 or Wistar rats. Confirm diabetes by measuring blood glucose levels.
-
Treatment Groups:
-
Non-diabetic Control
-
Diabetic Control
-
Diabetic + Aminoguanidine Treatment
-
-
Drug Administration: Administer aminoguanidine in the drinking water (e.g., 1 g/L) for a prolonged period (e.g., 18-32 weeks).[17][18][19]
-
Monitoring: Periodically monitor body weight, blood glucose, and markers of renal function (e.g., albuminuria).[17][18]
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect tissues (e.g., kidney, aorta, skin, tail tendon).[17][18]
-
Analyze tissue homogenates for specific AGEs (e.g., pentosidine, CML) using HPLC or LC-MS/MS.
-
Perform histological analysis of tissues (e.g., kidney glomeruli) to assess structural changes like mesangial expansion or basement membrane thickening.[18]
-
AGE-RAGE Signaling and Inhibition
The pathological effects of AGEs are largely mediated by their interaction with the RAGE receptor. The binding of AGEs to RAGE activates multiple downstream signaling pathways, including NADPH oxidase and the transcription factor NF-κB. This leads to increased production of reactive oxygen species (ROS) and pro-inflammatory cytokines, creating a vicious cycle of cellular damage.
By preventing the formation of AGEs, aminoguanidine acts upstream to block the initiation of this entire signaling cascade. It does not directly interact with RAGE or downstream components but rather reduces the ligands available to activate the receptor.
Figure 3. Aminoguanidine's Upstream Effect on AGE-RAGE Signaling.
Clinical Trials and Limitations
Despite promising preclinical data, aminoguanidine (brand name Pimagedine) faced challenges in clinical trials. The ACTION II trial, a large-scale study in patients with type 2 diabetic nephropathy, was terminated early due to safety concerns and a lack of clear efficacy at the doses used.[2][20] The peak plasma concentrations achieved in clinical therapy were approximately 50 µM, which may have been insufficient for robust AGE inhibition.[2]
Furthermore, aminoguanidine is not entirely specific. It has other pharmacological activities, including the inhibition of nitric oxide synthase (NOS) and semicarbazide-sensitive amine oxidase (SSAO), which could contribute to both its therapeutic and adverse effects.[2][5][21] It is also a highly reactive molecule that can interact with other biological molecules like pyridoxal phosphate.[2] These off-target effects complicate the interpretation of results and contributed to its clinical failure.
Conclusion
This compound is a potent inhibitor of advanced glycation end product formation. Its primary mechanism of action is the trapping of reactive dicarbonyl precursors, thereby preventing their reaction with proteins to form cross-linked AGEs. It has been an invaluable research tool, providing strong evidence for the causative role of AGEs in diabetic complications and aging.[2] While its clinical utility has been limited by a narrow therapeutic window and off-target effects, the study of aminoguanidine has paved the way for the development of second-generation AGE inhibitors and breakers, continuing the pursuit of pharmacological strategies to combat AGE-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoguanidine: An AGE Product Inhibitor | Antiaging Systems Articles [antiaging-systems.com]
- 4. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An In Vivo Study in a Diabetic Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advanced Glycation End Products: A Comprehensive Review of Their Detection and Occurrence in Food [mdpi.com]
- 16. Methods to assess advanced glycation end-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Effects of aminoguanidine in preventing experimental diabetic nephropathy are related to the duration of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aminoguanidine prevents age-related deterioration in left ventricular–arterial coupling in Fisher 344 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and baseline characteristics for the aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. diabetesjournals.org [diabetesjournals.org]
Aminoguanidine Hemisulfate: A Technical Guide to its Therapeutic Potential
Executive Summary: Aminoguanidine (AG), also known as pimagedine, has emerged as a significant investigational drug with multifaceted therapeutic potential. Primarily recognized for its role as an inhibitor of Advanced Glycation End-product (AGE) formation, its mechanisms of action also extend to the selective inhibition of inducible nitric oxide synthase (iNOS) and semicarbazide-sensitive amine oxidase (SSAO). These properties position it as a candidate for treating a spectrum of pathologies, most notably complications arising from diabetes, neurodegenerative disorders, and inflammatory conditions. This document provides a technical overview of the core mechanisms, experimental validation, and therapeutic applications of aminoguanidine, tailored for researchers and drug development professionals.
Core Mechanisms of Action
Aminoguanidine's therapeutic effects are attributed to three primary biochemical interventions:
Inhibition of Advanced Glycation End-products (AGEs)
AGEs are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids.[1][2] This process, known as the Maillard reaction, is accelerated in hyperglycemic states and contributes significantly to the pathophysiology of diabetic complications and aging.[1][3] AG acts as a potent inhibitor of AGE formation by trapping reactive dicarbonyl intermediates like methylglyoxal (MGO), glyoxal, and 3-deoxyglucosone, thereby preventing them from cross-linking with proteins.[4][5][6] This action helps preserve the structure and function of proteins such as collagen, elastin, and lens crystallin, mitigating tissue damage.[1][7]
Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Nitric oxide synthase (NOS) exists in three isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While nNOS and eNOS produce low levels of nitric oxide (NO) for physiological signaling, iNOS is expressed in response to inflammatory stimuli (e.g., cytokines, endotoxins) and generates large, sustained amounts of NO.[8][9] This overproduction of NO is implicated in the pathogenesis of inflammation, sepsis, and neurodegenerative diseases.[8][10] Aminoguanidine has been shown to be a selective inhibitor of iNOS, with 10 to 100-fold less potency against the constitutive eNOS and nNOS isoforms.[8][10][11] This selectivity is crucial, as it allows for the reduction of pathological NO levels without disrupting essential physiological NO signaling.
Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO)
SSAO, also known as primary amine oxidase, is an enzyme that catalyzes the deamination of primary amines, leading to the production of aldehydes, hydrogen peroxide, and ammonia.[12] Increased SSAO activity is observed in diabetes and is linked to the generation of cytotoxic products like formaldehyde and methylglyoxal, which can contribute to protein cross-linking and advanced glycation.[12][13] Aminoguanidine is a potent, irreversible inhibitor of SSAO.[12][13] This inhibition is another pathway through which AG can reduce the burden of reactive carbonyl species and mitigate diabetic complications.[13]
Therapeutic Applications & Preclinical Data
Aminoguanidine's multifaceted mechanisms have been explored in various disease models.
Diabetic Complications
The primary therapeutic target for AG has been the prevention of long-term diabetic complications.
-
Diabetic Nephropathy: AG has been shown to retard the development of experimental diabetic nephropathy by inhibiting the accumulation of renal AGEs, reducing albuminuria, and preventing mesangial expansion.[14] The renoprotective effects appear to be related to the duration of treatment.[14]
-
Diabetic Retinopathy: In a 5-year study on diabetic dogs, daily administration of AG significantly inhibited the development of key retinal lesions, including microaneurysms, acellular capillaries, and pericyte ghosts.[15]
-
General Effects: In streptozotocin (STZ)-induced diabetic rats, AG treatment prevented increases in blood sugar levels and reversed phenotypes such as increased urine flow and glomerular filtration rate.[16]
| Application | Model | Key Finding | Quantitative Result | Reference |
| Nephropathy | STZ-Induced Diabetic Rats | Retarded rise in albuminuria and mesangial expansion. | Data qualitative in abstract. | [14] |
| Retinopathy | Diabetic Dogs (5-year study) | Prevented development of retinal lesions. | Significantly inhibited microaneurysms. | [15] |
| Physiology | STZ-Induced Diabetic Rats | Decreased blood glucose levels. | 462.3 ± 18.6 mg/dL (STZ) vs. 295.9 ± 50.69 mg/dL (STZ+AG). | [16] |
| Oxidative Stress | STZ-Induced Diabetic Rats | Reduced pulmonary oxidative stress. | TBARS: 2.90 ± 1.12 nmol/mg (DM) vs. 1.68 ± 0.04 nmol/mg (DM+AG). | [17] |
Neuroprotection
AG's ability to inhibit iNOS makes it a strong candidate for neuroprotective therapy, particularly in conditions involving excitotoxicity and inflammation.
-
Stroke and Ischemia: In rodent models of focal cerebral ischemia, AG administration markedly reduced infarct volume, brain swelling, and neurological deficits.[18][19] Significant cerebroprotection was observed even when the drug was administered up to 2 hours after the onset of ischemia.[19] In neonatal rats with hypoxic-ischemic brain damage, AG ameliorated infarct volume by suppressing the secondary, delayed production of NO.[20] The neuroprotective mechanism involves the inhibition of downstream effectors of NO-mediated damage, such as calpain and caspase-3.[18]
-
Neurotoxicity: AG has been shown to attenuate the neurotoxic effects of iron by inhibiting iNOS, decreasing mean neuron loss in the hippocampus from 43.4% to 20.3% in an iron-induced neurotoxicity model.[21]
| Application | Model | Key Finding | Quantitative Result | Reference |
| Stroke | Rat (MCAO) | Reduced cortical infarct volume. | 88% and 85% reduction when given at 1 and 2 hours post-ischemia. | [19] |
| Hypoxic-Ischemia | Neonatal Rat | Ameliorated brain damage. | 89% infarct reduction (cortex); 90% reduction (striatum). | [20] |
| Neurotoxicity | Rat (Iron-induced) | Decreased neuron loss. | Reduced mean neuron loss from 43.4% to 20.3%. | [21] |
| Glaucoma | Rat (Chronic) | Provided neuroprotection of retinal ganglion cells. | Data qualitative in abstract. | [22] |
Cardiovascular & Anti-inflammatory Effects
-
Cardiovascular System: In diabetic rats, AG prevented cardiac hypertrophy and reduced oxidative protein modification.[23] In aging rats, it was shown to prevent age-related arterial stiffening and cardiac hypertrophy, likely by reducing AGE-induced cross-linking of extracellular matrix proteins.[7]
-
Anti-inflammatory Action: AG demonstrates significant anti-inflammatory properties. In models of lipopolysaccharide (LPS)-induced systemic and lung inflammation, AG treatment reduced inflammatory cytokines (IFN-γ, TGF-β1), decreased inflammatory cell counts, and improved lung pathology.[24][25] It also ameliorated experimental colitis by reducing macroscopic and microscopic damage and myeloperoxidase (MPO) activity.[26]
| Application | Model | Key Finding | Quantitative Result | Reference |
| Cardiac Hypertrophy | Aging Rats (24-30 mo) | Prevented age-related increase in aortic impedance. | Prevented decrease in carotid distensibility (0.79 to 0.34 mmHg⁻¹). | [7] |
| Lung Inflammation | Rat (LPS-induced) | Decreased total WBC count in bronchoalveolar lavage fluid. | Reduced to 73% of LPS group at 150 mg/kg dose. | [24] |
| Experimental Colitis | Rat (TNB-induced) | Ameliorated macroscopic damage score. | Score of 5.25 ± 0.80 (AG) vs. 7.50 ± 0.50 (Control). | [26] |
| Renal I/R Injury | Mouse | Prevented GFR downregulation. | 918.4 ± 79.0 µL/min/100g (AG) vs. IR group. | [27] |
Experimental Protocols
Detailed methodologies are critical for the replication and extension of preclinical findings. Below are representative protocols from key studies.
Protocol: Neuroprotection in a Rat Stroke Model
-
Objective: To investigate if aminoguanidine protects the brain against experimental stroke by inhibiting calpain and caspase-3 activation.[18]
-
Animal Model: Adult male rats. Ischemia was induced for 1 hour by intraluminal filament occlusion of the middle cerebral artery (MCAO), followed by 23 hours of reperfusion.[18]
-
Treatment: Aminoguanidine (100 mg/kg) was administered intraperitoneally (i.p.) 5 minutes before the onset of ischemia.[18]
-
Endpoints & Analysis:
-
Neurological Deficit Scoring: Assessed at 23 hours of reperfusion.
-
Infarct Volume: Measured using TTC staining of brain slices.
-
Cell Death Analysis: Necrotic and apoptotic cells were quantified in the ischemic penumbra and core.[18]
-
Biochemical Analysis: Activities of µ-calpain, m-calpain, and caspase-3 were measured. Protein levels of MAP-2, spectrin, and calpastatin were determined by Western blot analysis.[18]
-
Protocol: Anti-inflammatory Effects in LPS-Induced Lung Injury
-
Objective: To investigate the effects of AG on lipopolysaccharide (LPS)-induced systemic and lung inflammation in rats.[24]
-
Animal Model: Male Wistar rats were divided into four groups: Control, LPS (1 mg/kg/day, i.p.), and three LPS + AG groups (50, 100, or 150 mg/kg/day, i.p.). The treatment duration was five weeks.[24]
-
Sample Collection: Serum and bronchoalveolar lavage fluid (BALF) were collected for analysis.
-
Endpoints & Analysis:
-
Inflammatory Markers: Total nitrite concentration, total and differential white blood cell (WBC) counts in BALF.
-
Oxidative Stress Markers: Malondialdehyde (MDA), total thiol content, superoxide dismutase (SOD), and catalase (CAT) activities.[24]
-
Cytokine & Mediator Levels: IL-4, IFN-γ, TGF-β1, and PGE2 levels were assessed in serum or BALF.[24]
-
Histopathology: Lung tissue was examined for pathological changes, including interstitial inflammation and lymphoid infiltration.[24]
-
Protocol: Renal Ischemia-Reperfusion Injury Model
-
Objective: To investigate the antioxidant effects of AG and its association with molecular pathways activated by renal ischemia-reperfusion injury (IRI).[27]
-
Animal Model: Male BALB/c mice. IRI was induced by clamping both renal pedicles for 30 minutes, followed by 48 hours of reperfusion.[27][28]
-
Treatment: A single dose of aminoguanidine (50 mg/kg, i.p.) was administered before the onset of ischemia.[27]
-
Endpoints & Analysis:
-
Renal Function: Glomerular filtration rate (GFR) was measured. Kidney injury markers (e.g., NGAL, clusterin) were assessed.[29]
-
Oxidative Stress: The GSSG/GSH ratio, GST activity, lipid peroxidation, iNOS, and Hsp27 levels were measured in kidney homogenates.[28][29]
-
Inflammation & Endothelial Markers: Levels of IL-1β, IL-6, Foxp3, IL-10, VE-cadherin, and PECAM were quantified.[28][29]
-
Histology: Kidney morphology was analyzed to assess tubular epithelial damage.[29]
-
Clinical Trials & Future Outlook
The promising preclinical data led to human clinical trials, particularly for diabetic nephropathy. The ACTION II trial was a randomized, double-blind, placebo-controlled study involving 599 type 2 diabetic patients with renal disease.[30] However, the trial was terminated early due to safety concerns and an apparent lack of efficacy.[4] Side effects in human trials have included nausea and headache.[1]
Despite the setbacks in large-scale clinical trials for diabetic nephropathy, the robust preclinical evidence across multiple disease models suggests that the therapeutic potential of aminoguanidine may yet be realized. The key challenges and future directions include:
-
Optimizing the Therapeutic Window: The toxicity observed at higher concentrations necessitates further research into dosing regimens that balance efficacy and safety.[5]
-
Targeted Delivery: Novel formulations, such as bioconjugation with gold nanoparticles, are being explored to increase efficacy at lower, non-toxic concentrations.[5]
-
Exploring Alternative Indications: The strong neuroprotective and anti-inflammatory data suggest that AG could be repurposed for acute conditions like stroke or for treating specific inflammatory disorders where its iNOS-inhibiting properties would be most beneficial.[18][24][31]
-
Derivative Development: Structural modifications of the aminoguanidine molecule are being investigated to create derivatives with improved efficacy and safety profiles.[32]
Conclusion
Aminoguanidine hemisulfate is a pharmacologically versatile compound that operates through distinct and therapeutically relevant mechanisms, including the inhibition of AGEs, iNOS, and SSAO. Extensive preclinical data have validated its efficacy in models of diabetic complications, neurodegeneration, and inflammation. While clinical translation has faced hurdles, the foundational science remains compelling. Future research focused on optimizing its delivery, exploring new indications, and developing next-generation analogs will be critical to unlocking the full therapeutic potential of this promising agent.
References
- 1. Aminoguanidine: An AGE Product Inhibitor | Antiaging Systems Articles [antiaging-systems.com]
- 2. Aminoguanidine | CH6N4 | CID 2146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An In Vivo Study in a Diabetic Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Aminoguanidine prevents age-related arterial stiffening and cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of aminoguanidine in preventing experimental diabetic nephropathy are related to the duration of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological inhibition of diabetic retinopathy: aminoguanidine and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Aminoguanidine reduces oxidative stress and structural lung changes in experimental diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective actions of aminoguanidine involve reduced the activation of calpain and caspase-3 in a rat model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cerebroprotective effects of aminoguanidine in a rodent model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protective effect of aminoguanidine on hypoxic-ischemic brain damage and temporal profile of brain nitric oxide in neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective effect of aminoguanidine on iron-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. Beneficial effects of aminoguanidine on the cardiovascular system of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Aminoguanidine affects systemic and lung inflammation induced by lipopolysaccharide in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Cardioprotective Effects of Aminoguanidine on Lipopolysaccharide Induced Inflammation in Rats - ProQuest [proquest.com]
- 26. Aminoguanidine has both an anti-inflammatory effect on experimental colitis and a proliferative effect on colonic mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Design and baseline characteristics for the aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Neuroprotective effect of aminoguanidine on transient focal ischaemia in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
The Foundational Science of Aminoguanidine as a Glycation Inhibitor: A Technical Guide
Abstract
Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. Their accumulation is implicated in the pathogenesis of numerous age-related and metabolic diseases, most notably the complications of diabetes mellitus. Aminoguanidine, a nucleophilic hydrazine compound, emerged as a prototypical inhibitor of AGE formation. This technical guide delves into the foundational science behind the glycation process and the mechanism by which aminoguanidine intervenes. It details the chemical pathways, summarizes key quantitative data from foundational studies, outlines common experimental protocols for assessing anti-glycation activity, and visualizes the core mechanisms and pathways involved.
The Biochemical Pathway of Glycation and AGE Formation
Glycation, also known as the Maillard reaction, is a complex cascade of non-enzymatic reactions. It begins with the condensation of a carbonyl group from a reducing sugar (e.g., glucose, fructose) with a free amino group of a biological macromolecule (e.g., the lysine or arginine residues of a protein).
-
Initial Stage: The reaction forms a reversible, unstable Schiff base .
-
Intermediate Stage: The Schiff base undergoes a spontaneous rearrangement to form a more stable ketoamine known as an Amadori product . This process occurs over days to weeks.[1]
-
Final Stage: The Amadori products undergo a series of slow, irreversible reactions including dehydration, oxidation, and cyclization. This stage generates highly reactive dicarbonyl intermediates, or α-oxoaldehydes, such as glyoxal (GO), methylglyoxal (MGO), and 3-deoxyglucosone (3-DG) .[1] These reactive carbonyl species are potent cross-linking agents.
-
AGE Formation: These dicarbonyls rapidly react with amino, sulfhydryl, and guanidinyl functional groups on proteins, leading to the formation of irreversible, heterogeneous structures known as Advanced Glycation End-products (AGEs).[2] These include fluorescent and non-fluorescent, cross-linked and non-cross-linked species like pentosidine and Nε-(carboxymethyl)lysine (CML).
Aminoguanidine's Core Mechanism: Dicarbonyl Trapping
Aminoguanidine's primary mechanism as a glycation inhibitor is its ability to act as a potent scavenger of the highly reactive α-dicarbonyl intermediates.[2][3]
-
Nucleophilic Reaction: As a nucleophilic hydrazine compound, aminoguanidine rapidly reacts with the carbonyl groups of MGO, GO, and 3-DG.[2]
-
Formation of Stable Adducts: This reaction prevents the dicarbonyls from reacting with proteins. The condensation reaction forms stable, substituted 3-amino-1,2,4-triazine derivatives, which are then excreted.[2][4]
By sequestering these critical intermediates, aminoguanidine effectively halts the progression of the Maillard reaction to its final, pathological stage. Studies have shown that aminoguanidine inhibits AGE formation without significantly affecting the concentration of the earlier-stage Amadori products, confirming that its action occurs downstream.[5][6] While other pharmacological activities have been noted, such as the inhibition of nitric oxide synthase and semicarbazide-sensitive amine oxidase, its anti-glycation effect is predominantly attributed to this dicarbonyl trapping mechanism.[7]
Quantitative Data on Aminoguanidine's Inhibitory Efficacy
Numerous in vitro studies have quantified the inhibitory effects of aminoguanidine on the formation of AGEs. The data consistently demonstrates a dose-dependent inhibition.
| Experimental System | Aminoguanidine Concentration / Molar Ratio | Inhibition Achieved | Reference |
| RNase A incubated with glucose | 1:5 to 1:50 (Aminoguanidine:Glucose) | 67-85% inhibition of glucose-derived AGEs | [5][6] |
| β2-microglobulin incubated with glucose | 1:8 to 1:1 (Aminoguanidine:Glucose) | 26-53% inhibition of Nε-(carboxymethyl)lysine (CML) | [8] |
| β2-microglobulin incubated with glucose | 1:8 to 1:1 (Aminoguanidine:Glucose) | 30-70% inhibition of fluorescent AGE generation | [8] |
| Normal and diabetic plasma incubated with glucose | 5 mM and 10 mM | 10 mM showed "profound results" in AGEs inhibition | [9] |
Experimental Protocols for Assessing Glycation Inhibition
The efficacy of glycation inhibitors like aminoguanidine is typically assessed using established in vitro and analytical methods.
In Vitro Glycation Model
A common protocol involves incubating a model protein with a reducing sugar in the presence and absence of the inhibitor.
-
Reagents:
-
Protein: Bovine Serum Albumin (BSA) is frequently used.
-
Reducing Sugar: Glucose or fructose are common choices.
-
Inhibitor: Aminoguanidine (positive control) and test compounds.
-
Buffer: Phosphate-buffered saline (PBS) at pH 7.4.
-
-
Procedure:
-
Prepare solutions of BSA, sugar, and inhibitor in PBS.
-
Create reaction mixtures:
-
Control (BSA + Sugar)
-
Test (BSA + Sugar + Test Compound)
-
Positive Control (BSA + Sugar + Aminoguanidine)
-
Blank (BSA alone)
-
-
Incubate mixtures at a controlled temperature (e.g., 37°C or 50°C to accelerate the reaction) for a period ranging from hours to several weeks.[9][10]
-
Aliquots are taken at various time points for analysis.
-
Quantification Methods
Several techniques are employed to measure the extent of glycation and its inhibition.
-
Fluorescence Spectroscopy: This is a rapid method for quantifying fluorescent AGEs (e.g., pentosidine). The specific fluorescence is measured at an excitation wavelength of approximately 370 nm and an emission wavelength of around 440 nm.[11] The percentage of inhibition is calculated relative to the control.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA provides a more specific quantification of particular non-fluorescent AGEs, such as CML.[11] This method uses antibodies raised against a specific AGE to measure its concentration in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS): These are highly sensitive and specific analytical techniques used to separate, identify, and quantify individual AGE compounds.[11][12] They are considered gold-standard methods for detailed mechanistic studies.
-
Skin Autofluorescence: For in vivo studies, non-invasive devices like the AGE Reader can estimate the accumulation of fluorescent AGEs in the skin by measuring skin autofluorescence.[13][14]
AGE Signaling and Pathological Consequences
The pathological effects of AGEs are mediated, in part, by their interaction with specific cell surface receptors, most notably the Receptor for Advanced Glycation End-products (RAGE) .
-
AGE-RAGE Binding: When AGEs bind to RAGE, it triggers a cascade of intracellular signaling.
-
Activation of Oxidative Stress: This binding activates NADPH oxidase, leading to the production of reactive oxygen species (ROS).
-
Inflammatory Cascade: The increase in ROS activates the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) .
-
Gene Expression: Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and adhesion molecules.
This signaling cascade perpetuates a state of chronic inflammation and oxidative stress, contributing to the cellular damage seen in diabetic complications like nephropathy, retinopathy, and neuropathy.[15][16] By inhibiting the formation of the ligands (AGEs) for this receptor, aminoguanidine can theoretically mitigate these downstream pathological effects.
Conclusion
Aminoguanidine provides a clear and foundational example of a therapeutic strategy aimed at inhibiting the formation of Advanced Glycation End-products. Its mechanism is elegantly direct: the chemical trapping of reactive dicarbonyl intermediates that are essential for the final, irreversible stages of the Maillard reaction. The quantitative data from numerous in vitro experiments confirm its efficacy in preventing the formation of various AGEs. Although clinical trials of aminoguanidine (pimagedine) for diabetic nephropathy were ultimately halted due to safety concerns and a lack of efficacy, its role as a proof-of-concept molecule was critical.[7][17] The foundational science behind its mechanism continues to inform and guide the development of new, more specific, and safer anti-glycation agents for the management of diabetic and age-related pathologies.
References
- 1. Frontiers | Advanced Glycation End Products in the Skin: Molecular Mechanisms, Methods of Measurement, and Inhibitory Pathways [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. plantsjournal.com [plantsjournal.com]
- 11. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to assess advanced glycation end-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Minimal invasive fluorescence methods to quantify advanced glycation end products (AGEs) in skin and plasma of humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. toukastress.jp [toukastress.jp]
- 15. Aminoguanidine treatment inhibits the development of experimental diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of aminoguanidine in preventing experimental diabetic nephropathy are related to the duration of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and baseline characteristics for the aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of Aminoguanidine Hemisulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoguanidine, and its hemisulfate salt, has garnered significant attention in the scientific community for its multifaceted therapeutic potential, particularly its role as a potent antioxidant. This technical guide provides an in-depth exploration of the antioxidant properties of aminoguanidine hemisulfate, consolidating key research findings, experimental methodologies, and relevant signaling pathways. The primary focus is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and application of this compound. This document details aminoguanidine's mechanisms of action, including its direct radical scavenging activities, its ability to inhibit lipid peroxidation, and its modulatory effects on crucial antioxidant enzymes. A significant portion is dedicated to its well-established role as a potent inhibitor of Advanced Glycation End-product (AGE) formation, a process intrinsically linked to oxidative stress and the pathogenesis of numerous chronic diseases. Furthermore, this guide elucidates the involvement of aminoguanidine in modulating key cellular signaling pathways, such as the AKT/FOXO1 cascade, providing insights into its broader physiological effects. To ensure clarity and practical utility, quantitative data from various studies are summarized in structured tables, and detailed protocols for key antioxidant assays are provided. Visual representations of complex biological processes are rendered through Graphviz diagrams, adhering to stringent design specifications for optimal readability.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a pivotal factor in the aging process and the pathophysiology of a wide array of diseases, including diabetes, cardiovascular disorders, and neurodegenerative conditions. This compound has emerged as a promising agent in combating oxidative stress through multiple mechanisms. Its antioxidant properties are not only attributed to direct scavenging of free radicals but also to its profound impact on enzymatic and non-enzymatic pathways that govern cellular redox homeostasis. This guide aims to provide a granular understanding of these properties, supported by experimental evidence and methodologies.
Mechanisms of Antioxidant Action
The antioxidant activity of this compound is multifaceted, encompassing several key mechanisms:
-
Direct Radical Scavenging: Aminoguanidine has been demonstrated to directly scavenge various reactive oxygen species. Studies have shown its efficacy in quenching hydroxyl radicals (•OH) and peroxynitrite (ONOO-), thereby preventing oxidative damage to cellular macromolecules.[1][2] The chemical structure of aminoguanidine, with its hydrazine group, is believed to be crucial for this activity.
-
Inhibition of Lipid Peroxidation: A major consequence of oxidative stress is the peroxidation of lipids in cellular membranes, leading to cellular dysfunction and damage. Aminoguanidine has been shown to effectively inhibit lipid peroxidation.[3] This is often quantified by measuring the levels of malondialdehyde (MDA), a key biomarker of lipid peroxidation.
-
Modulation of Antioxidant Enzymes: Aminoguanidine can influence the activity of endogenous antioxidant enzymes. In certain experimental models, it has been observed to enhance the activities of key enzymes such as catalase (CAT) and glutathione peroxidase (GPx), which are critical for detoxifying harmful reactive oxygen species.[4][5] However, some in vitro studies have also reported an inhibitory effect on catalase, suggesting that its role may be context-dependent.[6]
-
Inhibition of Advanced Glycation End-products (AGEs): Perhaps the most extensively studied mechanism is aminoguanidine's ability to inhibit the formation of Advanced Glycation End-products (AGEs).[7] AGEs are formed through non-enzymatic reactions between sugars and proteins or lipids, and their formation is accelerated under conditions of hyperglycemia and oxidative stress. AGEs contribute to oxidative stress through various mechanisms, including the generation of ROS and the activation of pro-inflammatory pathways. Aminoguanidine acts as a potent inhibitor of AGE formation by trapping reactive dicarbonyl compounds like methylglyoxal (MGO) and glyoxal (GO), which are key intermediates in the glycation process.[8][9][10]
Data Presentation: Quantitative Analysis of Antioxidant Effects
The following tables summarize quantitative data from various studies investigating the antioxidant properties of aminoguanidine.
Table 1: In Vitro Radical Scavenging and AGE Inhibition
| Assay Type | Model System | Aminoguanidine Concentration | Observed Effect | Reference |
| H2O2 Scavenging | Cell-free (Luminol CL) | 1 mM | 69% inhibition | [1][2] |
| HOCl Scavenging | Cell-free (Luminol CL) | 1 mM | 84% inhibition | [1][2] |
| Peroxynitrite Scavenging | Cell-free (Luminol CL) | 10 mM | 99% inhibition | [1][2] |
| Hydroxyl Radical Scavenging | Cell-free (Luminol CL) | 1 mM | 95% inhibition (ferrous iron-induced) | [1][2] |
| AGE Formation (Glucose-BSA) | In vitro | 2.0 mg/mL | 73.61% inhibition | [11] |
| AGE Formation (MGO-BSA) | In vitro | 0.195 mg/mL (IC50) | 50% inhibition | [12] |
| AGE Formation (GO-BSA) | In vitro | - | - | |
| CML Formation (HSA-MGO) | In vitro | 10 mM | 34.5% inhibition | [13] |
Table 2: In Vivo Effects on Lipid Peroxidation and Antioxidant Enzymes
| Animal Model | Treatment | Duration | Tissue/Sample | Parameter | Result | Reference |
| Streptozotocin-induced diabetic rats | Aminoguanidine | 12 weeks | Erythrocytes | MDA | Significant decrease | [4] |
| Streptozotocin-induced diabetic rats | Aminoguanidine | 12 weeks | Erythrocytes | SOD Activity | Significant decrease | [4] |
| Streptozotocin-induced diabetic rats | Aminoguanidine | 12 weeks | Erythrocytes | Catalase Activity | Significant decrease | [4] |
| Streptozotocin-induced diabetic rats | Aminoguanidine | 12 weeks | Erythrocytes | GPx Activity | Significant increase | [4] |
| Insulin-dependent diabetic rats | Aminoguanidine in drinking water | - | Blood | Catalase Activity | Increased | [5] |
| Insulin-dependent diabetic rats | Aminoguanidine in drinking water | - | Blood | GPx Activity | Increased | [5] |
| Insulin-dependent diabetic rats | Aminoguanidine in drinking water | - | Blood | GR Activity | Increased | [5] |
| Diabetic Rat Model | Aminoguanidine (10 mM/kg) | - | Pancreas | MDA | Decreased | [13] |
| Diabetic Rat Model | Aminoguanidine (10 mM/kg) | - | Pancreas | SOD Activity | Increased | [13] |
| Diabetic Rat Model | Aminoguanidine (10 mM/kg) | - | Pancreas | Catalase Activity | Increased | [13] |
| Renal Ischemia-Reperfusion Injury (mice) | Aminoguanidine (50 mg/kg, i.p.) | 48h reperfusion | Kidney | TBARS | Reduced | [14] |
| Renal Ischemia-Reperfusion Injury (mice) | Aminoguanidine (50 mg/kg, i.p.) | 48h reperfusion | Kidney | GSH:GSSG ratio | Increased | [14] |
| Renal Ischemia-Reperfusion Injury (mice) | Aminoguanidine (50 mg/kg, i.p.) | 48h reperfusion | Kidney | GST Activity | Recovered | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the antioxidant properties of aminoguanidine.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.
Materials:
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
Sample (e.g., tissue homogenate, plasma)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., RIPA buffer) on ice. Centrifuge the homogenate to remove debris.
-
Protein Precipitation: To 100 µL of the sample supernatant or standard, add 200 µL of ice-cold 10% TCA.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 2200 x g for 15 minutes at 4°C.
-
Reaction with TBA: Transfer 200 µL of the supernatant to a new tube and add an equal volume of 0.67% TBA solution.
-
Incubation: Incubate the mixture in a boiling water bath for 10 minutes.
-
Cooling: Cool the tubes on ice.
-
Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Quantification: Calculate the MDA concentration in the samples using a standard curve prepared with known concentrations of MDA.
Superoxide Dismutase (SOD) Activity Assay
This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system.
Materials:
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Sample (cell lysate, tissue homogenate)
-
WST-1 solution
-
Xanthine oxidase solution
-
Xanthine solution
-
SOD standard
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in an appropriate buffer. Centrifuge to remove insoluble material.
-
Reaction Setup: In a 96-well plate, add the sample, assay buffer, and WST-1 solution.
-
Initiation of Reaction: Add xanthine and xanthine oxidase to all wells to start the superoxide generation.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Calculation: The SOD activity is calculated as the percentage of inhibition of the rate of WST-1 reduction. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the reduction of the tetrazolium salt by 50%.
Catalase (CAT) Activity Assay
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
Materials:
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)
-
Sample (cell lysate, tissue homogenate)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, mix the phosphate buffer and the sample.
-
Initiation of Reaction: Add the H₂O₂ solution to the cuvette to start the reaction.
-
Measurement: Immediately monitor the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes). The decrease in absorbance corresponds to the decomposition of H₂O₂.
-
Calculation: The catalase activity is calculated using the molar extinction coefficient of H₂O₂ at 240 nm and is expressed in units per milligram of protein.
Glutathione Peroxidase (GPx) Activity Assay
This is a coupled enzyme assay that measures the oxidation of NADPH.
Materials:
-
Phosphate buffer (e.g., 50 mM, pH 7.0) containing EDTA
-
Glutathione reductase
-
Reduced glutathione (GSH)
-
NADPH
-
Sample (cell lysate, tissue homogenate)
-
Substrate (e.g., tert-butyl hydroperoxide or cumene hydroperoxide)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, combine the buffer, glutathione reductase, GSH, NADPH, and the sample.
-
Pre-incubation: Incubate the mixture for a few minutes to allow for the reduction of any oxidized glutathione present.
-
Initiation of Reaction: Add the substrate to start the enzymatic reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculation: The GPx activity is calculated based on the rate of NADPH oxidation and is expressed in units per milligram of protein.
Signaling Pathways and Visualizations
Aminoguanidine's antioxidant effects are intertwined with its ability to modulate key cellular signaling pathways.
Inhibition of Advanced Glycation End-product (AGE) Formation
Aminoguanidine's primary and most well-documented mechanism of action is the inhibition of AGE formation. It achieves this by trapping reactive dicarbonyl intermediates.
Caption: Mechanism of AGE Inhibition by Aminoguanidine.
Modulation of the AKT/FOXO1 Signaling Pathway
Recent studies have implicated this compound in the modulation of the AKT/FOXO1 signaling pathway, which plays a crucial role in cellular processes like apoptosis, stress resistance, and metabolism.
Caption: Aminoguanidine's Modulation of AKT/FOXO1 Signaling.
General Experimental Workflow for Antioxidant Assessment
The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a compound like aminoguanidine.
Caption: Workflow for Antioxidant Potential Assessment.
Conclusion
This compound exhibits a robust and diverse antioxidant profile, making it a compound of significant interest for therapeutic development. Its ability to directly scavenge reactive oxygen species, inhibit lipid peroxidation, modulate antioxidant enzyme activities, and, most notably, prevent the formation of advanced glycation end-products, underscores its potential in mitigating the pathological consequences of oxidative stress. The elucidation of its role in signaling pathways such as AKT/FOXO1 further expands our understanding of its cellular effects. This technical guide provides a consolidated resource of the current knowledge on the antioxidant properties of this compound, with the aim of supporting and stimulating further research into its clinical applications. The provided experimental protocols and data summaries are intended to serve as a practical foundation for scientists and researchers in the field. Continued investigation into the nuanced mechanisms of action and the optimization of its therapeutic delivery will be crucial in harnessing the full potential of this promising antioxidant agent.
References
- 1. Comparison of antioxidant activities of aminoguanidine, methylguanidine and guanidine by luminol-enhanced chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of antioxidant activities of aminoguanidine, methylguanidine and guanidine by luminol-enhanced chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoguanidine inhibits reactive oxygen species formation, lipid peroxidation, and oxidant-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of aminoguanidine on erythrocyte lipid peroxidation and activities of antioxidant enzymes in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoguanidine prevented impairment of blood antioxidant system in insulin-dependent diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoguanidine: a drug proposed for prophylaxis in diabetes inhibits catalase and generates hydrogen peroxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactions of aminoguanidine with α-dicarbonyl compounds studied by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An In Vivo Study in a Diabetic Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Aminoguanidine Hemisulfate: An In-Depth Technical Guide to its Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoguanidine, a small molecule inhibitor, has garnered significant scientific interest due to its multifaceted impact on various cellular signaling pathways implicated in a range of pathologies, most notably diabetic complications. This technical guide provides a comprehensive overview of the mechanisms of action of aminoguanidine hemisulfate, focusing on its well-established roles as an inhibitor of nitric oxide synthase (NOS), a potent scavenger of precursors to advanced glycation end-products (AGEs), and an inhibitor of diamine oxidase (DAO). Furthermore, this guide explores emerging evidence of its influence on the Akt/FOXO1 signaling cascade, a critical regulator of cellular growth, stress resistance, and metabolism. Detailed experimental protocols for key assays, quantitative data on its inhibitory efficacy, and visual representations of the affected signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Aminoguanidine is a nucleophilic hydrazine compound that has been extensively investigated for its therapeutic potential. Its ability to interact with and modulate the activity of key enzymes and reactive carbonyl species forms the basis of its effects on cellular signaling. This document will delve into the core molecular interactions of this compound and its downstream consequences on cellular function.
Inhibition of Nitric Oxide Synthase (NOS) Signaling
Aminoguanidine is a well-documented inhibitor of nitric oxide synthase, the enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. Of the three major NOS isoforms—neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS)—aminoguanidine exhibits a notable selectivity for iNOS.[1][2] Overproduction of NO by iNOS is associated with inflammatory conditions and tissue damage.
The inhibitory action of aminoguanidine on NOS is complex, involving both competitive and mechanism-based inhibition. It competes with the substrate L-arginine for binding to the active site of the enzyme. Additionally, it can be processed by the enzyme to a reactive species that irreversibly inactivates it.
Quantitative Data: NOS Inhibition
| Target | Parameter | Value | Species/Assay Condition | Reference |
| iNOS | IC50 | 2.1 µM | Mouse iNOS, in-vitro enzyme assay | [3] |
| IC50 | ~22 µM | In vitro testing | [4] | |
| nNOS | IC50 | - | 38-fold less sensitive than iNOS | [3] |
| eNOS | IC50 | - | 8-fold less sensitive than iNOS | [3] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, including substrate concentration and the source of the enzyme.
Signaling Pathway Diagram: NOS Inhibition
Inhibition of Advanced Glycation End-Product (AGE) Formation
Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of diabetic complications, atherosclerosis, and neurodegenerative diseases. Aminoguanidine acts as a potent inhibitor of AGE formation by trapping reactive carbonyl species, such as 3-deoxyglucosone, which are key intermediates in the glycation process.[5]
Quantitative Data: AGE Formation Inhibition
| Assay System | Parameter | Value | Conditions | Reference |
| BSA-Glucose Assay | IC50 | 1 mM | In vitro | [6] |
| beta2-microglobulin Glycation | % Inhibition | 30-70% | Aminoguanidine-glucose molar ratios of 1:8 to 1:1 | [7] |
| RNase A Glycation | % Inhibition | 67-85% | Aminoguanidine-glucose molar ratios of 1:5 to 1:50 | [5] |
Signaling Pathway Diagram: AGE Formation Inhibition
Inhibition of Diamine Oxidase (DAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO)
Aminoguanidine is a known inhibitor of diamine oxidase (DAO) and semicarbazide-sensitive amine oxidase (SSAO).[8] DAO is the primary enzyme responsible for the degradation of extracellular histamine, while SSAO is involved in the metabolism of primary amines, producing hydrogen peroxide, ammonia, and aldehydes. Inhibition of these enzymes can have significant physiological effects.
Quantitative Data: DAO/SSAO Inhibition
| Target | Parameter | Value | Species/Assay Condition | Reference |
| Diamine Oxidase (DAO) | IC50 | ~30 µM | Human DAO | [9] |
| Ki | 0.02 µM | Pig kidney DAO (competitive inhibition) | [10] | |
| Semicarbazide-Sensitive Amine Oxidase (SSAO) | IC50 | 1 x 10⁻⁵ M | Rat aorta | [8] |
| IC50 | 2 x 10⁻⁵ M | Human umbilical arteries | [8] |
Signaling Pathway Diagram: DAO/SSAO Inhibition
Modulation of the Akt/FOXO1 Signaling Pathway
Recent evidence suggests that aminoguanidine can modulate the Akt/FOXO1 signaling pathway.[11] The Akt pathway is a central regulator of cell survival, proliferation, and metabolism. One of its key downstream targets is the Forkhead box protein O1 (FOXO1), a transcription factor that, when active, promotes the expression of genes involved in apoptosis and cell cycle arrest. Phosphorylation of FOXO1 by Akt leads to its inactivation and nuclear exclusion. A recent study in a mouse model of Duchenne muscular dystrophy demonstrated that aminoguanidine treatment led to a modulation of the Akt/FOXO1 pathway, resulting in decreased myogenin and Foxo1 levels and increased MyoD.[11] This suggests a potential role for aminoguanidine in regulating muscle cell differentiation and survival through this pathway.
Signaling Pathway Diagram: Akt/FOXO1 Modulation
Experimental Protocols
Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)
This protocol outlines a colorimetric method to determine NOS activity by measuring the accumulation of nitrite, a stable and oxidized product of nitric oxide.
Materials:
-
Cell or tissue lysate
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solutions
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing necessary cofactors like NADPH, FAD, FMN, and tetrahydrobiopterin)
-
L-arginine solution
-
This compound solution (as inhibitor)
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add the reaction buffer to each well.
-
Add the L-arginine solution to all wells except the blank.
-
For inhibitor wells, add the desired concentrations of aminoguanidine.
-
Add the cell or tissue lysate to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding Griess Reagent Component A, followed by Component B.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples and determine the NOS activity.
In Vitro Advanced Glycation End-Product (AGE) Formation Assay (BSA-Glucose Model)
This protocol describes a common method to assess the inhibitory effect of compounds on the formation of AGEs using bovine serum albumin (BSA) and glucose.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium azide (to prevent microbial growth)
-
This compound (as a positive control inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~370 nm, Emission ~440 nm)
Procedure:
-
Prepare a solution of BSA (e.g., 10 mg/mL) in PBS.
-
Prepare a solution of D-Glucose (e.g., 500 mM) in PBS.
-
In a 96-well plate, mix the BSA solution, glucose solution, and the test compound (aminoguanidine or other inhibitors at various concentrations).
-
Add sodium azide to a final concentration of 0.02% (w/v).
-
Incubate the plate at 37°C for several days to weeks (e.g., 7-28 days), protected from light.
-
At specified time points, measure the fluorescence intensity at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.
-
A control group without an inhibitor and a blank group without glucose should be included.
-
Calculate the percentage of inhibition of AGE formation relative to the control.
Diamine Oxidase (DAO) Activity Assay
This protocol provides a general method for determining DAO activity based on the measurement of hydrogen peroxide produced during the oxidative deamination of a substrate like putrescine.
Materials:
-
Plasma sample or tissue homogenate
-
Putrescine dihydrochloride (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or another suitable H₂O₂ indicator)
-
Phosphate buffer, pH 7.2
-
This compound (as inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm for Amplex Red)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HRP, and Amplex Red.
-
In a 96-well plate, add the plasma sample or tissue homogenate.
-
For inhibitor wells, add the desired concentrations of aminoguanidine.
-
Add the reaction mixture to all wells.
-
Initiate the reaction by adding the putrescine substrate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate intervals using a microplate reader.
-
The rate of increase in fluorescence is proportional to the DAO activity.
-
A standard curve with known concentrations of H₂O₂ can be used for quantification.
Western Blot Analysis of Akt and FOXO1 Phosphorylation
This protocol outlines the steps for detecting changes in the phosphorylation status of Akt and FOXO1 in response to aminoguanidine treatment.
Materials:
-
Cultured cells or tissue samples
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-FOXO1 (Ser256), anti-total-FOXO1, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Treat cells with aminoguanidine for the desired time and concentration.
-
Lyse the cells or homogenize the tissue in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL detection reagents and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound exerts a significant and diverse influence on multiple cellular signaling pathways. Its established inhibitory effects on iNOS, AGE formation, and DAO/SSAO position it as a valuable tool for investigating the roles of these pathways in various disease models. The emerging evidence of its ability to modulate the Akt/FOXO1 signaling cascade opens new avenues for research into its potential therapeutic applications, particularly in diseases characterized by altered cellular metabolism and survival. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the complex and promising pharmacology of aminoguanidine.
References
- 1. More Than a Diamine Oxidase Inhibitor: L-Aminoguanidine Modulates Polyamine-Related Abiotic Stress Responses of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pure.psu.edu [pure.psu.edu]
- 11. This compound improves mitochondrial autophagy, oxidative stress, and muscle force in Duchenne muscular dystrophy via the AKT/FOXO1 pathway in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Aminoguanidine Hemisulfate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoguanidine hemisulfate is a small molecule inhibitor of nitric oxide synthase (NOS), with a notable selectivity for the inducible isoform (iNOS).[1] Its ability to modulate nitric oxide production makes it a valuable tool in a variety of research areas, including inflammation, diabetes, and neurodegenerative diseases. These application notes provide a comprehensive guide to preparing and using this compound in cell culture experiments, ensuring reproducibility and accuracy in your research.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | CH₆N₄ · ½H₂SO₄ | [2] |
| Molecular Weight | 123.12 g/mol | [3] |
| Appearance | White crystalline solid | [4] |
| Solubility in Water | 50 mg/mL | [1] |
| Storage Temperature | Room temperature (powder) | [1][3] |
Preparation of this compound Stock Solution
Materials
-
This compound powder (≥98% purity)
-
Sterile, tissue culture grade water or phosphate-buffered saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter (low protein binding, e.g., PVDF or PES membrane)
-
Sterile syringes (1 mL, 5 mL, or 10 mL)
-
Sterile microcentrifuge tubes for aliquots
Recommended Stock Solution Concentration
A 100 mM stock solution is recommended. This concentration allows for easy dilution to a wide range of working concentrations while minimizing the volume of stock solution added to the cell culture medium, thereby reducing the risk of solvent-induced artifacts.
To prepare a 100 mM stock solution, dissolve 12.31 mg of this compound in 1 mL of sterile water or PBS.
Step-by-Step Protocol
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For 10 mL of a 100 mM stock solution, weigh 123.1 mg.
-
Dissolving: Transfer the powder to a sterile conical tube. Add the desired volume of sterile, tissue culture grade water or PBS. Vortex gently until the powder is completely dissolved. The solution should be clear and colorless.[1]
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Short-term storage (up to 24 hours): Aqueous solutions of aminoguanidine are reported to be unstable for more than one day. It is highly recommended to prepare fresh solutions for each experiment.
-
Long-term storage: For longer storage, it is advisable to prepare the stock solution in dimethyl sulfoxide (DMSO) and store aliquots at -80°C.
-
Use in Cell Culture
Working Concentration
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. Based on available literature, concentrations ranging from 0.05 mM to 10 mM have been used.
Cell-Type Specific Cytotoxicity
It is important to note that the cytotoxic effects of aminoguanidine can be cell-type specific. For example, a 10 mM concentration has been shown to inhibit proliferation and induce cell death in glioblastoma cell lines, while not affecting non-malignant fibroblast cell lines. It is crucial to assess the cytotoxicity of aminoguanidine on your specific cell line using a viability assay (e.g., MTT, Trypan Blue exclusion) before proceeding with functional experiments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of aminoguanidine and the experimental workflow for its use in cell culture.
Caption: Inhibition of Nitric Oxide Synthase by Aminoguanidine.
References
Application Notes and Protocols for Aminoguanidine Hemisulfate in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoguanidine hemisulfate is a small molecule compound that has been extensively investigated for its therapeutic potential in a variety of disease models. Its primary mechanisms of action include the inhibition of inducible nitric oxide synthase (iNOS) and the prevention of the formation of advanced glycation end products (AGEs), making it a subject of interest in studies related to diabetes, inflammation, and neurodegenerative diseases.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vivo animal studies, with a focus on diabetes and sepsis models.
Mechanism of Action
This compound exhibits a dual mechanism of action that contributes to its therapeutic effects:
-
Inhibition of Inducible Nitric Oxide Synthase (iNOS): Under pathological conditions such as inflammation, the expression of iNOS is upregulated, leading to excessive production of nitric oxide (NO). High levels of NO can contribute to tissue damage. Aminoguanidine selectively inhibits iNOS, thereby reducing the overproduction of NO and mitigating its detrimental effects.
-
Inhibition of Advanced Glycation End Product (AGE) Formation: In hyperglycemic conditions, such as diabetes, non-enzymatic reactions between sugars and proteins or lipids lead to the formation of AGEs.[1][3] AGEs contribute to the pathogenesis of diabetic complications by promoting oxidative stress and inflammation. Aminoguanidine traps reactive dicarbonyl compounds, which are precursors of AGEs, thus preventing their formation.[1]
Data Presentation: Dosage and Administration
The following tables summarize the dosages and administration routes of this compound used in various in vivo animal studies.
Table 1: this compound Dosage in Diabetic Animal Models
| Animal Model | Strain | Method of Diabetes Induction | This compound Dose | Administration Route | Study Duration | Reference |
| Rat | Sprague-Dawley | Streptozotocin (STZ) | 1 g/L | In drinking water | 2 weeks | [4][5] |
| Rat | Sprague-Dawley | Streptozotocin (STZ) | 1 g/L | In drinking water | 9 weeks | [6] |
| Rat | Wistar | Streptozotocin (STZ) | 50, 100, and 200 mg/kg/day | Oral gavage | Not specified | [7] |
| Mouse | C57BL/KsJ | db/db | 25 mg/kg/day | Intraperitoneal (i.p.) | 3 weeks | |
| Rat | Sprague-Dawley | Streptozotocin (STZ) | 55 mg/kg (for induction) | Intraperitoneal (i.p.) | Not applicable | [4][5] |
Table 2: this compound Dosage in Other Animal Models
| Animal Model | Disease Model | This compound Dose | Administration Route | Study Duration | Reference |
| Rat | Endotoxic shock (LPS-induced) | 15 mg/kg (pretreatment) or 15 and 45 mg/kg (post-treatment) | Intravenous (i.v.) | Acute | [8] |
| Mouse | Endotoxemia (LPS-induced) | 15 mg/kg | Intraperitoneal (i.p.) | 2 and 6 hours post-LPS | [8] |
| Mouse | Salmonella infection | 2.5% solution | In drinking water | 7 days prior to infection | [9][10] |
Experimental Protocols
Protocol 1: Induction of Type 1 Diabetes Mellitus in Rats using Streptozotocin (STZ)
This protocol is adapted from studies using STZ to induce diabetes in rats.[4][5]
Materials:
-
Streptozotocin (STZ)
-
0.1 M Citrate buffer (pH 4.5)
-
This compound
-
Sterile saline
-
Glucometer and test strips
-
Animal handling and injection equipment
Procedure:
-
Animal Acclimatization: House male Sprague-Dawley rats (200-250 g) in a controlled environment for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Induction of Diabetes:
-
Fast the rats for 6-8 hours.[11]
-
Prepare a fresh solution of STZ in cold sterile 0.1 M citrate buffer (pH 4.5) immediately before use. Protect the solution from light.[11]
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 55 mg/kg.[4][5]
-
Return the animals to their cages and provide free access to food and water. To prevent initial hypoglycemia, the drinking water can be supplemented with 10% sucrose for the first 24 hours post-injection.
-
-
Confirmation of Diabetes:
-
This compound Treatment:
-
Prepare a solution of this compound in drinking water at a concentration of 1 g/L.[4][5][6]
-
Provide the aminoguanidine solution as the sole source of drinking water for the treatment group for the desired study duration (e.g., 2-9 weeks).[4][5][6]
-
The control diabetic group should receive regular drinking water.
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal health, body weight, and water/food intake regularly.
-
Measure blood glucose levels at regular intervals.
-
At the end of the study, collect blood and tissue samples for further analysis (e.g., measurement of AGEs, inflammatory markers, histological examination).
-
Protocol 2: Murine Model of Endotoxic Shock
This protocol is based on a study investigating the effect of aminoguanidine in a rodent model of endotoxemia.[8]
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile, pyrogen-free saline
-
Animal monitoring equipment (for blood pressure, heart rate, etc.)
Procedure:
-
Animal Preparation: Use male Wistar rats or other suitable rodent models. Anesthetize the animals and instrument them for the measurement of physiological parameters such as mean arterial blood pressure (MAP) and heart rate (HR).
-
Induction of Endotoxic Shock:
-
Administer a single intravenous (i.v.) injection of LPS at a dose of 10 mg/kg to induce endotoxic shock.[8]
-
-
This compound Administration:
-
Monitoring and Data Collection:
-
Continuously monitor MAP and HR.
-
Assess vascular reactivity by measuring the pressor response to vasoconstrictor agents like noradrenaline at different time points.
-
For survival studies, monitor the animals for 24 hours after LPS administration.
-
Signaling Pathways and Visualization
This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular metabolism.
NF-κB Signaling Pathway
Aminoguanidine can inhibit the activation of the NF-κB signaling pathway, which is a central regulator of inflammation. By inhibiting iNOS, aminoguanidine reduces the production of NO, which can activate NF-κB.
Caption: Aminoguanidine inhibits the NF-κB signaling pathway by targeting iNOS.
AKT/FOXO1 Signaling Pathway
In the context of Duchenne muscular dystrophy, this compound has been shown to modulate the AKT/FOXO1 pathway, which is involved in muscle regeneration and atrophy.
Caption: Aminoguanidine modulates the AKT/FOXO1 pathway in muscle cells.
Conclusion
This compound is a versatile research tool for in vivo studies, particularly in models of diabetes and inflammation. The provided protocols and data offer a starting point for researchers to design and conduct their experiments. It is crucial to optimize dosages and treatment regimens based on the specific animal model and experimental objectives. The visualization of the signaling pathways provides a conceptual framework for understanding the molecular mechanisms underlying the effects of aminoguanidine.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of aminoguanidine on lipid peroxidation in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publish.kne-publishing.com [publish.kne-publishing.com]
- 8. Aminoguanidine attenuates the delayed circulatory failure and improves survival in rodent models of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo blockage of nitric oxide with aminoguanidine inhibits immunosuppression induced by an attenuated strain of Salmonella typhimurium, potentiates Salmonella infection, and inhibits macrophage and polymorphonuclear leukocyte influx into the spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
Application Notes and Protocols for Aminoguanidine Hemisulfate in a Murine Model of Sepsis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. In the pathophysiology of sepsis, the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) plays a crucial role in mediating vasodilation, hypotension, and tissue damage. Aminoguanidine hemisulfate is a selective inhibitor of iNOS and has been investigated as a potential therapeutic agent in preclinical models of sepsis. These application notes provide detailed protocols for utilizing this compound in lipopolysaccharide (LPS)-induced and cecal ligation and puncture (CLP)-induced murine models of sepsis, along with data presentation and visualization of the relevant signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound in murine models of sepsis.
Table 1: Effect of this compound on Survival Rate in LPS-Induced Sepsis
| Treatment Group | Dosage of Aminoguanidine | 24-hour Survival Rate (%) | Animal Model |
| Control (LPS only) | N/A | 8% | Swiss albino mice[1] |
| Aminoguanidine | 15 mg/kg | 75% | Swiss albino mice[1] |
Table 2: Effect of this compound on Inflammatory and Oxidative Stress Markers in LPS-Induced Sepsis
| Marker | Effect of Aminoguanidine Treatment | Animal Model |
| Inflammatory Markers | ||
| Interleukin-6 (IL-6) | Reduced serum levels | Rats[2][3] |
| Nitric Oxide (NO) Metabolites | Reduced serum levels | Rats[2][3] |
| Oxidative Stress Markers | ||
| Malondialdehyde (MDA) | Reduced serum and tissue levels | Rats[2][3] |
| Superoxide Dismutase (SOD) | Increased serum and tissue activity | Rats[2][3] |
| Catalase (CAT) | Increased serum and tissue activity | Rats[2][3] |
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Sepsis Model
This protocol describes the induction of sepsis in mice using LPS from Escherichia coli.
Materials:
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 055:B5)
-
Sterile, pyrogen-free saline
-
This compound
-
Male C57BL/6 mice (8-12 weeks old)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Preparation of Reagents:
-
Dissolve LPS in sterile saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving a 200 µL injection). Vortex thoroughly to ensure complete dissolution.
-
Dissolve this compound in sterile saline. Doses can range from 15 mg/kg to 150 mg/kg.[1][3] The solution should be prepared fresh on the day of the experiment.
-
-
Experimental Groups:
-
Control Group: Administer sterile saline intraperitoneally (i.p.).
-
LPS Group: Administer LPS (e.g., 10-20 mg/kg, i.p.).
-
LPS + Aminoguanidine Group: Administer this compound at the desired dose (e.g., 15 mg/kg, i.p.) at a specified time relative to LPS administration (e.g., 30 minutes before or 2 and 6 hours after LPS).[1][3]
-
-
Administration:
-
Weigh each mouse to calculate the precise injection volume.
-
Administer the appropriate solution via intraperitoneal injection.
-
-
Monitoring:
-
Monitor mice for signs of sepsis, including lethargy, piloerection, and huddling behavior.
-
Record survival at predetermined time points (e.g., 24, 48, and 72 hours).
-
-
Sample Collection:
-
At the desired endpoint, anesthetize mice and collect blood via cardiac puncture for serum analysis of inflammatory and oxidative stress markers.
-
Perfuse tissues with saline and harvest organs (e.g., liver, lungs, kidneys) for further analysis.
-
Protocol 2: Cecal Ligation and Puncture (CLP)-Induced Sepsis Model
This protocol describes a more clinically relevant model of polymicrobial sepsis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-gauge)
-
Sterile saline
-
This compound
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse.
-
Shave the abdomen and sterilize the area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a 1-2 cm midline laparotomy to expose the cecum.
-
Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (the severity of sepsis can be modulated by the amount of ligated cecum).
-
Puncture the ligated cecum once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to express a small amount of fecal content.
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) with sutures or wound clips.
-
-
Fluid Resuscitation and Analgesia:
-
Administer pre-warmed sterile saline (e.g., 1 mL) subcutaneously for fluid resuscitation.
-
Administer an analgesic as per institutional guidelines.
-
-
Aminoguanidine Administration:
-
Administer this compound at the desired dose and time relative to the CLP procedure.
-
-
Sham Control:
-
Perform a laparotomy and expose the cecum without ligation or puncture.
-
-
Post-Operative Care and Monitoring:
-
House mice in a warm, clean environment.
-
Monitor for signs of sepsis and record survival as described in Protocol 1.
-
Collect samples for analysis at the experimental endpoint.
-
Mandatory Visualizations
References
- 1. Aminoguanidine attenuates the delayed circulatory failure and improves survival in rodent models of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of aminoguanidine against lipopolysaccharide-induced hepatotoxicity and liver dysfunction in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cardioprotective Effects of Aminoguanidine on Lipopolysaccharide Induced Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Aminoguanidine Hemisulfate in the Study of Diabetic Nephropathy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease worldwide, characterized by progressive damage to the kidneys. A key pathological mechanism implicated in its development is the non-enzymatic glycation of proteins and lipids, leading to the formation and accumulation of Advanced Glycation End-products (AGEs). Aminoguanidine hemisulfate has been extensively studied as a therapeutic agent that mitigates the progression of diabetic nephropathy, primarily through its action as an inhibitor of AGE formation. This document provides detailed application notes and experimental protocols for researchers utilizing this compound in preclinical studies of diabetic nephropathy.
Mechanism of Action
Aminoguanidine is a nucleophilic hydrazine compound that primarily functions by trapping reactive dicarbonyl compounds, such as glyoxal, methylglyoxal, and 3-deoxyglucosone, which are precursors to AGEs.[1] By sequestering these precursors, aminoguanidine effectively inhibits the formation of irreversible AGEs.[2] The accumulation of AGEs in the kidney contributes to the pathogenesis of diabetic nephropathy through several mechanisms, including:
-
Cross-linking of extracellular matrix proteins: This leads to glomerular basement membrane thickening and mesangial expansion.
-
Interaction with the Receptor for AGEs (RAGE): This interaction triggers intracellular signaling cascades that promote oxidative stress, inflammation, and fibrosis.[3][4]
-
Induction of profibrotic cytokines: AGEs stimulate the production of growth factors such as Transforming Growth Factor-beta 1 (TGF-β1) and Platelet-Derived Growth Factor (PDGF), which drive the excessive deposition of extracellular matrix.[5][6]
By inhibiting AGE formation, aminoguanidine has been shown to attenuate these pathological processes, thereby preserving renal structure and function in animal models of diabetes.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in preclinical models of diabetic nephropathy.
Table 1: Effect of Aminoguanidine on Urinary Albumin Excretion
| Study Group | Duration of Treatment | Urinary Albumin Excretion (mg/24h) | Percentage Reduction with Aminoguanidine | Reference |
| Control Rats | 10 weeks | < 30 (protein/creatinine ratio) | N/A | [7] |
| Diabetic Rats | 10 weeks | 713 ± 418 (protein/creatinine ratio) | N/A | [7] |
| Diabetic + Aminoguanidine | 10 weeks | 456 ± 255 (protein/creatinine ratio) | ~36% | [7] |
| Diabetic Rats | 12 weeks | Increased (specific value not provided) | ~60% | [8] |
| Diabetic Hypertensive Rats | Chronic | 106 ± 3 | N/A | [9] |
| Diabetic Hypertensive + Aminoguanidine | Chronic | 48 ± 2 | ~55% | [9] |
| Diabetic Rats | 32 weeks | Increased (specific value not provided) | Significant retardation | [10] |
Table 2: Effect of Aminoguanidine on Glomerular Filtration Rate (GFR)
| Study Group | Duration of Treatment | GFR (mL/min) | Percentage Change with Aminoguanidine | Reference |
| Vehicle Rats | 2 weeks | 0.27 ± 0.02 | N/A | [4] |
| STZ-induced Diabetic Rats | 2 weeks | 1.1 ± 0.08 | N/A | [4] |
| STZ-induced Diabetic + Aminoguanidine | 2 weeks | Not significantly affected | No significant effect | [4] |
Note: Some studies report that aminoguanidine can help normalize the hyperfiltration often seen in early diabetic nephropathy.
Table 3: Effect of Aminoguanidine on Advanced Glycation End-product (AGE) Levels
| Study Group | Duration of Treatment | Measurement | Outcome | Reference |
| Diabetic Rats | 3 weeks | Renal AGE levels (fluorescence/RIA) | Increased | [11] |
| Diabetic + Aminoguanidine | 3 weeks | Renal AGE levels (fluorescence/RIA) | Attenuated increase | [11] |
| Diabetic Rats | 32 weeks | Renal AGEs (tissue fluorescence) | Increased | [10] |
| Diabetic + Aminoguanidine | 32 weeks | Renal AGEs (tissue fluorescence) | Decreased | [10] |
| Diabetic Rats | 12 weeks | Skin collagen pentosidine & CML | Increased by ~30% and ~150% respectively | [8] |
| Diabetic + Aminoguanidine | 12 weeks | Skin collagen pentosidine & CML | Failed to inhibit the increase | [8] |
Note: The effect of aminoguanidine on specific AGEs can vary, and its therapeutic benefits on albuminuria may not solely be due to the inhibition of all AGE formation.[8]
Experimental Protocols
Induction of Diabetic Nephropathy in Rats using Streptozotocin (STZ)
This protocol describes the induction of Type 1 diabetes in rats, which subsequently leads to the development of diabetic nephropathy.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Streptozotocin (STZ)
-
0.1 M Citrate buffer (pH 4.5), cold
-
Glucometer and test strips
-
Metabolic cages for urine collection
Procedure:
-
Fast the rats overnight (12-16 hours) before STZ injection, with free access to water.[12]
-
On the day of induction, weigh the rats and record their baseline blood glucose levels from a tail vein blood sample.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer. A commonly used single dose for rats is 55-65 mg/kg body weight.[12][13] The solution should be prepared immediately before use and kept on ice, protected from light.
-
Administer the STZ solution via a single intraperitoneal (i.p.) or intravenous (i.v.) injection.[12][14]
-
Return the rats to their cages with free access to food and water. To prevent initial STZ-induced hypoglycemia, provide a 10% sucrose solution in the drinking water for the first 24-48 hours.[13]
-
Monitor blood glucose levels 48-72 hours post-injection. Rats with fasting blood glucose levels consistently above 250-300 mg/dL are considered diabetic and can be included in the study.[14]
-
Diabetic nephropathy develops over several weeks to months. Key features to monitor include albuminuria, changes in GFR, and histological changes in the kidney.[15]
Administration of this compound
Materials:
-
This compound
-
Drinking water
Procedure:
-
Aminoguanidine is typically administered in the drinking water. A common dose is 1 g/L.[5]
-
Prepare the aminoguanidine solution fresh and replace it regularly (e.g., every 2-3 days) to ensure stability and accurate dosing.
-
Treatment can be initiated either before the onset of diabetes (prophylactic) or after the establishment of diabetes (therapeutic). The duration of treatment will depend on the study design, but often ranges from several weeks to months.[10]
-
Monitor the daily water intake of the rats to estimate the daily dose of aminoguanidine received.
Measurement of Urinary Albumin Excretion
This protocol outlines the collection of urine and subsequent measurement of albumin using a competitive ELISA.
Materials:
-
Metabolic cages
-
Urine collection tubes
-
Rat Albumin ELISA Kit (e.g., Abcam ab108789 or similar)[16]
-
Microplate reader
Procedure:
-
Place individual rats in metabolic cages for 24-hour urine collection. Ensure free access to food and water.[14]
-
At the end of the 24-hour period, measure the total urine volume.
-
Centrifuge the urine samples to remove any debris and store the supernatant at -80°C until analysis.
-
Thaw the urine samples on ice before performing the ELISA.
-
Follow the manufacturer's instructions for the specific rat albumin ELISA kit.[9] A general workflow is as follows:
-
Prepare standards and samples. Dilute urine samples as necessary to fall within the standard curve range.
-
Add standards and samples to the pre-coated microplate wells.
-
Add the detection antibody.
-
Add the enzyme conjugate (e.g., HRP-streptavidin).
-
Add the substrate solution and incubate.
-
Stop the reaction and read the absorbance on a microplate reader.[16]
-
-
Calculate the albumin concentration in the urine samples based on the standard curve.
-
Express the results as total albumin excreted per 24 hours (mg/24h) or as an albumin-to-creatinine ratio (mg/g) to account for variations in urine output.
Measurement of Glomerular Filtration Rate (GFR) by Inulin Clearance
This protocol describes the gold-standard method for measuring GFR in anesthetized rats.[17]
Materials:
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Surgical instruments
-
Catheters for femoral artery, femoral vein, and bladder
-
Syringe pump
-
FITC-inulin or unlabeled inulin
-
Blood collection tubes (heparinized)
-
Urine collection tubes
-
Fluorometer or spectrophotometer for inulin measurement
Procedure:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Surgically place catheters in the femoral artery (for blood sampling and blood pressure monitoring), femoral vein (for inulin infusion), and bladder (for urine collection).[17]
-
Administer a bolus intravenous injection of inulin as a loading dose, followed by a continuous infusion via a syringe pump to maintain a stable plasma concentration.[18]
-
Allow for an equilibration period of at least 30-60 minutes.[18]
-
Collect urine from the bladder catheter over a timed period (e.g., 20-30 minutes).[18]
-
At the midpoint of each urine collection period, collect a blood sample from the arterial catheter into a heparinized tube.
-
Centrifuge the blood sample to obtain plasma.
-
Measure the inulin concentration in the plasma and urine samples. For FITC-inulin, a fluorometer is used.[17] For unlabeled inulin, a colorimetric method (e.g., anthrone method) can be used.[18]
-
Calculate GFR using the following formula: GFR (mL/min) = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.[17]
-
Urine flow rate (mL/min) is calculated by dividing the volume of urine collected by the duration of the collection period.
Measurement of Advanced Glycation End-products (AGEs)
This protocol provides a general overview of measuring AGEs using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Tissue or plasma samples
-
Reagents for protein hydrolysis (e.g., 6N HCl)
-
Solid-phase extraction (SPE) cartridges
-
HPLC system with a fluorescence or UV detector or mass spectrometer (LC-MS/MS)
-
AGE standards (e.g., pentosidine, Nε-(carboxymethyl)lysine - CML)
Procedure:
-
Sample Preparation:
-
For tissue samples (e.g., kidney cortex, skin collagen), hydrolyze the protein by heating with 6N HCl.[8]
-
For plasma samples, protein precipitation may be required.
-
Perform solid-phase extraction to clean up the sample and enrich for AGEs.
-
-
HPLC Analysis:
-
Quantification:
-
Generate a standard curve using known concentrations of AGE standards.
-
Quantify the amount of specific AGEs in the samples by comparing their peak areas to the standard curve.
-
Results are typically expressed as pmol or ng of AGE per mg of protein or per mL of plasma.
-
Visualizations
Caption: Experimental workflow for studying the effects of aminoguanidine in diabetic nephropathy.
Caption: Signaling pathway of aminoguanidine's action in diabetic nephropathy.
References
- 1. scholars.direct [scholars.direct]
- 2. Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAGE signaling regulates the progression of diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoguanidine ameliorates overexpression of prosclerotic growth factors and collagen deposition in experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Role of aminoguanidine in protecting the kidney function of streptozocininduced diabetic rats [yxbwk.njournal.sdu.edu.cn]
- 8. Aminoguanidine inhibits albuminuria, but not the formation of advanced glycation end-products in skin collagen of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A competitive ELISA for albumin in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of aminoguanidine in preventing experimental diabetic nephropathy are related to the duration of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of diabetes and aminoguanidine therapy on renal advanced glycation end-product binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. antiox.org [antiox.org]
- 16. Rat Albumin ELISA Kit (ab108789) | Abcam [abcam.com]
- 17. Physiology Lab Demonstration: Glomerular Filtration Rate in a Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine- and Nepsilon-(1-carboxyethyl)lysine-modified albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Assay for Measuring Aminoguanidine Hemisulfate Activity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminoguanidine is a small molecule of significant interest in drug development, primarily for its role as an inhibitor of advanced glycation end product (AGE) formation.[1][2] AGEs are implicated in the pathogenesis of various diseases, including diabetic complications and neurodegenerative disorders. The therapeutic potential of aminoguanidine stems from its ability to scavenge reactive carbonyl species (RCS), such as α-oxoaldehydes like glyoxal and methylglyoxal, which are precursors to AGEs.[3][4][5] This application note provides a detailed protocol for a spectrophotometric assay to determine the activity of aminoguanidine hemisulfate by measuring its ability to scavenge a model α-dicarbonyl compound, thereby providing a quantitative measure of its therapeutic potential.
The assay is based on the chemical reaction between aminoguanidine and an α-oxoaldehyde, which results in the formation of a 3-amino-1,2,4-triazine derivative.[3] This product exhibits a distinct absorbance spectrum that can be quantified using a UV-Visible spectrophotometer. The rate of formation of the triazine derivative is directly proportional to the scavenging activity of aminoguanidine.
Principle of the Assay
Aminoguanidine reacts with α-oxoaldehydes, such as glyoxal or methylglyoxal, in a condensation reaction to form a cyclic 3-amino-1,2,4-triazine product. This reaction prevents the α-oxoaldehydes from reacting with proteins to form AGEs. The triazine product has a unique chromophore that absorbs light in the UV-visible range, allowing for its direct quantification. The increase in absorbance at a specific wavelength is monitored over time to determine the rate of the reaction, which reflects the scavenging activity of aminoguanidine.
Experimental Protocols
Materials and Reagents
-
This compound (analytical grade)
-
Glyoxal (40% solution in water) or Methylglyoxal (40% solution in water)
-
Sodium Phosphate Buffer (0.1 M, pH 7.4)
-
Deionized Water
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare by mixing appropriate volumes of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate to achieve a pH of 7.4.
-
This compound Stock Solution (10 mM): Dissolve an accurately weighed amount of this compound in deionized water to prepare a 10 mM stock solution.
-
Glyoxal or Methylglyoxal Stock Solution (100 mM): Prepare a 100 mM stock solution of the chosen α-oxoaldehyde in deionized water.
-
Working Solutions: Prepare fresh dilutions of this compound and the α-oxoaldehyde in 0.1 M phosphate buffer (pH 7.4) on the day of the experiment.
Spectrophotometric Assay Protocol
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the instrument to scan a wavelength range of 200-400 nm to determine the optimal wavelength for the triazine product, or set it to a fixed wavelength (typically around 330-340 nm for the triazine formed from glyoxal).
-
Blank Measurement: Prepare a blank solution containing 0.1 M phosphate buffer and the α-oxoaldehyde solution in a cuvette. Use this to zero the spectrophotometer.
-
Reaction Initiation:
-
In a 1 cm quartz cuvette, add the appropriate volume of 0.1 M phosphate buffer.
-
Add the desired concentration of the α-oxoaldehyde working solution.
-
Initiate the reaction by adding the this compound working solution. The final volume should be constant for all measurements (e.g., 1 mL).
-
-
Data Acquisition: Immediately after adding the aminoguanidine, mix the solution by gentle inversion and start recording the absorbance at the predetermined wavelength. Take readings at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-15 minutes).
-
Standard Curve: To quantify the amount of aminoguanidine, a standard curve should be generated. Prepare a series of known concentrations of this compound and perform the assay as described above. Plot the initial rate of the reaction (change in absorbance per unit time) against the concentration of aminoguanidine.
Data Presentation
The quantitative data from the spectrophotometric assay should be summarized for clear interpretation and comparison.
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) for Triazine Product | ~335 nm |
| Optimal pH | 7.4 |
| Reaction Temperature | 25°C (or 37°C) |
| Linear Range for Aminoguanidine Concentration | 0.1 - 1.0 mM |
| Limit of Detection (LOD) | Dependent on instrument |
| Limit of Quantitation (LOQ) | Dependent on instrument |
Visualizations
Caption: Experimental workflow for the spectrophotometric assay of aminoguanidine activity.
Caption: Reaction principle of the aminoguanidine spectrophotometric assay.
References
- 1. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivity, Selectivity, and Reaction Mechanisms of Aminoguanidine, Hydralazine, Pyridoxamine, and Carnosine as Sequestering Agents of Reactive Carbonyl Species: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactions of aminoguanidine with α-dicarbonyl compounds studied by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Aminoguanidine Hemisulfate in Biological Samples using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoguanidine, a small molecule inhibitor of diamine oxidase and advanced glycation end-product (AGE) formation, is of significant interest in drug development for its potential therapeutic applications in conditions like diabetic complications and neurodegenerative diseases. Recent studies have also highlighted its role in improving muscle health in Duchenne muscular dystrophy by modulating oxidative stress and autophagy through the AKT/FOXO1 pathway[1]. Accurate quantification of aminoguanidine in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.
A primary analytical challenge is that aminoguanidine lacks a strong native chromophore, making direct detection by UV-Vis spectrophotometry difficult[2]. High-Performance Liquid Chromatography (HPLC) methods, therefore, often employ pre-column derivatization to attach a UV-active moiety to the aminoguanidine molecule, enabling sensitive and specific quantification. This application note provides detailed protocols for the analysis of aminoguanidine hemisulfate in biological samples using HPLC with UV detection.
Mechanism of Action: The AKT/FOXO1 Signaling Pathway
This compound (AGH) has been shown to exert beneficial effects in muscle disorders by modulating key cellular pathways. It improves mitochondrial autophagy, reduces oxidative stress, and decreases apoptosis. Mechanistically, these effects are mediated through the AKT/FOXO1 signaling pathway. AGH treatment leads to the modulation of transcription factors like Foxo1, MyoD, and myogenin, ultimately restoring mitochondrial balance and improving muscle function[1].
Caption: AGH modulates the AKT/FOXO1 pathway to improve muscle health.
HPLC Methodologies: A Comparative Overview
The choice of HPLC method depends on the biological matrix, required sensitivity, and available equipment. Derivatization is the most common approach for enhancing detectability.
Caption: Decision workflow for developing an aminoguanidine HPLC method.
The following table summarizes various validated HPLC methods for aminoguanidine quantification.
| Parameter | Method 1 (Derivatization)[3] | Method 2 (Derivatization)[2] | Method 3 (Direct, Purity Assay)[4] |
| Biological Matrix | Plasma, Urine, Tissue | Drug Substances (Adaptable) | Drug Substances (Adaptable) |
| Derivatizing Agent | 6-methyl-2-pyridinecarboxaldehyde | 1-Naphthyl isothiocyanate | None |
| Sample Preparation | Protein Precipitation (TCA) for plasma | Derivatization in solution | Dissolution in mobile phase |
| HPLC Column | Waters Novapak CN (8 mm x 10 cm, 4 µm) | BDS Hypersil C-18 (250 x 4.6 mm, 5 µm) | Waters Atlantis T3 (C18) |
| Mobile Phase | 10% ACN: 10% MeOH: 80% Buffer* | Gradient: Methanol & Buffer** | Isocratic: 5% Methanol, 95% Buffer*** |
| Detection | UV at 302 nm | UV at 220 nm | UV at 220 nm |
| Linearity Range | 0.5 - 100 µg/mL (in urine) | 0.015 - 0.750 µg/mL | Not specified for biological samples |
| LOD | Not Reported | 0.010 µg/mL | Not specified for biological samples |
| LOQ | < 0.5 µg/mL (reportable limit) | 0.015 µg/mL | Not specified for biological samples |
| Internal Standard | N-ethyl aminoguanidine tosylate | Not specified | Not specified |
*Buffer: 0.01 M 1-heptanesulfonic acid and 0.01 M monobasic sodium phosphate. **Buffer: 1.0 mL orthophosphoric acid in 1000 mL water, pH adjusted to 3.0 with triethylamine.[2] ***Buffer: 0.075 M ammonium sulfate, pH adjusted to 2.5.[4]
Detailed Experimental Protocols
Protocol 1: Analysis in Plasma and Urine via Derivatization
This protocol is adapted from a validated method for pharmacokinetic analysis and is suitable for complex biological matrices[3].
1. Materials and Reagents
-
This compound (Reference Standard)
-
N-ethyl aminoguanidine tosylate (Internal Standard, IS)
-
6-methyl-2-pyridinecarboxaldehyde (Derivatizing Agent)
-
Trichloroacetic acid (TCA), HPLC Grade Acetonitrile, HPLC Grade Methanol
-
1-heptanesulfonic acid, Monobasic sodium phosphate
-
Control human (or animal) plasma and urine
2. Preparation of Solutions
-
Mobile Phase: Prepare a solution containing (v/v) 10% acetonitrile, 10% methanol, and 80% aqueous buffer. The aqueous buffer consists of 0.01 M 1-heptanesulfonic acid and 0.01 M monobasic sodium phosphate. Filter and degas before use.
-
Internal Standard (IS) Working Solution: Prepare a 10 µg/mL solution of N-ethyl aminoguanidine tosylate in 7.5% trichloroacetic acid.
-
Derivatizing Agent Solution: Prepare a 10 mg/mL aqueous solution of 6-methyl-2-pyridinecarboxaldehyde.
-
Standard and QC Samples: Prepare stock solutions of aminoguanidine in water. Spike appropriate amounts into control plasma or urine to create calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL) and quality control (QC) samples.
3. Sample Preparation Workflow
Caption: Workflow for aminoguanidine analysis in plasma and urine.
-
For Plasma Samples:
-
For Urine Samples:
-
Derivatization (Both Matrices):
4. HPLC-UV Conditions
-
Column: Waters Novapak CN, 8 mm x 10 cm, 4 µm particle size[3]
-
Guard Column: Waters Resolve Guard-Pak CN[3]
-
Mobile Phase: 10% ACN: 10% MeOH: 80% Buffer (as described above)
-
Flow Rate: 1.0 mL/min (Typical, may require optimization)
-
Injection Volume: 50 µL[3]
-
Detector: UV at 302 nm[3]
-
Column Temperature: 35°C (Typical, for reproducibility)
5. Data Analysis
-
Calculate the peak area ratio of the aminoguanidine derivative to the internal standard derivative.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of unknown samples using the linear regression equation from the calibration curve. Samples with concentrations exceeding the linear range should be diluted with the corresponding blank matrix and re-assayed[3].
Conclusion
The reliable quantification of this compound in biological samples is achievable using reversed-phase HPLC with UV detection, provided that a pre-column derivatization step is employed to enhance detectability. The choice of derivatizing agent, sample preparation technique, and chromatographic conditions must be carefully optimized and validated for the specific biological matrix under investigation. The protocols and data presented here offer a robust starting point for researchers in the development and application of analytical methods for aminoguanidine, facilitating further exploration of its therapeutic potential. For higher sensitivity requirements, development of an LC-MS/MS method may be considered[5].
References
- 1. This compound improves mitochondrial autophagy, oxidative stress, and muscle force in Duchenne muscular dystrophy via the AKT/FOXO1 pathway in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. US5108930A - Aminoguanidine assay and applications thereof - Google Patents [patents.google.com]
- 4. CN113156029A - Method for determining purity of aminoguanidine carbonate by liquid chromatography - Google Patents [patents.google.com]
- 5. Quantitative determination of amisulpride in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Aminoguanidine Hemisulfate in Experimental Autoimmune Encephalomyelitis (EAE) Models
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2] The pathogenesis of EAE involves an autoimmune-mediated attack on the central nervous system (CNS), leading to inflammation, demyelination, axonal damage, and neuronal death.[2] A key mediator in this process is nitric oxide (NO), produced in excessive amounts by inducible nitric oxide synthase (iNOS).[1][3] This overproduction of NO contributes significantly to oxidative and nitrosative stress, exacerbating tissue damage.[2][4] Aminoguanidine, a preferential inhibitor of iNOS, has been investigated as a therapeutic agent to mitigate the severity of EAE by targeting this pathway.[1][3] These notes provide a summary of its application, efficacy, and the protocols for its use in EAE models.
Mechanism of Action
Aminoguanidine's primary mechanism in the context of EAE is the selective inhibition of the inducible nitric oxide synthase (iNOS) enzyme.[1][5] During the inflammatory cascade in EAE, immune cells like macrophages and activated lymphocytes produce pro-inflammatory cytokines that upregulate iNOS expression in the CNS.[1][6] Elevated iNOS activity leads to a surge in nitric oxide (NO) production.[3] This excess NO can react with superoxide radicals to form peroxynitrite, a potent oxidant that causes damage to myelin, axons, and neurons, contributing directly to the clinical pathology of EAE.[2] Aminoguanidine intervenes by blocking iNOS, thereby reducing the pathological production of NO and ameliorating the downstream inflammatory damage and oxidative stress.[2][6]
Caption: Mechanism of aminoguanidine in EAE via iNOS inhibition.
Quantitative Data Summary
The administration of aminoguanidine has demonstrated significant therapeutic effects in various EAE models, leading to improved clinical outcomes, reduced CNS pathology, and favorable changes in biochemical markers.
Table 1: Effect of Aminoguanidine on EAE Clinical Score
| Animal Model | Dosage | Administration Route | Mean Max Clinical Score (Treated) | Mean Max Clinical Score (Control) | Outcome |
|---|---|---|---|---|---|
| SJL Mice[1][3] | 400 mg/kg/day | i.p. or s.c. | 0.9 ± 1.2 | 3.9 ± 0.9 | Disease onset delayed; clinical score significantly reduced.[1][3] |
| Lewis Rats[6][7] | 200 mg/kg/day | i.p. | Not specified | Not specified | Significantly reduced the clinical severity of EAE paralysis.[6][7] |
| Sprague-Dawley Rats[2][4] | 100 mg/kg/day | i.p. | Not specified | Not specified | Clinical expression of EAE was significantly decreased.[2][4] |
Table 2: Effect of Aminoguanidine on Histopathology and iNOS Expression
| Animal Model | Dosage | Key Findings |
|---|---|---|
| SJL Mice[1][8] | 400 mg/kg/day | Markedly significant reduction in inflammation, demyelination, and axonal necrosis in the spinal cord.[1][3][8] |
| Lewis Rats[6][7] | 200 mg/kg/day | iNOS expression was significantly reduced in the spinal cords of treated rats compared to vehicle-treated rats.[6][7] |
Table 3: Effect of Aminoguanidine on Biochemical Markers in Brain Tissue Data from EAE-induced Sprague-Dawley rats treated with 100 mg/kg/day aminoguanidine.[2][4]
| Biochemical Marker | EAE Control Group | EAE + Aminoguanidine Group | Outcome of Treatment |
|---|---|---|---|
| NO Production (Nitrite/Nitrate) | Significantly Increased | Significantly Decreased (p < 0.001 vs EAE) | Reduced nitrosative stress.[2][4] |
| MDA Level (Lipid Peroxidation) | Significantly Increased | Significantly Decreased (p < 0.001 vs EAE) | Reduced oxidative damage to lipids.[2][4] |
| Glutathione (GSH) Level | Significantly Reduced | Significantly Increased (p < 0.01 vs EAE) | Restored antioxidant capacity.[2][4] |
| Superoxide Dismutase (SOD) Activity | Significantly Decreased | Significantly Increased (p < 0.01 vs EAE) | Enhanced endogenous antioxidant defense.[2][4] |
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for inducing EAE and administering aminoguanidine.
Protocol 1: Induction of EAE in Rodents
This protocol describes the active induction of EAE, which may require optimization depending on the specific rodent strain and antigen used.[9][10]
-
Antigen Emulsion Preparation:
-
Prepare the encephalitogen, such as Myelin Basic Protein (MBP) or Myelin Oligodendrocyte Glycoprotein peptide (e.g., MOG35-55).[2][9]
-
Dissolve the antigen in sterile phosphate-buffered saline (PBS).
-
Create a 1:1 emulsion with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 2.5 mg/mL).[10] Emulsify by sonication or vigorous vortexing until a thick, stable emulsion is formed.
-
-
Immunization:
-
Anesthetize the animal (e.g., female SJL mice or Lewis rats).[1][6]
-
Inject the emulsion subcutaneously (s.c.) at one or more sites (e.g., hind foot pad, base of the tail, or flank).[2][10] A typical total volume is 100-200 µL.
-
For some models, particularly in mice, administration of Pertussis Toxin (e.g., 200 ng in PBS) via intraperitoneal (i.p.) injection is required on the day of immunization (Day 0) and again 48 hours later (Day 2) to facilitate blood-brain barrier permeabilization.[2][10]
-
Protocol 2: Aminoguanidine Hemisulfate Administration
-
Preparation of Dosing Solution:
-
Dissolve this compound powder in sterile PBS to the desired concentration (e.g., for a 100 mg/kg dose in a 20g mouse with a 100 µL injection volume, the concentration would be 20 mg/mL).
-
Ensure the solution is fully dissolved and sterile-filter if necessary.
-
-
Administration:
-
Treatment can be initiated prophylactically (from Day 0 post-immunization) or therapeutically (after onset of clinical signs).[5][6]
-
Administer the prepared solution via the desired route, typically intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[6][8]
-
Dosages reported range from 100 mg/kg to 400 mg/kg per day.[2][8] Higher doses may be split into multiple administrations throughout the day.[8]
-
The control group should receive an equivalent volume of the vehicle (PBS).
-
Caption: General experimental workflow for testing aminoguanidine in EAE.
Protocol 3: Clinical Scoring of EAE
Daily monitoring of clinical signs is crucial for assessing disease progression and treatment efficacy. A standard 0-5 or 0-6 grading scale is typically used.[2][11]
-
Score 0: No clinical signs, normal.
-
Score 1: Limp tail or loss of tail tone.[2]
-
Score 2: Hindlimb weakness (wobbly or unsteady gait).[2]
-
Score 3: Partial hindlimb paralysis.
-
Score 4: Complete hindlimb paralysis.[2]
-
Score 5: Moribund state or hindlimb paralysis plus forelimb weakness.[2]
-
Score 6: Dead.[2]
Protocol 4: Histopathological Analysis
This protocol allows for the assessment of inflammation and demyelination in the CNS.
-
Tissue Preparation:
-
At the study endpoint, deeply anesthetize the animal and perform transcardial perfusion with PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and brain. Post-fix the tissues in 4% PFA overnight.
-
Process the tissues for paraffin embedding.
-
-
Staining and Scoring:
-
Cut sections (e.g., 5-10 µm) and mount them on slides.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize inflammatory cell infiltrates.
-
Perform Luxol Fast Blue (LFB) staining to assess the degree of demyelination.
-
A blinded investigator should score the sections for inflammation and demyelination (e.g., on a 0-4 scale). Histologic scoring revealed significantly less pathology in aminoguanidine-treated groups.[1][3]
-
References
- 1. Aminoguanidine, an inhibitor of inducible nitric oxide synthase, ameliorates experimental autoimmune encephalomyelitis in SJL mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoguanidine and N-acetyl-cysteine supress oxidative and nitrosative stress in EAE rat brains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoguanidine, an inhibitor of inducible nitric oxide synthase, ameliorates experimental autoimmune encephalomyelitis in SJL mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoguanidine and N-acetyl-cysteine supress oxidative and nitrosative stress in EAE rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Further evidence for a role of nitric oxide in experimental allergic encephalomyelitis: aminoguanidine treatment modifies its clinical evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoguanidine-induced amelioration of autoimmune encephalomyelitis is mediated by reduced expression of inducible nitric oxide synthase in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 11. researchgate.net [researchgate.net]
Application Note: Cell-Based Assays to Evaluate Aminoguanidine Hemisulfate Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminoguanidine hemisulfate is a small molecule compound investigated for its therapeutic potential in various pathological conditions, including diabetic complications, inflammation, and neurodegenerative diseases. Its primary mechanisms of action are the inhibition of inducible nitric oxide synthase (iNOS) and the prevention of Advanced Glycation End-product (AGE) formation.[1][2][3] This application note provides detailed protocols for cell-based and in vitro assays to quantify the efficacy of this compound, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action
This compound exhibits a dual inhibitory action:
-
iNOS Inhibition: It acts as an inhibitor of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of nitric oxide (NO) during inflammatory responses.[3][4] Overproduction of NO is implicated in cellular damage and chronic inflammation.
-
AGE Formation Inhibition: Aminoguanidine traps reactive dicarbonyl species, such as 3-deoxyglucosone, which are precursors in the non-enzymatic glycation of proteins.[2] This action prevents the formation and accumulation of AGEs, which contribute to the pathophysiology of aging and diabetes.[5]
Section 1: Assessment of iNOS Inhibition
The most common method to assess iNOS inhibition is to use a macrophage cell line, stimulate iNOS expression with inflammatory agents, and then measure the production of nitric oxide in the presence of the inhibitor.
Experimental Protocol: iNOS Inhibition Assay in RAW 264.7 Macrophages
This protocol details the measurement of nitrite, a stable metabolite of NO, using the Griess reagent in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated RAW 264.7 cells.[6][7]
A. Preliminary Assay: Cell Viability/Cytotoxicity
It is critical to first determine the non-toxic concentration range of this compound to ensure that any observed reduction in NO is due to specific enzyme inhibition and not cell death.[8][9]
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 µM to 1000 µM) for 24 hours.
-
Viability Assessment: Perform a standard cell viability assay, such as the MTT or Resazurin assay.[10] The MTT assay, for example, involves adding MTT solution, incubating for 2-4 hours, solubilizing the formazan crystals, and measuring absorbance at 570 nm.[9]
-
Analysis: Determine the highest concentration of aminoguanidine that does not significantly reduce cell viability. This concentration range should be used for the iNOS inhibition assay.
B. Main Assay: Griess Assay for Nitrite Quantification
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL (100 µL per well) in DMEM.[6]
-
Pre-incubation with Inhibitor: Pre-incubate the cells with various non-toxic concentrations of this compound for 1-2 hours.[6] Include a vehicle control (media only) and a positive control (known iNOS inhibitor like L-NMMA).
-
Stimulation: Induce iNOS expression by adding LPS (0.1 µg/mL) and IFN-γ (50 U/mL) to all wells except the negative control wells.[6]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Prepare a sodium nitrite (NaNO₂) standard curve (e.g., 0-100 µM) using the cell culture medium for dilutions.[11]
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each 50 µL sample and standard.[11]
-
Incubate for 10-15 minutes at room temperature, protected from light.[11]
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[11][12]
-
Calculation: Calculate the nitrite concentration in each sample using the standard curve. The percentage of inhibition is calculated as: % Inhibition = [1 - (Absorbance_treated - Absorbance_blank) / (Absorbance_stimulated - Absorbance_blank)] * 100
Figure 1: Experimental workflow for the iNOS inhibition assay.
Data Presentation: iNOS Inhibition
Summarize the results in a table, calculating the IC₅₀ value (the concentration of aminoguanidine that inhibits 50% of iNOS activity).
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | RAW 264.7 | 29 [6] |
| L-NMMA (Control Inhibitor) | RAW 264.7 | 31[6] |
| 1400W (Control Inhibitor) | RAW 264.7 | 1.3[6] |
Section 2: Assessment of AGE Formation Inhibition
This in vitro assay measures the ability of aminoguanidine to prevent the formation of fluorescent AGEs from a protein and a reducing sugar.
Experimental Protocol: In Vitro AGE Formation Inhibition Assay
This protocol is based on the reaction between Bovine Serum Albumin (BSA) and glucose to form fluorescent AGEs.[13]
-
Reagent Preparation:
-
Prepare a solution of Bovine Serum Albumin (BSA) at 20 mg/mL in Phosphate Buffered Saline (PBS, pH 7.4).[13]
-
Prepare a solution of glucose at 500 mM in PBS.[13]
-
Prepare stock solutions of this compound at various concentrations (e.g., 0.1 to 10 mg/mL) in PBS.
-
Add 0.02% sodium azide to all solutions to prevent bacterial growth.[13]
-
-
Reaction Setup: In separate light-protected vials, set up the following reaction mixtures (e.g., for a 1 mL final volume):
-
Control (AGEs): 500 µL BSA solution + 500 µL glucose solution.
-
Blank (BSA only): 500 µL BSA solution + 500 µL PBS.
-
Test Sample: 500 µL BSA solution + 250 µL glucose solution + 250 µL aminoguanidine solution (at various concentrations).
-
-
Incubation: Incubate all vials in the dark at 37°C for at least 7 days (can extend up to 28 days for time-course studies).[13]
-
Measurement:
-
After incubation, transfer 200 µL from each vial to a black 96-well microplate.
-
Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.[13]
-
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [1 - (Fluorescence_test - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank)] * 100
Figure 2: Experimental workflow for the in vitro AGE formation inhibition assay.
Data Presentation: AGE Inhibition
Summarize the results in a table, calculating the IC₅₀ value for the inhibition of AGE formation.
| Compound | Assay System | IC₅₀ (mg/mL) |
| This compound | BSA-Glucose | 0.323 [14] |
| Phloroglucinol (Control) | BSA-Glucose | 0.070[14] |
Section 3: Signaling Pathways
Understanding the signaling pathways inhibited by aminoguanidine provides context for its efficacy.
iNOS Induction and Inhibition Pathway
Inflammatory stimuli like LPS activate the NF-κB signaling pathway.[15] This leads to the translocation of NF-κB into the nucleus, where it binds to the promoter of the NOS2 gene, inducing the transcription and subsequent translation of the iNOS enzyme. The iNOS enzyme then catalyzes the conversion of L-arginine to nitric oxide. Aminoguanidine directly inhibits the enzymatic activity of iNOS.[4]
Figure 3: Simplified pathway of iNOS induction and inhibition by aminoguanidine.
AGE Formation and Inhibition Pathway
The formation of AGEs is a complex, non-enzymatic process. It begins with the reaction of a reducing sugar with an amino group on a protein to form a Schiff base, which then rearranges into a more stable Amadori product.[5] Through a series of subsequent reactions involving oxidation and dehydration, highly reactive dicarbonyl intermediates (e.g., methylglyoxal, glyoxal) are formed. These intermediates react further with proteins to form irreversible, cross-linked structures known as AGEs. Aminoguanidine is believed to act as a scavenger, trapping these reactive dicarbonyl intermediates and preventing them from cross-linking with proteins.[2]
Figure 4: Simplified pathway of AGE formation and inhibition by aminoguanidine.
References
- 1. This compound | 996-19-0 | FA170452 [biosynth.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound salt ≥98% | 996-19-0 [sigmaaldrich.com]
- 4. Inhibition of NF-κB activity by aminoguanidine alleviates neuroinflammation induced by hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Methodologies to Study the Role of Advanced Glycation End Products (AGEs) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. 3.7. In Vitro Anti-Glycation Assay [bio-protocol.org]
- 14. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing Advanced Glycation End-product (AGE) Inhibition by Aminoguanidine Hemisulfate
Introduction
Advanced Glycation End-products (AGEs) are a diverse group of harmful compounds formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids.[1][2][3] This process, known as the Maillard reaction, is a normal aspect of metabolism, but the excessive formation and accumulation of AGEs are implicated in the pathogenesis of various age-related chronic diseases, particularly diabetic complications like nephropathy, retinopathy, and cardiovascular diseases.[1][4] AGEs contribute to pathology by cross-linking long-lived proteins such as collagen, which leads to increased tissue stiffness and impaired function.[3][5]
Aminoguanidine is a prototypical inhibitor of AGE formation.[6][7] It functions primarily by trapping reactive α-dicarbonyl compounds (also called reactive carbonyl species), such as methylglyoxal (MGO), glyoxal, and 3-deoxyglucosone, which are key intermediates in the AGE formation pathway.[1][6][7] By reacting with these intermediates, aminoguanidine prevents them from reacting with proteins to form AGEs.[1][6] In vitro assessment of aminoguanidine's inhibitory activity is crucial for understanding its mechanism and for the development of more potent anti-glycation agents.
Commonly employed in vitro techniques to evaluate the efficacy of aminoguanidine include fluorescence spectroscopy, Enzyme-Linked Immunosorbent Assay (ELISA), and Western blotting. These methods allow for the sensitive and quantitative measurement of AGE formation and its inhibition.
Key Signaling & Reaction Pathway
The following diagram illustrates the non-enzymatic glycation pathway and the mechanism of inhibition by Aminoguanidine.
Quantitative Data Summary
The inhibitory effects of Aminoguanidine on AGE formation have been quantified in various in vitro models. The following tables summarize these findings for easy comparison.
Table 1: Inhibition of AGE Formation by Aminoguanidine (Fluorescence Assay)
| Protein/Sugar System | Aminoguanidine Concentration | % Inhibition | Reference |
| RNase / 0.5 M Glucose | 1:5 (AG:Glucose Molar Ratio) | 85% | [8] |
| RNase / 0.5 M Glucose | 1:50 (AG:Glucose Molar Ratio) | 67% | [8] |
| BSA / Glucose | 2.0 mg/mL | 73.61% | [9] |
| β2-microglobulin / 50-100 mM Glucose | 1:8 to 1:1 (AG:Glucose Molar Ratio) | 30% - 70% | [10] |
| Lysozyme / Ribose | 1 mM | 58.3% | [11] |
Table 2: IC₅₀ Values of Aminoguanidine for AGE Inhibition
| Glycation Inducer | Assay Method | IC₅₀ Value (mg/mL) | Reference |
| Glucose | Fluorescence Assay | 0.323 ± 0.075 | [11] |
| Methylglyoxal | Fluorescence Assay | 0.195 ± 0.015 | [11] |
| Not Specified | BSA-AGE Fluorescence Assay | 1 mM (~0.11 mg/mL) | [12] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Fluorescence-Based AGE Inhibition Assay
This assay is the most common method for screening anti-glycation agents. It relies on the characteristic fluorescence of certain AGEs, which can be measured to quantify their formation.
Workflow Diagram
Methodology
-
Reagent Preparation:
-
Prepare a 20 mg/mL solution of Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS, pH 7.4) containing 0.02% sodium azide to prevent microbial growth.[13]
-
Prepare a 500 mM solution of D-glucose (or another reducing sugar like fructose or ribose) in PBS.[13]
-
Prepare stock solutions of Aminoguanidine Hemisulfate in PBS at various concentrations. It is advisable not to use concentrations exceeding 500 µM to ensure selective action against AGE formation.[6]
-
Prepare a solution of a known inhibitor, such as quercetin, to serve as a positive control.[9]
-
-
Assay Setup (in a 96-well plate):
-
Control Wells: Mix BSA solution, glucose solution, and PBS.
-
Test Wells: Mix BSA solution, glucose solution, and the desired concentration of aminoguanidine solution.
-
Blank Wells: Mix BSA solution and PBS (without glucose).
-
A typical reaction mixture might contain 10 mg/mL BSA and 250 mM glucose in the final volume. All solutions should be sterilized by filtration through a 0.2 µm membrane.[9]
-
-
Incubation:
-
Seal the plate and incubate it in the dark at 37°C. The incubation period can range from 7 to 28 days, depending on the desired extent of glycation.[13] For faster results, incubation can be performed at higher temperatures (e.g., 50°C overnight), though this may not fully mimic physiological conditions.[14]
-
-
Fluorescence Measurement:
-
After incubation, measure the fluorescence intensity using a microplate spectrofluorometer.
-
The typical excitation wavelength is 370 nm and the emission wavelength is 440 nm.[8][13] Other wavelength pairs, such as 335 nm excitation and 385 nm emission for pentosidine-like AGEs, can also be used.[15]
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the control and test wells.
-
Calculate the percentage inhibition of AGE formation using the formula: % Inhibition = [1 - (Fluorescence of Test Sample / Fluorescence of Control)] x 100[11]
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of AGE formation) can be determined by plotting percent inhibition against inhibitor concentration.[12][13]
-
Protocol 2: Competitive ELISA for AGE Quantification
This immunoassay provides a more specific and sensitive quantification of AGEs, such as N(epsilon)-(carboxymethyl)lysine (CML), compared to the general fluorescence assay.
Workflow Diagram
Methodology
-
Plate Preparation:
-
Coat a 96-well microtiter plate with a prepared AGE-antigen (e.g., AGE-BSA).[16] Incubate overnight at 4°C.
-
Wash the plate twice with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., Assay Diluent) to each well and incubating for 1 hour at room temperature.[17]
-
-
Competitive Reaction:
-
Add AGE standards or samples (from the in vitro glycation reaction with and without aminoguanidine) to the wells.[17]
-
Immediately add the primary anti-AGE antibody to each well.[17] This initiates a competitive reaction between the AGEs in the sample and the AGEs coated on the plate for binding to the antibody.
-
Incubate for 1-2 hours at 37°C.[17]
-
-
Detection:
-
Wash the plate to remove unbound antibodies and antigens.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at 37°C.[18]
-
Wash the plate thoroughly to remove any unbound secondary antibody.
-
-
Signal Development:
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
The optical density is inversely proportional to the amount of AGEs in the sample.[16] A standard curve is generated by plotting the absorbance versus the concentration of the AGE standards. The concentration of AGEs in the test samples can then be determined from this curve.
-
Protocol 3: Western Blotting for AGE Detection
Western blotting can be used to visually confirm the inhibition of AGE modification on a specific protein, such as BSA.
Methodology
-
Sample Preparation:
-
Prepare glycated BSA samples by incubating BSA with a reducing sugar in the presence and absence of various concentrations of aminoguanidine, as described in the fluorescence assay protocol.
-
-
SDS-PAGE:
-
Separate the protein samples based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for AGEs (e.g., anti-CML or a general anti-AGE antibody) overnight at 4°C.[19][20]
-
Wash the membrane several times with TBST to remove unbound primary antibody.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
-
Analysis:
-
The intensity of the bands corresponding to AGE-modified BSA will be visibly reduced in the lanes containing samples treated with effective concentrations of aminoguanidine. Densitometry can be used for semi-quantitative analysis.
-
References
- 1. What are AGE inhibitors and how do they work? [synapse.patsnap.com]
- 2. In Vitro Methodologies to Study the Role of Advanced Glycation End Products (AGEs) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoguanidine prevents age-related deterioration in left ventricular–arterial coupling in Fisher 344 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldhealth.net [worldhealth.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3.7. In Vitro Anti-Glycation Assay [bio-protocol.org]
- 14. plantsjournal.com [plantsjournal.com]
- 15. scienceopen.com [scienceopen.com]
- 16. AGE ELISA Kit (A247259) [antibodies.com]
- 17. abcam.cn [abcam.cn]
- 18. cloud-clone.com [cloud-clone.com]
- 19. researchgate.net [researchgate.net]
- 20. Anti-AGEs Antibodies | Invitrogen [thermofisher.com]
- 21. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Aminoguanidine Hemisulfate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Aminoguanidine Hemisulfate in rodent models of various diseases. This document includes detailed dosage information, experimental protocols, and visualizations of the compound's mechanism of action and experimental workflows.
Quantitative Dosage Summary
The following table summarizes the dosages of this compound used in various rodent models as reported in the scientific literature. It is crucial to note that the optimal dose may vary depending on the specific experimental conditions, including the rodent strain, age, and the specific disease model being studied.
| Rodent Species | Disease Model | Dosage | Administration Route | Duration | Observed Effects |
| Rat (Wistar) | Methotrexate-Induced Lung Toxicity | 50 mg/kg/day | Intraperitoneal (IP) | 4 weeks | Protective effect against lung toxicity through antioxidant, anti-inflammatory, and anti-apoptotic actions.[1] |
| Mouse | Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity | 50 mg/kg | Intraperitoneal (IP) | Single dose 30 minutes before CCl4 | Protection from CCl4-induced hepatic toxicity, significant reduction in serum aminotransferase, and inhibition of lipid peroxidation.[2] |
| Rat | Lipopolysaccharide (LPS)-Augmented Hepatotoxicity in Cirrhosis | Not specified | Not specified | Not specified | Reduced hepatotoxicity.[3] |
| Mouse (mdx) | Duchenne Muscular Dystrophy | 40 mg/kg | Intraperitoneal (IP) | 2 weeks | Improved mitochondrial autophagy, reduced oxidative stress, and increased muscle force.[4] |
| Rat | Endotoxic Shock | 15 mg/kg | Intravenous (IV) or Intraperitoneal (IP) | Pre-treatment or post-LPS | Attenuated delayed circulatory failure and improved survival.[5][6] |
| Rat (Lewis) | Stroke (Focal Cerebral Infarction) | 320 mg/kg | Intraperitoneal (IP) | Single dose 15 minutes, 1 hour, or 2 hours post-ischemia | Significant reduction in infarct volume.[7] |
| Rat (Sprague Dawley) | Neonatal Transient Cerebral Ischemia | 300 mg/kg/dose | Intraperitoneal (IP) | 3 doses at 0, 4, and 18 hours post-reperfusion | Attenuated caspase-3 and calpain activation.[8] |
| Rat (Wistar) | Diabetic Nephropathy | 1 g/L | In drinking water (Oral) | 8 weeks | Prevented the decrease of anionic charged molecules in the Glomerular Basement Membrane (GBM) and GBM thickening.[9] |
| Rat (Sprague Dawley) | Streptozotocin-Induced Diabetes | 55 mg/kg (for induction), AG dose not specified | Intraperitoneal (IP) | Not specified | Prevented an increase in blood sugar levels.[10] |
| Mouse | Fetal Toxicity Study | 750 mg/kg (maximum tolerated dose) | Intraperitoneal (IP) | Gestation days 0-6 or 7-13 | Low lethality, high incidence of resorption in the day 7-13 group.[11] |
| Rat | Fetal Toxicity Study | 500 mg/kg (maximum tolerated dose) | Intraperitoneal (IP) | Gestation days 0-6 or 7-13 | Low lethality, high incidence of resorption in the day 7-13 group.[11] |
Experimental Protocols
Preparation of this compound Solution for Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Analytical balance
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder.
-
Add the powder to a sterile vial.
-
Add the appropriate volume of sterile saline or PBS to the vial.
-
Vortex the vial until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the solution at 4°C, protected from light. Prepare fresh solutions regularly, as the stability of the solution may vary.
Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL) with appropriate needles (25-27 gauge)
-
70% ethanol
-
Animal restrainer (optional)
Protocol:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The scruff of the neck can be held to immobilize the head and body.
-
Position the mouse to expose the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ (no blood or fluid should be drawn into the syringe).
-
Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume for a mouse is 10 ml/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
Oral Gavage in Rats
Materials:
-
Prepared this compound solution
-
Sterile gavage needles (16-18 gauge for adult rats)
-
Sterile syringes
-
Animal restrainer (optional)
Protocol:
-
Gently restrain the rat. One hand can be used to hold the rat's head and neck, while the other supports the body.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Fill the syringe with the calculated volume of the this compound solution and attach the gavage needle. The recommended maximum volume for oral gavage in rats is 10-20 ml/kg.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the rat to swallow the needle as it is gently advanced down the esophagus to the pre-marked length. Do not force the needle.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress, such as coughing or difficulty breathing.
Visualizations
Signaling Pathways
Caption: Mechanism of action of Aminoguanidine.
Experimental Workflow
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. ltk.uzh.ch [ltk.uzh.ch]
- 3. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 4. biochemistry - How does aminoguanidine interfere with the formation of advanced glycation endproducts? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Aminoguanidine attenuates the delayed circulatory failure and improves survival in rodent models of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Troubleshooting & Optimization
How to improve the solubility of Aminoguanidine Hemisulfate in PBS
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for dissolving Aminoguanidine Hemisulfate in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
This compound is generally soluble in water. Published data indicates a solubility of approximately 50 mg/mL in water, which may result in a clear to slightly hazy, colorless solution.[1][2] For comparison, the hydrochloride salt of aminoguanidine has a reported solubility of about 100 mg/mL in PBS at a pH of 7.2.[3]
Q2: What factors can influence the solubility of this compound in PBS?
Several factors can affect how well this compound dissolves in PBS:
-
Temperature: Gently warming the PBS can significantly improve solubility. Some sources suggest that heat may be necessary to achieve higher concentrations.
-
pH: The pH of the PBS solution can impact the ionization state of the compound, thereby affecting its solubility. While standard PBS (pH 7.2-7.4) is commonly used, slight adjustments may be necessary.
-
Concentration: Attempting to create solutions above the solubility limit will result in undissolved particles.
-
Purity of the Compound: Impurities in the this compound powder can affect its solubility characteristics.
Q3: How stable are solutions of this compound in PBS?
Aqueous solutions of aminoguanidine are known to be unstable. It is highly recommended to prepare fresh solutions for each experiment and to avoid storing them for more than one day.[3] If long-term storage is necessary, some sources suggest that solutions prepared in DMSO may be stored at -80°C.
Q4: What is the primary mechanism of action for Aminoguanidine?
Aminoguanidine is a well-documented inhibitor of Nitric Oxide Synthase (NOS), with a degree of selectivity for the inducible isoform (iNOS) over the constitutive isoforms (eNOS and nNOS).[1][2] This makes it a valuable tool for studying the pathological effects of excess nitric oxide production in inflammatory diseases and complications related to diabetes.[2]
Solubility Data Summary
The following table summarizes the reported solubility of different forms of aminoguanidine.
| Compound | Solvent | pH | Reported Solubility | Appearance |
| This compound Salt | Water | Not Specified | ~50 mg/mL | Clear to very slightly hazy |
| Aminoguanidine Hydrochloride | PBS | 7.2 | ~100 mg/mL | Not Specified |
| Aminoguanidine Hydrochloride | Ethanol | Not Specified | ~1.6 mg/mL | Not Specified |
| Aminoguanidine Hydrochloride | DMSO | Not Specified | ~5.5 mg/mL | Not Specified |
Experimental Protocol: Preparing an this compound Solution in PBS
This protocol provides a standardized method for dissolving this compound in PBS for experimental use.
-
Weigh Powder: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Measure PBS: Transfer the target volume of sterile PBS (pH 7.2-7.4) to a sterile conical tube or beaker with a magnetic stir bar.
-
Warm PBS (Recommended): Gently warm the PBS to approximately 37°C. This step is highly recommended to facilitate dissolution. Do not boil the solution.
-
Add Powder: Slowly add the weighed powder to the warmed PBS while continuously stirring or vortexing. Adding the powder in small increments can prevent clumping.
-
Dissolve: Continue to stir or vortex the solution until all the powder has dissolved. The solution should be clear and colorless.
-
Sterile Filtration: For applications requiring sterility, such as cell culture, filter the final solution through a 0.22 µm syringe filter into a new sterile tube.
-
Use Immediately: Due to the limited stability of aminoguanidine in aqueous solutions, it is imperative to use the prepared solution fresh on the same day.[3]
Troubleshooting Guide
Use this guide to address common issues encountered when preparing this compound solutions.
Problem: My this compound is not dissolving completely or the solution is hazy.
-
Cause 1: Insufficient Temperature.
-
Solution: As recommended in the protocol, gently warming the PBS to 37°C is a critical step to enhance solubility. If you prepared the solution at room temperature, try warming it in a water bath while stirring.
-
-
Cause 2: Concentration Exceeds Solubility Limit.
-
Cause 3: Slow Dissolution Kinetics.
-
Solution: Ensure the powder is added slowly to the vortexing liquid to maximize the surface area for dissolution and prevent clumping. Allow adequate time for the compound to dissolve completely, which may take several minutes.
-
Problem: The pH of my final solution has changed.
-
Cause: this compound is a salt (bis(aminoguanidinium) sulfate) and can affect the final pH of a buffered solution, especially at high concentrations.[4]
-
Solution: If the final pH is critical for your experiment, check it after the compound is fully dissolved. You may need to adjust it back to the target pH using dilute HCl or NaOH. Perform this adjustment carefully to avoid degrading the compound.
-
Mechanism of Action Visualization
Aminoguanidine primarily acts by inhibiting the enzyme Nitric Oxide Synthase (NOS), which is responsible for the production of nitric oxide (NO) from L-arginine.
References
Troubleshooting Aminoguanidine Hemisulfate instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with aminoguanidine hemisulfate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of nitric oxide synthase (NOS) enzymes.[1][2] It shows selectivity for the inducible isoform of NOS (iNOS) over the constitutive isoforms (eNOS and nNOS).[1][2][3] Its inhibitory action involves the alteration of the heme prosthetic group within the NOS enzyme, which is crucial for its catalytic activity.[3] This leads to a reduction in the production of nitric oxide (NO). Additionally, aminoguanidine can inhibit the formation of advanced glycation end products (AGEs).[4][5]
Q2: What are the best practices for preparing and storing this compound solutions?
It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment.[6] The literature suggests that aqueous solutions can be unstable for periods longer than one day.[6] For longer-term storage, dissolving this compound in DMSO and storing aliquots at -80°C is a suggested alternative.[6] When preparing aqueous solutions, use a high-purity solvent (e.g., sterile, deionized water or a suitable buffer) and ensure the powder is fully dissolved. The solubility in water is approximately 50 mg/mL.[6]
Q3: My this compound solution has changed color. Is it still usable?
A freshly prepared solution of this compound in water should be clear and colorless to very slightly hazy.[6] Any significant color change, such as turning yellow or brown, may be an indication of degradation. It is recommended to discard any discolored solutions and prepare a fresh batch to ensure the integrity of your experiment.
Q4: Can I use a buffer to prepare my this compound solution? If so, which one is recommended?
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results. | Degradation of this compound in solution. | 1. Prepare fresh solutions: Always prepare aqueous solutions of this compound immediately before use. 2. Proper storage: If a stock solution in DMSO is used, ensure it has been stored properly at -80°C and that aliquots are thawed only once. 3. Verify compound integrity: If you suspect degradation, consider performing a stability analysis using HPLC (see Experimental Protocols section). |
| Precipitate forms in the solution. | The concentration exceeds the solubility limit in the chosen solvent or buffer. The solution has degraded, leading to the formation of insoluble byproducts. Interaction with components in the cell culture media. | 1. Check solubility: Ensure the concentration of your solution does not exceed the solubility of this compound in your specific solvent or buffer system. 2. Prepare fresh: Discard the solution with precipitate and prepare a fresh solution, ensuring the powder is fully dissolved. 3. Filter sterilization: If preparing a stock solution for cell culture, filter sterilize the solution through a 0.22 µm filter before adding it to the media. Observe for any immediate precipitation upon addition. |
| No observable effect in a cell-based assay. | The compound has degraded and is no longer active. Insufficient concentration of the active compound reaching the cells. The experimental system is not responsive to NOS inhibition. | 1. Confirm solution activity: Prepare a fresh solution and repeat the experiment. 2. Optimize concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. 3. Positive control: Include a positive control for NOS inhibition to validate your assay system. 4. Check for interactions: Consider potential interactions with components of your cell culture medium that might inactivate the compound. |
| Cell toxicity or other off-target effects. | The concentration used is too high. The solvent (e.g., DMSO) is at a toxic concentration. Degradation products may have cytotoxic effects. | 1. Determine cytotoxicity: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. 2. Solvent control: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells. Include a solvent-only control in your experiments. 3. Use fresh solutions: To minimize the potential for toxic degradation products, always use freshly prepared solutions. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | ~50 mg/mL | [6] |
| DMSO | ~5.5 mg/mL | [8] |
| Ethanol | ~1.6 mg/mL | [8] |
| Dimethylformamide | ~5 mg/mL | [8] |
| PBS (pH 7.2) | ~100 mg/mL | [8] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | Room Temperature | ≥ 4 years | [8] |
| Aqueous Solution | 2-8°C | Not recommended for more than 1 day | [6] |
| DMSO Stock Solution | -80°C | Extended periods | [6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from a validated method for the determination of aminoguanidine and can be used to assess the stability of this compound in solution. The principle involves the derivatization of aminoguanidine with 1-Naphthyl isothiocyanate to form a product that can be detected by UV spectroscopy.
Materials:
-
This compound solution to be tested
-
1-Naphthyl isothiocyanate reagent
-
Sodium hydroxide solution
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid
-
Triethylamine
-
Water (HPLC grade)
-
RP-18 HPLC column
Procedure:
-
Derivatization:
-
To 1.0 mL of the aminoguanidine standard or sample solution, add 2.0 mL of 1-Naphthyl isothiocyanate reagent in a volumetric flask.
-
Add 0.2 mL of sodium hydroxide solution and 3.0 mL of methanol.
-
Sonicate for 1-2 minutes.
-
Incubate the mixture at 60 ± 5°C for 60 minutes.
-
-
HPLC Analysis:
-
Mobile Phase A: Prepare a buffer of ortho-phosphoric acid and triethylamine at pH 3.0.
-
Mobile Phase B: Methanol.
-
Column: RP-18 column.
-
Detection: UV at 220 nm.
-
Elution: Use a gradient elution program, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B. The exact gradient will need to be optimized for your specific column and system.
-
Injection: Inject the derivatized blank, standard, and sample solutions into the HPLC system.
-
-
Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks or a decrease in the area of the peak corresponding to the aminoguanidine derivative. A significant decrease in the parent peak area over time indicates instability.
-
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Simplified signaling pathway of iNOS inhibition by this compound.
References
- 1. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoguanidine reduces regional albumin clearance but not urinary albumin excretion in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoguanidine = 98 1937-19-5 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Potential off-target effects of Aminoguanidine Hemisulfate in primary cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Aminoguanidine Hemisulfate in primary cell lines. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary intended mechanism of action?
A1: this compound is a small molecule inhibitor primarily known for its ability to prevent the formation of advanced glycation end-products (AGEs).[1][2][3] AGEs are harmful compounds that accumulate during aging and in diabetic conditions, contributing to cellular damage.[1][2] Aminoguanidine's therapeutic potential has been explored in the context of diabetic complications.[3][4]
Q2: What are the major known off-target effects of this compound in primary cell lines?
A2: Beyond its intended effect on AGEs, this compound exhibits several significant off-target activities that can influence experimental outcomes. These include:
-
Inhibition of Nitric Oxide Synthase (NOS) isoforms: It selectively inhibits the inducible isoform of nitric oxide synthase (iNOS) over the constitutive isoforms (eNOS and nNOS).[5][6][7]
-
Inhibition of Diamine Oxidase (DAO): Aminoguanidine is a known inhibitor of DAO, an enzyme involved in the metabolism of histamine and polyamines.[8][9][10]
-
Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO): It acts as a potent and irreversible inhibitor of SSAO, also known as Vascular Adhesion Protein-1 (VAP-1).[5]
-
Modulation of the AKT/FOXO1 Signaling Pathway: Recent studies have indicated that aminoguanidine can influence this pathway, which is critical for cell survival, growth, and metabolism.
Q3: How can I differentiate between the intended effects on AGE formation and off-target effects in my experiments?
A3: To dissect the specific effects of aminoguanidine, it is crucial to design experiments with appropriate controls. This may include:
-
Using specific inhibitors for the known off-target enzymes (e.g., more selective NOS, DAO, or SSAO inhibitors) to see if they replicate the observed effects.
-
Employing molecular techniques like siRNA or CRISPR to knock down the expression of the off-target enzymes and observe if the effect of aminoguanidine is diminished.
-
Measuring AGE formation directly in your cell model to correlate it with the observed phenotype.
Q4: Are there any known effects of this compound on cell viability and proliferation in primary cells?
A4: The effect of aminoguanidine on cell viability can be cell-type dependent and influenced by the experimental conditions. High concentrations may lead to cytotoxicity. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell line. The inhibition of DAO and subsequent effects on polyamine metabolism could potentially influence cell proliferation.[8][10]
Troubleshooting Guides
Issue 1: Unexpected Changes in Nitric Oxide (NO) Levels
-
Problem: You observe a significant decrease in nitric oxide production in your primary cell culture after treatment with aminoguanidine, which is not the intended focus of your study.
-
Possible Cause: Aminoguanidine is a well-documented inhibitor of nitric oxide synthase (NOS), particularly the inducible isoform (iNOS).[5][6][7] If your primary cells are under inflammatory conditions or express iNOS, aminoguanidine will likely suppress NO production.
-
Troubleshooting Steps:
-
Confirm NOS Isoform Expression: Use Western blot or qPCR to determine which NOS isoforms (iNOS, eNOS, nNOS) are expressed in your primary cell line under your experimental conditions.
-
Use a More Selective Inhibitor: If you need to inhibit iNOS specifically with minimal effects on constitutive NOS, consider using a more selective iNOS inhibitor for comparison.
-
Measure NO Production: Quantify nitrite levels in the cell culture supernatant using the Griess assay as a measure of NO production to confirm the inhibitory effect.
-
Consider Alternative AGE Inhibitors: If the primary goal is to inhibit AGE formation without affecting NO signaling, you may need to screen for alternative compounds with a different off-target profile.
-
Issue 2: Altered Cellular Metabolism and Proliferation
-
Problem: You notice unexpected changes in cell proliferation, morphology, or metabolic activity after treating your primary cells with aminoguanidine.
-
Possible Cause: This could be due to the inhibition of Diamine Oxidase (DAO) or Semicarbazide-Sensitive Amine Oxidase (SSAO). DAO is involved in polyamine metabolism, which is crucial for cell growth.[8] SSAO inhibition can lead to the accumulation of its substrates, which may have biological effects.[5]
-
Troubleshooting Steps:
-
Assess DAO and SSAO Activity: If possible, perform enzymatic assays to measure the activity of DAO and SSAO in your cell lysates with and without aminoguanidine treatment.
-
Analyze Polyamine Levels: Use techniques like HPLC to measure intracellular polyamine concentrations to see if they are altered by aminoguanidine treatment.
-
Rescue Experiment: Attempt to rescue the observed phenotype by supplementing the culture medium with the products of the DAO or SSAO reaction (e.g., putrescine for DAO).
-
Literature Review: Search for literature specific to your primary cell type to see if the roles of DAO and SSAO have been characterized.
-
Issue 3: Unexplained Changes in Protein Phosphorylation (e.g., Akt)
-
Problem: Your Western blot analysis reveals unexpected changes in the phosphorylation status of proteins in the AKT/FOXO1 signaling pathway.
-
Possible Cause: Aminoguanidine has been shown to modulate the AKT/FOXO1 pathway. This can lead to downstream effects on cell survival, apoptosis, and metabolism.
-
Troubleshooting Steps:
-
Comprehensive Pathway Analysis: Perform a more detailed analysis of the AKT/FOXO1 pathway. Use antibodies against phosphorylated and total forms of key proteins like Akt, FOXO1, and their downstream targets.
-
Functional Assays: Correlate the changes in protein phosphorylation with functional outcomes, such as apoptosis assays (e.g., TUNEL or caspase-3 activity) or metabolic assays (e.g., glucose uptake).
-
Investigate Upstream Regulators: Explore potential upstream regulators of the AKT pathway that might be affected by aminoguanidine.
-
Quantitative Data on Off-Target Inhibition
| Target Enzyme | Species/System | IC50 Value | Reference |
| Inducible Nitric Oxide Synthase (iNOS) | Mouse Macrophage Lysate | ~20 µM | |
| Rat Lung Homogenate | 30 ± 12 µM | [1] | |
| Constitutive Nitric Oxide Synthase (cNOS) | Rat Brain Homogenate | 140 ± 10 µM | [1] |
| Bovine Endothelial NOS | >100 µM | [5] | |
| Diamine Oxidase (DAO) | Porcine Kidney | Potent Inhibition (Specific IC50 not provided) | [1] |
| Semicarbazide-Sensitive Amine Oxidase (SSAO) | Bovine Lung | Potent Irreversible Inhibition (IC50 ~1 µM for a related hydrazine) | [11] |
Experimental Protocols
Protocol 1: Measurement of Nitric Oxide Synthase (NOS) Activity
This protocol is adapted from commercially available NOS activity assay kits and general biochemical procedures.
Principle: NOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO). The produced NO is rapidly oxidized to nitrite and nitrate. Total NO production can be measured by quantifying nitrite levels using the Griess reagent.
Materials:
-
Primary cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Griess Reagent System (e.g., from Promega or Thermo Fisher Scientific)
-
Nitrate reductase (if measuring total nitrate + nitrite)
-
96-well microplate reader
Procedure:
-
Cell Culture and Treatment: Plate primary cells at an appropriate density and allow them to adhere. Treat the cells with different concentrations of this compound for the desired time. Include a vehicle control.
-
Sample Collection: Collect the cell culture supernatant for nitrite/nitrate measurement. Lyse the cells to determine protein concentration for normalization.
-
Nitrite Measurement (Griess Assay): a. Add 50 µL of cell culture supernatant to a 96-well plate in duplicate. b. Add 50 µL of Sulfanilamide solution (from Griess Reagent kit) to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (from Griess Reagent kit) to each well and incubate for 5-10 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm within 30 minutes.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Normalize the nitrite concentration to the total protein content of the corresponding cell lysate.
Protocol 2: Western Blot Analysis of AKT/FOXO1 Signaling Pathway
Principle: Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the AKT/FOXO1 signaling pathway.
Materials:
-
Primary cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-FOXO1 (Ser256), anti-total-FOXO1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Treat primary cells with this compound as described in Protocol 1.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use a loading control (GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Experimental workflow for investigating off-target effects of Aminoguanidine.
Caption: Overview of Aminoguanidine's off-target signaling interactions.
References
- 1. Kinetic studies on the inhibition mechanism of diamine oxidase from porcine kidney by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potential role for Akt/FOXO signalling in both protein loss and the impairment of muscle carbohydrate oxidation during sepsis in rodent skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminoguanidine blocks intestinal diamine oxidase (DAO) activity and enhances the intestinal adaptive response to resection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of aminoguanidine and L-NAME on histamine-induced blood pressure drop in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The histamine-diamine oxidase system and mucosal proliferation under the influence of aminoguanidine and seventy percent resection of the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Addressing cytotoxicity of Aminoguanidine Hemisulfate at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with aminoguanidine hemisulfate at high concentrations during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cytotoxicity at high concentrations?
A1: At high concentrations, this compound has been shown to induce cell death through multiple mechanisms. In human hepatocarcinoma HepG2 cells, concentrations greater than 40 mM lead to necrosis, while lower but still high concentrations can induce dose-dependent apoptosis.[1] This apoptotic process is suggested to be mitochondrial-dependent, characterized by an increased Bax/bcl-2 gene expression ratio.[1] Additionally, in other cell lines like BRL-3A (normal rat liver) and HeLa-S3 (human cervical cancer), high concentrations of aminoguanidine inhibit cell proliferation by causing a prolongation of the mitotic (M) phase of the cell cycle.[2]
Q2: At what concentration does this compound typically become cytotoxic?
A2: The cytotoxic concentration of this compound is cell-type dependent and varies across studies. For instance, cytotoxicity was observed at concentrations of 500 μM in one study.[3] In another study, the 50% growth-inhibitory concentrations (IC50) after 48 hours of incubation were 4.6 mg/ml for BRL-3A cells and 2.2 mg/ml for HeLa-S3 cells.[2] For HepG2 cells, dose-dependent apoptosis was observed at concentrations of 10, 30, and 40 mM, with necrosis occurring at concentrations above 40 mM.[1] It is generally inadvisable to use concentrations exceeding 500 microM if the intended use is the selective prevention of advanced glycation end-product (AGE) formation.[1]
Q3: Can the presence of serum in my cell culture medium affect the apparent cytotoxicity of aminoguanidine?
A3: Yes, the presence of fetal calf serum (FCS) can significantly influence the observed cytotoxicity, although this is often an indirect effect. FCS contains amine oxidases that can convert polyamines (like spermine and spermidine) into toxic intermediates such as acrolein.[4] Aminoguanidine is a potent inhibitor of these amine oxidases.[4] Therefore, in experiments involving polyamines or seminal plasma, adding aminoguanidine can actually prevent cytotoxicity by inhibiting the formation of these toxic metabolites.[4] However, at very high concentrations, aminoguanidine's direct cytotoxic effects will still be present.
Q4: Are there any known protective or beneficial effects of aminoguanidine at non-toxic concentrations?
A4: Yes, at lower, non-cytotoxic concentrations, aminoguanidine has demonstrated protective effects in various experimental models. It can act as an antioxidant and has anti-inflammatory and anti-apoptotic properties.[5][6] For example, it has shown a dose-dependent anti-apoptotic effect against doxorubicin-induced apoptosis in A549 lung cells and protective effects against methotrexate-induced lung toxicity in rats.[5][6] In a mouse model of Duchenne muscular dystrophy, this compound improved mitochondrial autophagy, reduced oxidative stress, and decreased apoptosis via the AKT/FOXO1 pathway.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed after treatment with this compound. | The concentration of this compound is too high, leading to direct cytotoxicity through apoptosis or necrosis.[1][2] | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Consider using a concentration below 500 µM for initial experiments.[1] |
| Inconsistent or unexpected cytotoxicity results, especially in the presence of serum and other biological fluids. | The observed cytotoxicity may be due to the interaction of aminoguanidine with components in the culture medium, such as the inhibition of amine oxidases in fetal calf serum that metabolize polyamines into toxic substances.[4] | Consider using a serum-free medium to eliminate the confounding effects of serum components.[4] Alternatively, if serum is required, pre-incubate the serum with a low concentration of aminoguanidine (e.g., 0.5 mM) to inhibit amine oxidases before adding it to your cell culture.[4] |
| Reduced cell proliferation without significant cell death. | Aminoguanidine at certain concentrations can inhibit cell proliferation by prolonging the M-phase of the cell cycle.[2] | Assess the cell cycle profile of your treated cells using techniques like flow cytometry with propidium iodide staining to determine if there is an accumulation of cells in the G2/M phase.[2] |
| Difficulty in distinguishing between direct cytotoxicity of aminoguanidine and its protective effects against other toxins. | Aminoguanidine has a dual role; it can be cytotoxic at high concentrations but protective at lower concentrations against certain stressors.[5][6] | Include appropriate controls in your experimental design. This should include cells treated with aminoguanidine alone, the toxin alone, and a combination of both, across a range of concentrations. |
Data Summary Tables
Table 1: Summary of IC50 Values for Aminoguanidine
| Cell Line | IC50 | Incubation Time | Reference |
| BRL-3A (Normal Rat Liver) | 4.6 mg/ml | 48 hours | [2] |
| HeLa-S3 (Human Cervical Cancer) | 2.2 mg/ml | 48 hours | [2] |
| HepG2 (Human Hepatocarcinoma) | > 40 mM (Necrosis) | 24 hours | [1] |
Table 2: Dose-Dependent Effects of Aminoguanidine on HepG2 Cells
| Concentration | Effect | Reference |
| 10 mM | Dose-dependent apoptosis | [1] |
| 30 mM | Dose-dependent apoptosis | [1] |
| 40 mM | Dose-dependent apoptosis | [1] |
| > 40 mM | Necrosis | [1] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Threshold of this compound using MTT Assay
Objective: To determine the concentration range at which this compound exhibits cytotoxicity in a specific cell line.
Materials:
-
Cell line of interest
-
Complete culture medium (with and without serum)
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate culture medium (e.g., starting from 10 mM down to low µM concentrations).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with medium only (no cells) for background control and cells with vehicle control (medium without aminoguanidine).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization buffer to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Mitigating Serum-Induced Cytotoxicity using Aminoguanidine Pre-treatment
Objective: To reduce the cytotoxicity caused by the interaction of serum components (amine oxidases) with polyamines by pre-treating the serum with aminoguanidine.
Materials:
-
Fetal Calf Serum (FCS)
-
This compound
-
Cell line and culture medium
-
Polyamines (e.g., spermine, spermidine) if they are the subject of study
Procedure:
-
Prepare a stock solution of this compound.
-
Add aminoguanidine to 100% FCS to a final concentration of 0.5 mM.
-
Pre-incubate the FCS-aminoguanidine mixture for 24 hours at 37°C.[4]
-
Use this pre-treated FCS as a supplement in your cell culture medium (e.g., at 10% v/v).
-
Proceed with your experiment, for example, by adding various concentrations of polyamines to the cells cultured in the medium containing the pre-treated serum.
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo) after the desired incubation period.
-
Compare the results with cells cultured in medium containing untreated FCS to demonstrate the reduction in cytotoxicity.
Visualizations
Signaling Pathways and Workflows
Caption: Mitochondrial-dependent apoptosis pathway induced by high concentrations of aminoguanidine.
Caption: Aminoguanidine inhibits amine oxidases in FCS, preventing the formation of toxic metabolites from polyamines.
Caption: A logical workflow for troubleshooting high cytotoxicity observed in experiments with aminoguanidine.
References
- 1. researchgate.net [researchgate.net]
- 2. Aminoguanidine inhibits cell proliferation by prolongation of the mitotic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products [frontiersin.org]
- 4. Utilization of Aminoguanidine Prevents Cytotoxic Effects of Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiapoptotic effect of aminoguanidine on doxorubicin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Aminoguanidine on Methotrexate-Induced Lung Toxicity in Male Wistar Rats [rpbs.journals.ekb.eg]
- 7. This compound improves mitochondrial autophagy, oxidative stress, and muscle force in Duchenne muscular dystrophy via the AKT/FOXO1 pathway in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize variability in Aminoguanidine Hemisulfate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Aminoguanidine Hemisulfate.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary mechanisms of action?
This compound is a small molecule that acts as an inhibitor of diamine oxidase and nitric oxide synthase (NOS)[1]. It is also a well-known inhibitor of the formation of advanced glycation end products (AGEs)[1][2]. Its experimental variability often stems from its dual inhibitory functions and its instability in certain conditions.
2. How should this compound be stored to ensure stability?
To maintain its stability and minimize experimental variability, this compound should be stored at room temperature, between 10°C and 25°C, in a tightly sealed container[3]. It is soluble in water (up to 50 mg/ml), but aqueous solutions are unstable for more than one day and should be prepared fresh before each experiment[4]. For longer-term storage of solutions, some sources suggest that solutions in DMSO may be stored at -80°C.
3. What are the common sources of variability in experiments using this compound?
Several factors can contribute to variability in experiments with this compound:
-
Purity of the compound: Ensure the use of high-purity this compound (≥98%)[5].
-
Preparation and storage of solutions: As aqueous solutions are unstable, always prepare them fresh. Inconsistent storage can lead to degradation of the compound.
-
Experimental conditions: Factors such as pH, temperature, and incubation time can significantly impact the compound's activity[6].
-
Biological system: The specific cell type, tissue, or animal model can influence the effective concentration and response to aminoguanidine.
-
Mechanism of action being studied: Depending on whether you are investigating its role as a NOS inhibitor or an AGEs inhibitor, the experimental design and potential confounders will differ.
4. At what concentration is this compound typically used?
The effective concentration of this compound varies depending on the experimental model and the target pathway.
-
Inhibition of Advanced Glycation End Products (AGEs): In vitro studies have shown significant inhibition of AGE formation at aminoguanidine-glucose molar ratios of 1:8 to 1:1, with inhibition ranging from 26% to 53%[7]. A concentration of 10 mM aminoguanidine has demonstrated profound results in inhibiting AGEs in plasma samples[6].
-
Inhibition of Nitric Oxide Synthase (NOS): Aminoguanidine is a selective inhibitor of inducible NOS (iNOS) and is often used at concentrations ranging from micromolar to millimolar. It has been shown to be equipotent to L-NMA as an inhibitor of cytokine-induced NOS[8]. In cell culture experiments, concentrations around 100 µM have been used[9]. For in vivo studies in mice, doses have ranged from 100 mg/kg to 400 mg/kg per day[9][10].
Troubleshooting Guides
Issue 1: Inconsistent results in AGEs inhibition assays.
| Potential Cause | Troubleshooting Step |
| Degraded Aminoguanidine Solution | Prepare fresh this compound solutions for each experiment. Avoid using solutions that are more than 24 hours old, even if stored at 4°C. |
| Incorrect Molar Ratio | Optimize the molar ratio of aminoguanidine to the glycating agent (e.g., glucose, methylglyoxal). Start with a range of ratios to determine the optimal concentration for your specific assay[7]. |
| Suboptimal Incubation Conditions | Ensure consistent incubation time, temperature, and pH across all experiments. High temperatures can accelerate AGE formation and may alter protein structure, affecting the inhibitory action of aminoguanidine[6]. |
| Interference from other substances | Be aware of other components in your reaction mixture that could interfere with the assay. For example, certain buffers or media components might react with aminoguanidine or the glycating agent. |
Issue 2: Variable effects on Nitric Oxide (NO) production.
| Potential Cause | Troubleshooting Step |
| Non-selective NOS inhibition | Aminoguanidine is a selective inhibitor of inducible NOS (iNOS) but can inhibit other NOS isoforms at higher concentrations[4][8][11]. Confirm the expression of iNOS in your experimental model. Use a concentration range to determine the selective inhibitory effect on iNOS. |
| Timing of Administration | In in vivo studies, the timing of aminoguanidine administration relative to the induction of iNOS is critical. For example, in models of inflammation, administering aminoguanidine before or at the time of the inflammatory stimulus is often necessary. |
| Pharmacokinetics of Aminoguanidine | Consider the half-life of aminoguanidine in your model system. In humans with normal renal function, the half-life is approximately 4.4 hours[1]. Dosing schedules in animal models may need to be adjusted accordingly to maintain effective concentrations[9]. |
| Indirect effects on NO measurement | Ensure your method for measuring NO (e.g., Griess assay for nitrite) is not being affected by other components in your sample. Run appropriate controls to rule out interference. |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Advanced Glycation End Products (AGEs)
This protocol is a general guideline for assessing the ability of this compound to inhibit the formation of AGEs in vitro using bovine serum albumin (BSA) and a reducing sugar.
Materials:
-
Bovine Serum Albumin (BSA)
-
Glucose or Fructose
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spectrofluorometer
Methodology:
-
Prepare a stock solution of BSA (e.g., 10 mg/mL) in PBS.
-
Prepare a stock solution of the reducing sugar (e.g., 500 mM Glucose) in PBS.
-
Prepare fresh stock solutions of this compound at various concentrations (e.g., 1 mM, 5 mM, 10 mM) in PBS.
-
Set up reaction mixtures in microcentrifuge tubes as follows:
-
Control: BSA + PBS
-
Glycated Control: BSA + Reducing Sugar
-
Test Groups: BSA + Reducing Sugar + Aminoguanidine (at different concentrations)
-
-
Incubate all tubes at 37°C for several weeks (e.g., 1-5 weeks)[6]. Protect from light.
-
After incubation, measure the formation of fluorescent AGEs using a spectrofluorometer with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
Calculate the percentage of inhibition of AGE formation for each concentration of aminoguanidine compared to the glycated control.
Protocol 2: In Vitro Inhibition of Nitric Oxide Synthase (NOS)
This protocol describes a general method for evaluating the inhibitory effect of this compound on nitric oxide production in cultured macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (for nitrite determination)
-
Cell lysis buffer and protein assay kit
Methodology:
-
Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare fresh solutions of this compound in cell culture medium at various concentrations.
-
Pre-treat the cells with different concentrations of aminoguanidine for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and LPS-only controls.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant to measure nitrite concentration, an indicator of NO production.
-
Perform the Griess assay on the supernatants according to the manufacturer's instructions.
-
Measure the absorbance at ~540 nm and determine the nitrite concentration using a standard curve.
-
(Optional) Lyse the cells and perform a protein assay to normalize the nitrite production to the total protein content.
Data Presentation
Table 1: In Vitro Inhibition of AGE Formation by Aminoguanidine
| Aminoguanidine Concentration (mM) | Glucose Concentration (mM) | Incubation Time (weeks) | % Inhibition of AGE Formation | Reference |
| 5 | Varies | 5 | Comparable to 10mM in some cases | [6] |
| 10 | Varies | 5 | Profound inhibition | [6] |
| Molar ratio 1:8 to 1:1 (AG:Glucose) | 50 or 100 | 3 | 26% to 53% | [7] |
Table 2: In Vivo Dosing of Aminoguanidine in Animal Models
| Animal Model | Disease Model | Dose | Route of Administration | Outcome | Reference |
| SJL Mice | Experimental Autoimmune Encephalomyelitis | 100-400 mg/kg/day | s.c. or i.p. | Dose-dependent inhibition of disease | [9][10] |
| C3HeB/FeJ Mice | Salmonella-induced immunosuppression | 2.5% solution in drinking water | Oral | Blocked immunosuppression | [12] |
| Rats | Streptozotocin-induced diabetes | 1 g/L in drinking water | Oral | Attenuated increased NO production | [13] |
Visualizations
Signaling Pathway: Inhibition of iNOS by Aminoguanidine
Caption: Aminoguanidine inhibits the catalytic activity of iNOS, reducing NO production.
Experimental Workflow: In Vitro AGEs Inhibition Assay
Caption: Workflow for assessing in vitro inhibition of AGEs by aminoguanidine.
Logical Relationship: Factors Contributing to Experimental Variability
Caption: Key factors influencing variability in aminoguanidine experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 996-19-0 | FA170452 [biosynth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Aminoguanidine = 98 996-19-0 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 10. Aminoguanidine, an inhibitor of inducible nitric oxide synthase, ameliorates experimental autoimmune encephalomyelitis in SJL mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo blockage of nitric oxide with aminoguanidine inhibits immunosuppression induced by an attenuated strain of Salmonella typhimurium, potentiates Salmonella infection, and inhibits macrophage and polymorphonuclear leukocyte influx into the spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of aminoguanidine on the generation of superoxide anion and nitric oxide by peripheral blood granulocytes of rats with streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Aminoguanidine Hemisulfate
This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage, handling, and troubleshooting of Aminoguanidine Hemisulfate.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is stable under normal temperatures and pressures.[1] Specific temperature recommendations vary slightly by manufacturer, but room temperature is generally acceptable.
Data Presentation: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Source(s) |
| Temperature | Room Temperature (10°C - 25°C) | [3][4] |
| Atmosphere | Dry, well-ventilated area.[1][2] An inert atmosphere is also suggested.[5] | [1][2][5] |
| Container | Tightly closed and well-sealed container to prevent moisture absorption. | [1][2] |
| Light Exposure | While not explicitly stated as light-sensitive, storage in an opaque container is a general best practice. | |
| Incompatibles | Store away from strong oxidizing agents.[1][2] | [1][2] |
Q2: How stable is this compound in solution?
A2: Aqueous solutions of aminoguanidine are generally unstable for more than one day. For experiments, it is highly recommended to prepare fresh solutions. Some sources suggest that solutions prepared in DMSO may be stored for extended periods at -80°C.
Q3: What are the signs of degradation in solid this compound?
A3: Physical signs of degradation can include clumping (due to moisture absorption), discoloration, or the development of an unusual odor. The compound should be a white to off-white powder. Any significant deviation from this appearance could indicate compromised purity.
Q4: Is this compound hazardous?
A4: Yes, it may cause skin and respiratory tract irritation.[1][2] Some classifications indicate it may damage fertility or the unborn child and is toxic to aquatic life with long-lasting effects.[6][7] Always handle with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, in a well-ventilated area or fume hood.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Logical Flow: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experimental issues.
Problem: Inconsistent or lower-than-expected inhibitory activity in an iNOS assay.
-
Possible Cause 1: Reagent Degradation. The most common cause is the degradation of the compound, especially if using a stock solution. Aqueous solutions are unstable for more than 24 hours.
-
Solution: Always prepare fresh aqueous solutions immediately before use. If using a DMSO stock stored at -80°C, ensure it has not undergone multiple freeze-thaw cycles.
-
Possible Cause 2: Improper Storage. Long-term exposure of the solid powder to moisture or high temperatures can lead to gradual degradation.
-
Solution: Review your storage procedures against the recommendations in the table above. Ensure the container is always tightly sealed after use and stored in a desiccator if the laboratory environment is humid.
Problem: The solid powder has formed clumps or appears discolored.
-
Possible Cause: Moisture Absorption/Contamination. Clumping is a clear sign of moisture absorption. Discoloration may indicate a chemical reaction or contamination.
-
Solution: It is unsafe to assume the material is still pure. The best practice is to discard the reagent according to your institution's safety protocols and use a new, unopened container to ensure the integrity of your experiments.
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound based on published techniques.[8][9] Specific parameters may need optimization for your system.
Objective: To determine the purity of an this compound sample by separating the active compound from potential impurities and degradation products.
Materials:
-
This compound (standard and sample)
-
Methanol (HPLC grade)
-
Ammonium sulfate buffer (or similar, pH adjusted to 2-5)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Waters Atlantis T3)[9]
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and ammonium sulfate buffer. A common starting ratio is 5:95 (v/v).[9] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh ~10 mg of a certified this compound standard and dissolve it in the mobile phase in a 100 mL volumetric flask to create a stock solution. Perform serial dilutions to generate a calibration curve (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard, weighing ~10 mg of the sample to be tested and dissolving it in 100 mL of the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with the prepared methanol/buffer mixture.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.[8]
-
Column Temperature: 30°C.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions, followed by the sample solution.
-
Record the chromatograms. The purity of the sample is determined by comparing the area of the principal peak in the sample chromatogram to the total area of all peaks.
-
Experimental Workflow: HPLC Purity Analysis
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 996-19-0 | FA170452 [biosynth.com]
- 4. Aminoguanidine = 98 996-19-0 [sigmaaldrich.com]
- 5. 5959-63-7|this compound hydrate|BLD Pharm [bldpharm.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound, 1 kg, CAS No. 996-19-0 | Other Fine Chemicals | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]
- 8. rjptonline.org [rjptonline.org]
- 9. CN113156029A - Method for determining purity of aminoguanidine carbonate by liquid chromatography - Google Patents [patents.google.com]
Technical Support Center: Overcoming Challenges in Delivering Aminoguanidine Hemisulfate In Vivo
Welcome to the technical support center for the in vivo application of Aminoguanidine Hemisulfate (AGH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vivo?
A1: this compound is predominantly recognized as a selective inhibitor of inducible nitric oxide synthase (iNOS), which is responsible for the overproduction of nitric oxide (NO) in various pathological conditions.[1][2] It is significantly more potent against iNOS compared to the constitutive isoforms (eNOS and nNOS).[1][2] Additionally, AGH functions as an inhibitor of advanced glycation end-product (AGE) formation and is known to modulate the AKT/FOXO1 signaling pathway.
Q2: What are the common administration routes for this compound in animal models?
A2: The most frequently reported route of administration for AGH in preclinical studies is intraperitoneal (IP) injection.[3] Oral administration via drinking water or gavage is also utilized. The choice of administration route often depends on the experimental design, desired pharmacokinetic profile, and the specific animal model being used.
Q3: Is this compound toxic to animals?
A3: this compound generally exhibits low toxicity at therapeutic doses. However, high doses have been associated with adverse effects. In some studies, high concentrations of aminoguanidine have shown cytotoxicity.[4] Systemic toxicity in animal models can manifest as decreased weight gain, and changes in water and feed consumption.[5] It is crucial to perform dose-response studies to determine the optimal therapeutic window and to monitor animals closely for any signs of toxicity.
Q4: How should I prepare a dosing solution of this compound?
A4: this compound is soluble in water. For intraperitoneal injections, it is typically dissolved in sterile saline or phosphate-buffered saline (PBS). It is recommended to prepare solutions fresh before each use, as aqueous solutions of aminoguanidine can be unstable. For oral administration, it can be dissolved in drinking water.
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Dosing Solution | - Exceeding solubility limit- Low temperature of the solvent- pH of the solvent | - Ensure the concentration does not exceed the solubility limit (approx. 50 mg/mL in water).- Gently warm the solvent to aid dissolution, but avoid high temperatures that could cause degradation.- Check the pH of your vehicle; aminoguanidine salts are more soluble in aqueous solutions. |
| Unexpected Animal Mortality | - Dose too high- Interaction with other experimental factors (e.g., infection models where NO is protective)- Improper injection technique | - Conduct a dose-response study to determine the maximum tolerated dose in your specific model.[6]- Be aware that in certain contexts, such as some infections, inhibition of iNOS can be detrimental.[6]- Ensure proper training in intraperitoneal injection techniques to avoid injury to internal organs.[7] |
| Signs of Animal Distress (e.g., lethargy, weight loss) | - Systemic toxicity- Dehydration or reduced food intake | - Monitor animals daily for clinical signs of toxicity.[5]- Reduce the dose or frequency of administration.- Ensure easy access to food and water. Consider providing supplemental hydration if necessary.- Consult with a veterinarian. |
| Lack of Efficacy | - Insufficient dose- Poor bioavailability with the chosen administration route- Degradation of the compound in the dosing solution- Incorrect timing of administration relative to the disease model | - Increase the dose, based on toxicity studies.- Consider an alternative administration route with potentially higher bioavailability (e.g., IP vs. oral).- Prepare dosing solutions fresh before each use.[8]- Optimize the timing of AGH administration based on the pathophysiology of your model. |
| Inconsistent Results Between Animals | - Variability in drug administration- Differences in animal metabolism- Inconsistent health status of animals | - Ensure accurate and consistent dosing for all animals.- Use animals of the same age, sex, and strain to minimize metabolic variability.- Acclimatize animals properly before the start of the experiment and ensure they are free of other infections or stressors. |
III. Quantitative Data
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Source |
| Molecular Formula | CH₆N₄ · 0.5H₂SO₄ | Manufacturer's Data |
| Molecular Weight | 123.12 g/mol | Manufacturer's Data |
| Appearance | White to off-white crystalline powder | Manufacturer's Data |
| Solubility in Water | ~50 mg/mL | Sigma-Aldrich |
| Solubility in PBS (pH 7.2) | ~100 mg/mL | Cayman Chemical[9] |
| Storage Temperature | Room temperature | Manufacturer's Data |
Table 2: Pharmacokinetic Parameters of Aminoguanidine in Mice (50 mg/kg, IP)
| Parameter | Value | Source |
| Peak Plasma Concentration (Cmax) | 9.0 µg/mL | [10] |
| Time to Peak Concentration (Tmax) | 0.5 hours | [10] |
| Half-life (t1/2) | 1.88 hours | [10] |
| Area Under the Curve (AUC) | 20.51 (0-16h) and 16.35 (16-24h) (µg)(hr)/mL | [10] |
IV. Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount: Determine the total volume of dosing solution needed and the desired final concentration. For example, to prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound.
-
Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Dissolve the compound: Add the calculated volume of sterile saline or PBS to the conical tube.
-
Mix thoroughly: Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Sterile filter: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile tube or vial. This step is crucial to ensure the sterility of the injectable solution.
-
Use immediately: It is highly recommended to use the prepared solution immediately. Aqueous solutions of aminoguanidine are not stable for more than one day.[8][9]
Protocol 2: Intraperitoneal Administration in Mice
Materials:
-
Prepared and sterile-filtered this compound solution
-
Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Weigh the animal: Accurately weigh the mouse to determine the correct injection volume.
-
Calculate the injection volume: Based on the desired dose (e.g., in mg/kg) and the concentration of your solution, calculate the volume to be injected.
-
Restrain the animal: Properly restrain the mouse to expose the abdomen.
-
Locate the injection site: The injection should be given in the lower right or left quadrant of the abdomen to avoid hitting the bladder or cecum.
-
Administer the injection: Insert the needle at a 15-30 degree angle. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into a vessel or organ. If the aspiration is clear, slowly inject the calculated volume.
-
Withdraw the needle: Remove the needle and return the mouse to its cage.
-
Monitor the animal: Observe the animal for a few minutes post-injection for any immediate adverse reactions. Continue to monitor daily as per your experimental protocol.[7][11][12]
V. Signaling Pathways and Experimental Workflows
Caption: Mechanism of iNOS inhibition by Aminoguanidine.
Caption: Modulation of the AKT/FOXO1 signaling pathway.
Caption: General experimental workflow for in vivo studies.
References
- 1. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An In Vivo Study in a Diabetic Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effects of aminoguanidine in different dosages on renal function in endotoxin induced rabbits shock model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminoguanidine-mediated inactivation and alteration of neuronal nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of aminoguanidine on in vivo expression of cytokines and inducible nitric oxide synthase in the lungs of endotoxemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research.vt.edu [research.vt.edu]
Technical Support Center: Aminoguanidine Hemisulfate and Advanced Glycation End-products (AGEs) Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the effects of aminoguanidine hemisulfate on Advanced Glycation End-products (AGEs).
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound in inhibiting AGE formation?
Aminoguanidine acts as a scavenger of reactive carbonyl intermediates, such as methylglyoxal, glyoxal, and 3-deoxyglucosone, which are precursors in the Maillard reaction that leads to the formation of AGEs.[1][2] By reacting with these dicarbonyl compounds, aminoguanidine forms substituted 3-amino-1,2,4-triazine derivatives, thus preventing them from reacting with proteins and forming AGEs.[2]
2. What are the common in vitro models for studying the effect of aminoguanidine on AGE formation?
A widely used in vitro model involves the incubation of a protein, typically bovine serum albumin (BSA), with a reducing sugar like glucose.[3] This mixture is incubated for several weeks to allow for the formation of AGEs. Aminoguanidine can then be added to this system to assess its inhibitory effects.[3]
3. How can I quantify the inhibition of AGE formation by aminoguanidine in my experiments?
AGEs can be quantified using several methods. A common and relatively simple method is fluorescence spectroscopy, as many AGEs exhibit characteristic fluorescence.[4][5] The fluorescence is typically measured at an excitation wavelength of around 370 nm and an emission wavelength of approximately 440 nm.[4] Additionally, enzyme-linked immunosorbent assays (ELISAs) with specific anti-AGE antibodies can be used to quantify specific types of AGEs, such as N(epsilon)-(carboxymethyl)lysine (CML).[6]
4. What are the recommended concentrations of aminoguanidine for in vitro experiments?
To maintain selectivity for AGE inhibition and avoid off-target effects, it is advisable to use aminoguanidine concentrations not exceeding 500 µM in vitro.[2] Higher concentrations can lead to reactions with other biological molecules like pyridoxal phosphate and pyruvate.[2]
5. How should I prepare and store this compound solutions?
This compound is soluble in water.[7] However, aqueous solutions of aminoguanidine are reported to be unstable for more than one day. Therefore, it is highly recommended to prepare fresh solutions for each experiment to ensure full activity. For longer-term storage, some sources suggest that solutions in DMSO may be stored at -80°C.
Troubleshooting Guides
Issue 1: High variability in AGE quantification results.
-
Possible Cause: Inconsistent sample preparation or measurement technique.
-
Solution: Ensure that all samples, including controls and aminoguanidine-treated groups, are prepared and incubated under identical conditions (temperature, pH, and incubation time). When using fluorescence spectroscopy, ensure the sample dilutions are consistent and within the linear range of the instrument.
-
-
Possible Cause: Instability of aminoguanidine in the experimental setup.
-
Solution: As aqueous solutions of aminoguanidine can be unstable, always prepare fresh solutions immediately before starting an experiment.
-
-
Possible Cause: Interference from other fluorescent compounds.
-
Solution: When quantifying fluorescent AGEs, be aware of other potential sources of fluorescence in your sample matrix. Run appropriate blanks and controls to account for background fluorescence. Consider using a more specific method like ELISA to quantify a particular AGE.
-
Issue 2: Aminoguanidine does not show a significant inhibitory effect on AGE formation.
-
Possible Cause: Inappropriate concentration of aminoguanidine.
-
Solution: The effective concentration of aminoguanidine can vary depending on the experimental conditions (e.g., concentrations of protein and sugar). Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific model. In some in vitro studies, molar ratios of aminoguanidine to glucose ranging from 1:8 to 1:1 have shown inhibitory effects of 26% to 70%.[6]
-
-
Possible Cause: The specific type of AGE being formed is not effectively inhibited by aminoguanidine.
-
Possible Cause: Degradation of the aminoguanidine stock solution.
-
Solution: Ensure that the this compound solid is stored correctly in a cool, dry place and that solutions are freshly prepared for each experiment.[8]
-
Issue 3: Unexpected or off-target effects observed in cell-based or in vivo experiments.
-
Possible Cause: Aminoguanidine has other pharmacological activities.
-
Solution: Be aware that aminoguanidine can inhibit nitric oxide synthase (NOS), particularly the inducible isoform (iNOS), and semicarbazide-sensitive amine oxidase (SSAO).[2][9] These off-target effects should be considered when interpreting results. It is crucial to include appropriate controls to distinguish between anti-glycation effects and other pharmacological actions. For instance, using other NOS inhibitors as controls could help delineate the specific effects of aminoguanidine.
-
-
Possible Cause: High doses of aminoguanidine leading to toxicity.
Data Presentation
Table 1: In Vitro Inhibition of AGEs by Aminoguanidine
| Study Reference | Experimental Model | Aminoguanidine Concentration/Ratio | Observed Inhibition | Quantification Method |
| [6] | beta2-microglobulin + Glucose | 1:8 to 1:1 (AG:Glucose molar ratio) | 26% to 53% inhibition of CML formation | ELISA, Immunoblot |
| [6] | beta2-microglobulin + Glucose | 1:8 to 1:1 (AG:Glucose molar ratio) | 30% to 70% inhibition of fluorescent AGEs | Fluorospectrometry |
| [3] | BSA + Glucose | 2.0 mg/mL | ~73.61% inhibition of AGEs | Not specified |
Table 2: Example of In Vivo Effects of Aminoguanidine in a Streptozotocin-Induced Diabetic Rat Model
| Parameter | Control | Diabetic | Diabetic + Aminoguanidine |
| Blood Glucose (mg/dL) | 109.7 ± 1.25 | 462.3 ± 18.6 | 295.9 ± 50.69 |
| Change in Body Weight (%) | +23.87 ± 4.1 | -7.35 ± 5.97 | Not specified |
| Water Intake (mL/day) | 30.06 ± 1.56 | 67.13 ± 8.78 | Not specified |
| Food Intake ( g/day ) | 16.44 ± 0.29 | 19.51 ± 1.61 | Not specified |
| Data adapted from a study where aminoguanidine was administered at a dose of 1 g/L in drinking water for two weeks.[12] |
Experimental Protocols
Protocol 1: In Vitro AGE Inhibition Assay using BSA and Glucose
Objective: To determine the inhibitory effect of aminoguanidine on the formation of fluorescent AGEs in a BSA-glucose model.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Azide (as a preservative)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL BSA solution in PBS.
-
Prepare a 1 M D-glucose solution in PBS.
-
Prepare a stock solution of this compound in PBS. From this, prepare a series of dilutions to test different concentrations.
-
-
Experimental Setup (in a 96-well plate):
-
Control (No Glucose): BSA solution + PBS
-
Positive Control (AGEs): BSA solution + Glucose solution
-
Test Wells: BSA solution + Glucose solution + varying concentrations of Aminoguanidine solution
-
Blank Wells: PBS only
-
Add a final concentration of 0.02% sodium azide to all wells to prevent microbial growth.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 37°C for 1-4 weeks. The incubation time can be optimized based on the desired level of AGE formation.
-
-
Quantification of Fluorescent AGEs:
-
After incubation, briefly centrifuge the plate to collect any condensation.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Calculate the percentage of AGE inhibition for each aminoguanidine concentration using the following formula:
-
Protocol 2: In Vivo Study in a Streptozotocin-Induced Diabetic Rat Model
Objective: To evaluate the effect of aminoguanidine on physiological and renal functions in a diabetic rat model.
Materials:
-
Male Sprague-Dawley rats (or another appropriate strain)
-
Streptozotocin (STZ)
-
Sodium Citrate Buffer (pH 4.5)
-
This compound
-
Metabolic cages for urine collection
-
Blood glucose meter and strips
-
Equipment for measuring physiological parameters (e.g., blood pressure) and for tissue collection and analysis.
Procedure:
-
Induction of Diabetes:
-
Induce type 1 diabetes with a single intraperitoneal (IP) injection of STZ (e.g., 55 mg/kg) dissolved in cold sodium citrate buffer.[12]
-
Administer the buffer alone to the control group.
-
-
Confirmation of Diabetes:
-
Measure blood glucose levels 48 hours after STZ injection. Animals with blood glucose levels >300 mg/dL are typically considered diabetic and included in the study.[12]
-
-
Animal Grouping and Treatment:
-
Monitoring and Sample Collection:
-
Monitor body weight, food and water intake regularly.
-
At specified time points, collect blood samples for analysis of glucose, insulin, and other biochemical markers.
-
House rats in metabolic cages to collect 24-hour urine samples for the measurement of parameters like glomerular filtration rate (GFR) and albumin excretion.
-
-
Tissue Analysis:
-
At the end of the study, euthanize the animals and collect tissues of interest (e.g., kidneys, aorta).
-
Tissues can be processed for histological examination (e.g., to assess glomerular sclerosis) or for the quantification of tissue-bound AGEs.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different experimental groups.
-
Visualizations
Caption: Mechanism of AGE formation and its inhibition by aminoguanidine.
Caption: Workflow for an in vitro AGE inhibition experiment.
Caption: Troubleshooting logic for lack of AGE inhibition.
References
- 1. Chelation: A Fundamental Mechanism of Action of AGE Inhibitors, AGE Breakers, and Other Inhibitors of Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diagnoptics.com [diagnoptics.com]
- 6. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoguanidine = 98 996-19-0 [sigmaaldrich.com]
- 8. Aminoguanidine Sulfate | 996-19-0 [chemicalbook.com]
- 9. Biological effects of aminoguanidine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of chronic aminoguanidine treatment on age-related glycation, glycoxidation, and collagen cross-linking in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating confounding factors in Aminoguanidine Hemisulfate studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aminoguanidine Hemisulfate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate confounding factors in your experiments, ensuring the validity and reproducibility of your results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: I'm observing a biological effect with aminoguanidine in my study. How can I determine if this is due to its inhibition of Nitric Oxide Synthase (NOS) or its role as an inhibitor of Advanced Glycation End-product (AGE) formation?
This is a critical confounding factor in aminoguanidine studies. To dissect these two mechanisms, consider the following experimental approaches:
-
Use of specific inhibitors: Compare the effects of aminoguanidine with more selective inhibitors. For instance, use a highly selective iNOS inhibitor (like 1400W) to assess the contribution of iNOS inhibition. To evaluate the role of AGEs, consider using an AGE breaker like ALT-711 (alagebrium).
-
Varying experimental conditions: In in-vitro studies, the concentration of aminoguanidine can be modulated. It is suggested that concentrations in excess of 500 µM should be avoided if selective prevention of AGE formation is desired[1].
-
Control for AGE formation: In cell culture experiments, you can manipulate the glucose concentration in the media to control the rate of AGE formation and observe if the effects of aminoguanidine change accordingly.
-
Direct measurement of NOS activity and AGEs: Quantify NOS activity (e.g., using the Griess assay for nitrite) and AGE levels (e.g., via ELISA or fluorescence spectroscopy) in your experimental samples with and without aminoguanidine treatment. This provides direct evidence for which pathway is being affected.
Q2: My results with aminoguanidine are inconsistent across experiments. What could be the cause?
Inconsistency can arise from several factors related to the preparation and handling of aminoguanidine:
-
Solution Stability: Aqueous solutions of aminoguanidine are unstable for more than one day. It is highly recommended to prepare fresh solutions for each experiment to ensure consistent activity. For longer-term storage, some sources suggest that solutions in DMSO may be stored at -80°C.
-
pH of the solution: Ensure the pH of your aminoguanidine solution is consistent across experiments, as pH can influence its activity and stability.
-
Purity of the compound: Verify the purity of your this compound. Impurities can lead to off-target effects and variability in results.
Q3: I'm concerned about potential off-target effects of aminoguanidine beyond NOS and AGE inhibition. What are these and how can I control for them?
Aminoguanidine is known to interact with other biological molecules and enzymes, which can be a source of confounding.
-
Diamine Oxidase (DAO) Inhibition: Aminoguanidine is a potent inhibitor of diamine oxidase[2]. If your experimental system involves substrates of DAO like histamine or putrescine, this inhibition could be a confounding factor[2]. Consider measuring DAO activity or using a more specific DAO inhibitor as a control.
-
Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition: Aminoguanidine also inhibits SSAO[1]. If this enzyme is relevant to your research, its inhibition by aminoguanidine needs to be considered.
-
Reactivity with Carbonyl Compounds: Aminoguanidine is a highly reactive nucleophilic reagent that can react with various biological molecules containing carbonyl groups, such as pyridoxal phosphate and pyruvate[1]. Be aware of the potential for these interactions in your experimental system.
Q4: I am conducting an in vivo study and observing unexpected side effects. What are the known side effects of aminoguanidine?
Clinical trials and animal studies have reported several side effects, particularly at higher doses.
-
Reported Side Effects: High doses of aminoguanidine have been associated with abnormalities in liver function, flu-like symptoms, gastrointestinal alterations, and in rare cases, vasculitis and anemia[3].
-
Dose-dependent effects: The protective and adverse effects of aminoguanidine can be dose-dependent. For instance, in a study on arsenic-induced hepatotoxicity, a 50 mg/kg/day dose showed optimal protective effects, while a 100 mg/kg/day dose was less effective[4]. It is crucial to perform dose-response studies to identify the optimal therapeutic window for your specific model.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound has two primary, well-established mechanisms of action:
-
Inhibition of Nitric Oxide Synthase (NOS): It is a selective inhibitor of the inducible isoform of NOS (iNOS)[5]. It is less potent against the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS)[5].
-
Inhibition of Advanced Glycation End-product (AGE) Formation: It reacts with dicarbonyl compounds like 3-deoxyglucosone, which are precursors of AGEs, thereby preventing their formation[1][6].
How should I prepare and store this compound solutions?
-
Solubility: Aminoguanidine hydrochloride is soluble in water at approximately 50 mg/mL, though heating may be required. It is also soluble in organic solvents like DMSO and ethanol[7].
-
Stability: Aqueous solutions are not stable for more than 24 hours. It is strongly recommended to prepare fresh solutions for each experiment. For stock solutions, dissolving in DMSO and storing at -80°C may be an option, but should be validated for your specific application.
What are the typical concentrations of aminoguanidine used in experiments?
-
In Vitro : To selectively inhibit AGE formation while minimizing effects on NOS, concentrations below 500 µM are recommended[1].
-
In Vivo : Dosages in animal studies vary depending on the model and route of administration. A commonly used intraperitoneal dose is 50 mg/kg[3]. In some studies, it is administered in drinking water at concentrations around 1 g/L[8][9].
What is "confounding by indication" and how is it relevant to aminoguanidine studies?
Confounding by indication is a bias that can occur in observational studies when the reason for prescribing a treatment is also associated with the outcome[10][11][12][13]. For example, if aminoguanidine is given to patients with more severe disease, and these patients have a worse outcome, it might be incorrectly concluded that aminoguanidine is harmful. While more relevant to clinical trials, the principle is important for interpreting animal studies where treatment might be initiated at different stages of disease progression.
Quantitative Data Summary
| Parameter | Organism/System | Treatment Details | Result | Reference |
| Retinal Acellular Capillaries | Diabetic Rats | 75 weeks of diabetes | 18.6-fold increase vs. control | [14] |
| Diabetic Rats | Aminoguanidine treatment for 75 weeks | 3.6-fold increase vs. control | [14] | |
| Glomerular Filtration Rate (GFR) | Mice with renal ischemia-reperfusion | 30 min ischemia, 48h reperfusion | ~50% decrease vs. sham | [3] |
| Mice with renal ischemia-reperfusion | Aminoguanidine (50 mg/kg, i.p.) before ischemia | Prevented the GFR decrease | [3] | |
| Blood NGAL Concentration | Mice with renal ischemia-reperfusion | 30 min ischemia, 48h reperfusion | 3.5-fold increase vs. sham | [3] |
| Mice with renal ischemia-reperfusion | Aminoguanidine (50 mg/kg, i.p.) before ischemia | Avoided the NGAL upregulation | [3] | |
| AGE Formation Inhibition on RNase A | In vitro | Aminoguanidine-glucose molar ratios of 1:5 to 1:50 | 67-85% inhibition | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Studies
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Dissolving: For intraperitoneal injection, dissolve the powder in sterile phosphate-buffered saline (PBS) or sterile water to the desired final concentration (e.g., for a 50 mg/kg dose in a 25g mouse with a 200 µL injection volume, the concentration would be 6.25 mg/mL). Gentle warming may be necessary to fully dissolve the compound.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile tube.
-
Administration: Administer the freshly prepared solution to the animals as per the experimental design. Discard any unused solution.
Protocol 2: In Vitro Assay to Assess Inhibition of AGE Formation
-
Prepare Solutions:
-
Bovine Serum Albumin (BSA) solution (e.g., 10 mg/mL in PBS).
-
Glucose solution (e.g., 500 mM in PBS).
-
This compound solutions at various concentrations (e.g., 0.1, 1, 10, 100, 500 µM in PBS).
-
-
Incubation: In a multi-well plate, mix the BSA solution, glucose solution, and either aminoguanidine solution or PBS (as a control).
-
Incubate: Cover the plate and incubate at 37°C for several weeks (e.g., 4-8 weeks) to allow for AGE formation.
-
Measurement of AGEs: Measure the formation of fluorescent AGEs using a fluorescence spectrophotometer (excitation ~370 nm, emission ~440 nm).
-
Data Analysis: Compare the fluorescence intensity in the aminoguanidine-treated wells to the control wells to determine the percentage of inhibition.
Visualizations
Caption: Dual inhibitory mechanisms of Aminoguanidine.
Caption: Experimental workflow to mitigate confounding factors.
References
- 1. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological effects of aminoguanidine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoguanidine attenuates arsenic-induced hepatic oxidative stress: Dose-dependent effects in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. epci.jp [epci.jp]
- 11. Assessment and control for confounding by indication in observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Core Concepts in Pharmacoepidemiology: Confounding by Indication and the Role of Active Comparators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Confounding by Indication in Clinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aminoguanidine treatment inhibits the development of experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Aminoguanidine Hemisulfate and Metformin in the Reduction of Advanced Glycation End-products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the efficacy of two prominent anti-glycation agents, aminoguanidine hemisulfate and metformin, in reducing the formation of Advanced Glycation End-products (AGEs). The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visualizations of the proposed mechanisms of action to facilitate an objective evaluation for research and development purposes.
Quantitative Efficacy in Preclinical Models
A key comparative study in a streptozotocin (STZ)-induced diabetic rat model provides valuable insights into the relative efficacy of aminoguanidine and metformin in vivo. The data from this study, which assessed plasma AGEs, fasting blood glucose (FBG), and glucose tolerance, are summarized below.
| Parameter | Vehicle Control | Aminoguanidine (150 mg/kg) | Aminoguanidine (300 mg/kg) | Metformin (500 mg/kg) |
| Plasma AGEs (fluorescence at ex. 360nm, em. 450nm) | 10755 ± 3110 | 10717 ± 2202 | 9411 ± 2134 | 8015 ± 2724 |
| % Change in Plasma AGEs vs. Vehicle | - | No significant change | No significant change | ↓ 25% |
| Fasting Blood Glucose (FBG) % Decrease vs. Vehicle | - | 13% | 18% | 39% |
| Oral Glucose Tolerance Test (AUC) % Decrease vs. Vehicle | - | 9% | 16% | 36% |
| *p<0.05 compared to vehicle control. Data adapted from a 12-week study in STZ-induced diabetic rats[1]. |
In this preclinical model, metformin demonstrated a statistically significant reduction in plasma AGEs by 25% compared to the vehicle control[1]. In contrast, aminoguanidine at doses of 150 mg/kg and 300 mg/kg did not produce a significant change in plasma AGEs[1]. Furthermore, metformin exhibited a more potent effect on improving glycemic control, as evidenced by a greater reduction in both fasting blood glucose and the area under the curve (AUC) in an oral glucose tolerance test[1].
An in vitro study further investigated the effects of both compounds on the formation of a specific AGE, Nε-(carboxymethyl)lysine (CML). The results indicated that both aminoguanidine and metformin could prevent the reduction in HDL-mediated cell cholesterol efflux caused by dicarbonyl sugars by reducing the formation of CML[2]. This suggests that both agents have the capacity to inhibit the formation of specific AGEs, although the in vivo outcomes may vary.
Mechanisms of Action
The distinct mechanisms of action of aminoguanidine and metformin underpin their differing efficacies in AGE reduction.
This compound: The primary mechanism of aminoguanidine is the direct trapping of reactive carbonyl species (RCS), such as methylglyoxal (MG) and glyoxal (GO), which are precursors to AGEs[3]. By reacting with these dicarbonyl compounds, aminoguanidine forms stable triazine derivatives, thus preventing them from reacting with proteins to form AGEs[3][4]. The reaction proceeds in several steps, beginning with the formation of a guanylhydrazone-acetylcarbinol adduct, followed by dehydration and ring closure to form the triazine product[5][6].
Metformin: Metformin's mechanism for reducing AGEs is more indirect and multifaceted, primarily revolving around its activation of 5' AMP-activated protein kinase (AMPK)[7][8][9][10]. The activation of AMPK leads to a cascade of downstream effects that collectively contribute to a reduction in AGEs. These include:
-
Improved Glycemic Control: Metformin enhances insulin sensitivity and reduces hepatic gluconeogenesis, leading to lower blood glucose levels and, consequently, a reduced substrate for glycation reactions[1][10].
-
Reduced Oxidative Stress: AMPK activation can lead to the suppression of inflammatory pathways, such as the NF-κB signaling pathway, and a reduction in the production of reactive oxygen species (ROS)[7][10]. Since oxidative stress is a key factor in the formation of AGEs, its reduction contributes to lower AGE levels.
-
Modulation of Inflammatory Responses: Metformin has been shown to suppress AGE-induced inflammatory responses in cells[7].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of aminoguanidine and metformin.
Induction of Diabetes in a Rat Model
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Inducing Agent: Streptozotocin (STZ) is dissolved in a citrate buffer (pH 4.5) immediately before use.
-
Administration: A single intraperitoneal (i.p.) injection of STZ at a dose of 60 mg/kg body weight is administered to induce diabetes[1].
-
Confirmation of Diabetes: Diabetes is typically confirmed 72 hours after STZ injection by measuring blood glucose levels from a tail vein sample. A blood glucose concentration above a predetermined threshold (e.g., >250 mg/dL) is considered indicative of diabetes.
-
Treatment: Following confirmation of diabetes, animals are randomly assigned to treatment groups and receive daily gavage of either vehicle, aminoguanidine (150 or 300 mg/kg), or metformin (500 mg/kg) for the duration of the study (e.g., 12 weeks)[1].
Measurement of Plasma Advanced Glycation End-products (AGEs)
-
Sample Preparation: Blood samples are collected from the animals at the end of the study period. Plasma is separated by centrifugation. For fluorescence measurements, plasma samples are typically diluted (e.g., 1:50) in a phosphate-buffered saline (PBS) solution (pH 7.4)[11].
-
Fluorescence Spectroscopy: The fluorescence of the diluted plasma is measured using a spectrofluorometer. The excitation wavelength is set to 360-370 nm, and the emission spectrum is recorded, with the peak fluorescence intensity typically observed around 440-450 nm[1][11].
-
Quantification: The fluorescence intensity is expressed in arbitrary units and compared between the different treatment groups and the vehicle control group to determine the percentage reduction in plasma AGEs.
Measurement of Nε-(carboxymethyl)lysine (CML)
-
Method: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying specific AGEs like CML in serum or plasma samples.
-
Principle: The assay typically involves a microplate pre-coated with a CML conjugate. The sample containing CML and a CML-horseradish peroxidase (HRP) conjugate are added to the wells. They compete for binding to a polyclonal anti-CML antibody. The amount of bound HRP conjugate is inversely proportional to the concentration of CML in the sample.
-
Procedure (General Outline):
-
Standards and diluted samples are added to the wells of the CML-coated microplate.
-
A CML-HRP conjugate is added, and the plate is incubated.
-
The plate is washed to remove unbound reagents.
-
A substrate solution for HRP is added, leading to the development of color.
-
A stop solution is added to terminate the reaction.
-
The absorbance is measured at 450 nm using a microplate reader.
-
The concentration of CML in the samples is determined by interpolating from a standard curve[12][13].
-
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct mechanisms by which aminoguanidine and metformin exert their effects on AGE formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Aminoguanidine and metformin prevent the reduced rate of HDL-mediated cell cholesterol efflux induced by formation of advanced glycation end products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DFT study of the mechanism of the reaction of aminoguanidine with methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metformin activation of AMPK suppresses AGE-induced inflammatory response in hNSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 9. Metformin limits osteoarthritis development and progression through activation of AMPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mybiosource.com [mybiosource.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Aminoguanidine Hemisulfate Versus Pyridoxamine: A Comparative Guide to Inhibiting Glycation
For Researchers, Scientists, and Drug Development Professionals
The non-enzymatic glycation of proteins, a process that leads to the formation of Advanced Glycation End-products (AGEs), is a significant contributor to the pathogenesis of diabetic complications, neurodegenerative diseases, and the aging process. The inhibition of AGE formation is a key therapeutic strategy, with aminoguanidine and pyridoxamine being two of the most studied inhibitors. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in their selection and application.
Executive Summary
Aminoguanidine, a hydrazine compound, primarily acts by trapping reactive dicarbonyl species, which are key intermediates in the formation of AGEs. Pyridoxamine, a vitamer of vitamin B6, exhibits a broader mechanism of action, including the inhibition of the post-Amadori pathway, chelation of metal ions, and scavenging of reactive oxygen species.[1][2] Experimental evidence suggests that pyridoxamine is a more potent inhibitor of AGE formation than aminoguanidine in various in vitro models.[3][4] While aminoguanidine has shown efficacy, its clinical development has been hampered by safety concerns at high concentrations.[5]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from comparative studies on the inhibitory effects of aminoguanidine and pyridoxamine on glycation and its downstream consequences.
Table 1: Inhibition of Advanced Glycation End-product (AGE) Formation
| Inhibitor | Model System | Assay | Concentration | % Inhibition | Reference |
| Aminoguanidine | Human Cortical Bone (in vitro) | AGEs Quantification by Fluorescence | Not Specified | Significant reduction vs. glucose | [2][6] |
| Pyridoxamine | Human Cortical Bone (in vitro) | AGEs Quantification by Fluorescence | Not Specified | Significant reduction vs. glucose | [2][6] |
| Aminoguanidine | Bovine Serum Albumin (BSA) - Glucose | Antigenic AGE Formation (ELISA) | 5 mM & 50 mM | 54% & 85% | [4] |
| Pyridoxamine | Bovine Serum Albumin (BSA) - Glucose | Antigenic AGE Formation (ELISA) | Not Specified | More effective than aminoguanidine | [3][4] |
Table 2: Attenuation of Glyceraldehyde-Derived TAGE-β-Tubulin Aggregation in SH-SY5Y Cells
| Treatment | β-Tubulin Monomer Level (Relative to Control) | β-Tubulin Aggregate Levels (Relative to Control) | Reference |
| Vehicle Control | 100% | 100% | [7] |
| Glyceraldehyde (GA) | Decreased | Increased | [7] |
| GA + Aminoguanidine (250 µM) | Significantly attenuated GA effect | Significantly attenuated GA effect | [7] |
| GA + Pyridoxamine (250 µM) | Significantly attenuated GA effect | Significantly attenuated GA effect | [7] |
Table 3: Reduction of Glyceraldehyde-Induced Tau Phosphorylation in SH-SY5Y Cells
| Treatment | Total Tau and Tau Phosphorylation Levels | Reference |
| Vehicle Control | Baseline | [7] |
| Glyceraldehyde (GA) | Significantly increased | [7] |
| GA + Aminoguanidine (250 µM) | Significantly decreased vs. GA | [7] |
| GA + Pyridoxamine (250 µM) | Significantly decreased vs. GA | [7] |
Experimental Protocols
In Vitro BSA-Glucose Glycation Assay
This protocol is a standard method to assess the in vitro anti-glycation activity of compounds.
Materials:
-
Bovine Serum Albumin (BSA)
-
Glucose
-
Sodium Phosphate Buffer (0.2 M, pH 7.4)
-
Sodium Azide
-
Test compounds (Aminoguanidine Hemisulfate, Pyridoxamine)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing 10 mg/mL BSA and 500 mM glucose in 0.2 M sodium phosphate buffer (pH 7.4).[8]
-
Prepare stock solutions of aminoguanidine and pyridoxamine in the same buffer.
-
In a 96-well plate, add the reaction mixture and the test compounds at various concentrations. A negative control (reaction mixture without inhibitor) and a blank (phosphate buffer) should be included.[9]
-
Add sodium azide to a final concentration of 0.02% to prevent microbial growth.[8]
-
Seal the plate and incubate at 37°C for 7 days in the dark.[8]
-
After incubation, measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm using a fluorescence microplate reader.[8]
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of negative control)] x 100
Quantification of AGEs by ELISA
This protocol provides a general procedure for the quantification of AGEs in samples using a competitive ELISA kit.
Materials:
-
AGEs ELISA Kit (e.g., Human Advanced glycation end products (AGEs) ELISA Kit)
-
Sample (e.g., serum, cell culture supernatant)
-
Microplate reader
Procedure:
-
Prepare all reagents, standards, and samples according to the kit's instructions. It is recommended to run all standards and samples in duplicate.[10]
-
Add 50 µL of diluted standards and samples to the appropriate wells of the pre-coated microplate.[10]
-
Add 50 µL of HRP-Conjugated detection antibody to each well (except the blank).[10]
-
Cover the plate and incubate for 45 minutes at 37°C.[10]
-
Aspirate the liquid from each well and wash five times with the provided wash buffer.[10]
-
Add 50 µL of Chromogen Solution A and 50 µL of Chromogen Solution B to each well. Mix gently and incubate for 15 minutes at 37°C in the dark.[10]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[10]
-
Measure the optical density at 450 nm using a microplate reader within 5 minutes of adding the stop solution.[11]
-
Calculate the concentration of AGEs in the samples by comparing their OD to the standard curve.[12]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of aminoguanidine (AG) and pyridoxamine (PM) on ageing human cortical bone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamine pyrophosphate and pyridoxamine inhibit the formation of antigenic advanced glycation end-products: comparison with aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products [frontiersin.org]
- 6. The effect of aminoguanidine (AG) and pyridoxamine (PM) on ageing human cortical bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jppres.com [jppres.com]
- 9. Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abbkine.com [abbkine.com]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. elkbiotech.com [elkbiotech.com]
Validating the iNOS inhibitory activity of Aminoguanidine Hemisulfate in a new model system
For researchers and professionals in drug development, validating the inhibitory activity of compounds against inducible nitric oxide synthase (iNOS) is a critical step in the investigation of novel therapeutics for inflammatory conditions. This guide provides a comparative overview of Aminoguanidine Hemisulfate, a known iNOS inhibitor, and its performance against other common alternatives. Detailed experimental protocols and supporting data are presented to facilitate the establishment of a new model system for validation.
Comparative Efficacy of iNOS Inhibitors
Aminoguanidine is a selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS) and has been demonstrated to be equipotent to NG-monomethyl-L-arginine (L-NMA) as an inhibitor of the cytokine-induced isoform of NO synthase, while being significantly less potent as an inhibitor of the constitutive isoform.[1] The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used iNOS inhibitors. These values represent the concentration of the inhibitor required to reduce iNOS activity by 50% and are a key metric for comparing potency.
| Inhibitor | IC50 (µM) for iNOS | Species/Model | Alternative Names |
| This compound | 2.1 | Mouse (enzyme assay) | Pimagedine |
| L-NIL | 3.3 | Mouse (enzyme assay) | N6-(1-Iminoethyl)-L-lysine |
| 1400W | 2.19 ± 0.23 | Human (IC50) | N-(3-(aminomethyl)benzyl)acetamidine |
| L-NAME | 2.2 | Murine (IC50) | NG-nitro-L-arginine methyl ester |
Note: IC50 values can vary depending on the experimental conditions, species, and assay type.
Experimental Protocols
A robust and widely used in-vitro model for assessing iNOS inhibitory activity involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in macrophages, leading to the upregulation of iNOS and subsequent production of nitric oxide (NO). The inhibitory effect of a test compound can be quantified by measuring the reduction in nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess assay.
Protocol: iNOS Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
1. Cell Culture and Seeding:
- Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[2][3]
2. Compound Treatment and iNOS Induction:
- Prepare stock solutions of this compound and other test inhibitors in a suitable solvent (e.g., sterile water or DMSO).
- Pre-treat the cells with various concentrations of the inhibitors for 30 minutes.[2]
- Induce iNOS expression by adding lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL.[3][4]
- Include control wells with:
- Cells + media only (negative control)
- Cells + LPS only (positive control)
3. Incubation:
4. Nitrite Quantification (Griess Assay):
- After incubation, collect the cell culture supernatant.
- Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.[5]
- Incubate at room temperature for 10-15 minutes, protected from light.
- Measure the absorbance at 540-550 nm using a microplate reader.[6]
- The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
5. Data Analysis:
- Calculate the percentage of iNOS inhibition for each inhibitor concentration compared to the LPS-only control.
- Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the iNOS signaling pathway and the workflow of the validation experiment.
Caption: The iNOS signaling pathway induced by LPS.
Caption: Experimental workflow for iNOS inhibition assay.
References
- 1. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 6. media.cellsignal.com [media.cellsignal.com]
A Comparative Analysis of Aminoguanidine and Other Nitric Oxide Synthase (NOS) Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aminoguanidine and other notable Nitric Oxide Synthase (NOS) inhibitors. This document summarizes key performance data, details experimental methodologies for inhibitor evaluation, and visualizes relevant biological pathways to support informed decisions in research and development.
Nitric oxide (NO), a critical signaling molecule, is synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While eNOS and nNOS are constitutively expressed and play vital roles in neurotransmission and vascular regulation, iNOS is primarily expressed in response to inflammatory stimuli, leading to a significant and sustained production of NO.[1] This overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases, making selective iNOS inhibition a key therapeutic strategy.[2]
Aminoguanidine has been identified as a selective inhibitor of the inducible isoform of NOS.[3][4] This guide will compare the inhibitory profile of Aminoguanidine against other commonly used NOS inhibitors, providing quantitative data on their potency and selectivity.
Comparative Efficacy of NOS Inhibitors
The following tables summarize the inhibitory constants (Ki) and the half-maximal inhibitory concentrations (IC50) of Aminoguanidine and other representative NOS inhibitors against the three NOS isoforms. These values provide a quantitative measure of their potency and selectivity.
| Inhibitor | iNOS (Ki, µM) | nNOS (Ki, µM) | eNOS (Ki, µM) | Selectivity (iNOS vs. eNOS) | Selectivity (iNOS vs. nNOS) |
| Aminoguanidine | 16 | 830 | - | - | ~52-fold |
| L-NIL | - | - | - | High | Moderate |
| 1400W | - | - | - | High | Moderate |
| L-NAME | - | - | - | Low (selective for constitutive isoforms) | Low (selective for constitutive isoforms) |
| L-NMMA | - | - | - | Low (selective for constitutive isoforms) | Low (selective for constitutive isoforms) |
| AMT | - | - | - | None | None |
Table 1: Comparative Ki values of various NOS inhibitors. Data compiled from multiple sources. A lower Ki value indicates higher binding affinity.
| Inhibitor | iNOS (IC50, µM) | nNOS (IC50, µM) | eNOS (IC50, µM) |
| Aminoguanidine | 2.1 | - | - |
| FR038251 | 1.7 | >65 | >14 |
| FR038470 | 8.8 | >100 | >26 |
| FR191863 | 1.9 | >100 | >6.2 |
| L-NMMA | - | - | - |
Table 2: Comparative IC50 values of various NOS inhibitors. Data from a study on novel iNOS inhibitors.[5] A lower IC50 value indicates greater potency.
Experimental Protocols
Accurate assessment of NOS inhibition is crucial for comparative studies. The following are detailed methodologies for key experiments cited in the evaluation of NOS inhibitors.
In Vitro NOS Inhibition Assay (Griess Assay)
This assay determines the inhibitory effect of a compound on NOS activity by measuring the production of nitrite, a stable and quantifiable breakdown product of NO.
Materials:
-
Recombinant human iNOS, nNOS, or eNOS
-
L-arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin (for nNOS and eNOS activation)
-
Calcium Chloride (for nNOS and eNOS activation)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test inhibitors (e.g., Aminoguanidine)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents and store them on ice. Dilute the NOS enzyme and test compounds to the desired concentrations in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NOS enzyme (iNOS, nNOS, or eNOS)
-
Cofactors (NADPH, BH4, Calmodulin, and CaCl2 as required for the specific isoform)
-
Test inhibitor at various concentrations.
-
For the positive control, add buffer instead of the inhibitor. For the blank, omit the enzyme.
-
-
Initiation of Reaction: Start the enzymatic reaction by adding L-arginine to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., a reagent that depletes NADPH).
-
Nitrite Detection:
-
Add Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.[2]
-
Cell-Based NOS Inhibition Assay
This assay evaluates the efficacy of NOS inhibitors in a cellular context, providing insights into cell permeability and intracellular activity.
Materials:
-
Cell line expressing the target NOS isoform (e.g., RAW 264.7 macrophages for iNOS)
-
Cell culture medium and supplements
-
Inducing agents (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for iNOS expression)
-
Test inhibitors
-
Griess Reagent
-
Cell lysis buffer
-
Protein assay reagent
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified duration.
-
Induce NOS expression by adding the appropriate stimuli (e.g., LPS and IFN-γ for iNOS) and incubate for a suitable period (e.g., 24 hours).
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Perform the Griess assay on the supernatant as described in the in vitro protocol to determine nitrite concentration.
-
-
Cell Viability Assay (Optional but Recommended):
-
After collecting the supernatant, assess cell viability using a standard method (e.g., MTT or LDH assay) to ensure that the observed inhibition is not due to cytotoxicity.
-
-
Data Analysis:
-
Normalize the nitrite concentration to the total protein content of the cells in each well.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in iNOS expression and a typical experimental workflow for screening NOS inhibitors.
Caption: iNOS Gene Expression Signaling Pathway.
Caption: Experimental Workflow for NOS Inhibitor Screening.
Conclusion
Aminoguanidine stands out as a valuable research tool due to its preferential inhibition of iNOS over the constitutive isoforms. The quantitative data presented in this guide highlights its selectivity, which is a critical attribute for dissecting the specific roles of iNOS in various physiological and pathological processes. The detailed experimental protocols provide a standardized framework for the consistent and reliable evaluation of Aminoguanidine and other NOS inhibitors. Furthermore, the visualized signaling pathways offer a clear overview of the molecular context in which these inhibitors function. This comparative guide is intended to empower researchers to make well-informed decisions in their selection and application of NOS inhibitors, ultimately advancing our understanding of nitric oxide signaling and facilitating the development of novel therapeutic interventions for inflammatory and other NO-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of nitric oxide in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide signaling | Abcam [abcam.com]
- 4. Nitric oxide production and signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating regulatory mechanisms and functions of iNOS in human cells [summit.sfu.ca]
Aminoguanidine Hemisulfate: A Comparative Guide to its Effects on Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
Aminoguanidine Hemisulfate (AGH), a small molecule inhibitor, has garnered significant attention in biomedical research for its dual inhibitory action on inducible nitric oxide synthase (iNOS) and the formation of advanced glycation end products (AGEs). These two pathways are implicated in a myriad of pathological conditions, including diabetic complications, inflammation, and cardiovascular disease. This guide provides a comprehensive cross-validation of AGH's effects in various cell types, offering a comparative analysis with alternative inhibitors and supported by experimental data.
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound is best understood through a direct comparison with other inhibitors targeting the same pathways. The following tables summarize the available quantitative data for iNOS and AGE inhibition.
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Aminoguanidine is a selective inhibitor of iNOS, the enzyme responsible for the production of large amounts of nitric oxide (NO) during inflammatory responses.[1] Its potency is comparable to other well-established iNOS inhibitors.
| Inhibitor | Cell Type/Enzyme Source | IC50 Value | Reference(s) |
| Aminoguanidine | Mouse Macrophages | 2.1 µM | [2] |
| Cytokine-induced iNOS | Equipotent to L-NMA | [3] | |
| L-NG-Monomethyl Arginine (L-NMA) | Cytokine-induced iNOS | Equipotent to Aminoguanidine | [3] |
| FR038251 | Mouse iNOS | 1.7 µM | [2] |
| FR191863 | Mouse iNOS | 1.9 µM | [2] |
| FR038470 | Mouse iNOS | 8.8 µM | [2] |
Inhibition of Advanced Glycation End Product (AGE) Formation
AGEs are harmful compounds formed when proteins or lipids become glycated after exposure to sugars. Aminoguanidine inhibits AGE formation by trapping reactive carbonyl species. Pyridoxamine, a form of vitamin B6, is another notable AGE inhibitor.
| Inhibitor | Assay System | Inhibition | Reference(s) |
| Aminoguanidine | BSA-glucose | 54% inhibition at 5 mM, 85% at 50 mM | [4] |
| Human Cortical Bone (in vitro) | Significant decrease in AGE content | [5][6] | |
| Nonactivated HUVEC | 57% inhibition (immunological), 50% (fluorescence) | [7] | |
| Pyridoxamine | BSA-glucose | More effective than Aminoguanidine | [4][8] |
| Human Cortical Bone (in vitro) | Significant decrease in AGE content | [5][6] | |
| SH-SY5Y cells | Inhibited TAGE-β-tubulin formation | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for assessing iNOS and AGE inhibition.
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This assay quantifies the activity of NOS by measuring the conversion of L-arginine to L-citrulline and nitric oxide.
Materials:
-
NOS enzyme (e.g., from murine macrophages)
-
L-arginine (substrate)
-
NADPH
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4)
-
Calmodulin
-
FAD and FMN
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Test compounds (Aminoguanidine, alternatives)
-
Griess Reagent (for NO detection) or radioactive L-arginine (for citrulline detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, BH4, calmodulin, FAD, and FMN.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the NOS enzyme to each well.
-
Initiate the reaction by adding L-arginine.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stopping solution or by heat inactivation).
-
Quantify the amount of nitric oxide produced using the Griess reagent or the amount of L-citrulline formed using radiolabeling and liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Advanced Glycation End Product (AGE) Inhibition Assay (BSA-Glucose Model)
This in vitro assay measures the formation of fluorescent AGEs from the reaction of bovine serum albumin (BSA) and glucose.
Materials:
-
Bovine Serum Albumin (BSA)
-
Glucose
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium azide (to prevent bacterial growth)
-
Test compounds (Aminoguanidine, alternatives)
-
96-well black microplate (for fluorescence reading)
-
Fluorescence microplate reader (Excitation ~370 nm, Emission ~440 nm)
Procedure:
-
Prepare a solution of BSA and glucose in PBS.
-
Add sodium azide to the solution.
-
Add the test compound at various concentrations to the BSA-glucose solution.
-
Incubate the mixtures in a sterile environment at 37°C for an extended period (e.g., 1-4 weeks).
-
At specified time points, take aliquots of the reaction mixtures.
-
Transfer the aliquots to a 96-well black microplate.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.
-
A control without an inhibitor is used to determine 100% AGE formation.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Cellular Effects
Aminoguanidine's dual inhibitory action has profound effects on various cellular signaling pathways, leading to diverse physiological outcomes in different cell types.
Endothelial Cells
In endothelial cells, inflammation and high glucose levels can trigger the expression of iNOS and the formation of AGEs. This leads to endothelial dysfunction, a key event in the pathogenesis of vascular diseases.
Aminoguanidine can mitigate endothelial dysfunction by inhibiting iNOS expression and AGE formation, thereby reducing excessive NO production and blocking the downstream effects of AGE-RAGE signaling, such as the upregulation of adhesion molecules.[7] Studies have shown that aminoguanidine can prevent the upregulation of endothelial activation markers like VE-cadherin and PECAM-1.[10][11]
Vascular Smooth Muscle Cells (VSMCs)
In vascular smooth muscle cells, the interplay between NO and other signaling molecules is critical for maintaining vascular tone and structure.
Aminoguanidine has been shown to inhibit iNOS induction in VSMCs.[12] Furthermore, it can suppress the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK, which is involved in cell proliferation and remodeling.[13] By inhibiting these pathways, aminoguanidine can influence processes like vascular smooth muscle cell apoptosis and proliferation, thereby affecting vascular remodeling.[12]
Conclusion
This compound demonstrates significant efficacy in inhibiting both iNOS and AGE formation across a range of cell types. Its performance is comparable, and in some instances, superior to other known inhibitors. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies. The visualization of its impact on key signaling pathways in endothelial and vascular smooth muscle cells highlights its potential therapeutic value in diseases characterized by inflammation and hyperglycemia-induced damage. Further research focusing on direct, side-by-side comparisons of IC50 values in specific cell lines will provide a more granular understanding of its relative potency and guide future drug development efforts.
References
- 1. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of aminoguanidine (AG) and pyridoxamine (PM) on ageing human cortical bone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of aminoguanidine (AG) and pyridoxamine (PM) on ageing human cortical bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of aminoguanidine on adhesion molecule expression of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiamine pyrophosphate and pyridoxamine inhibit the formation of antigenic advanced glycation end-products: comparison with aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aminoguanidine induces constrictive vascular remodeling and inhibits smooth muscle cell death after balloon injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aminoguanidine inhibits mitogen-activated protein kinase and improves cardiac performance and cardiovascular remodeling in failing hearts of salt-sensitive hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aminoguanidine Hemisulfate and L-NAME in Vivo
In the landscape of nitric oxide synthase (NOS) inhibitors, Aminoguanidine Hemisulfate and Nω-nitro-L-arginine methyl ester (L-NAME) are two of the most widely utilized compounds in in vivo research. While both effectively inhibit NOS, their mechanisms, isoform selectivity, and resulting physiological effects exhibit critical differences. This guide provides a comprehensive, data-driven comparison of these two inhibitors for researchers, scientists, and drug development professionals.
Mechanism of Action and Isoform Selectivity
L-NAME acts as a non-selective inhibitor of all three NOS isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).[1] It functions as an L-arginine analog, competing with the natural substrate for the enzyme's active site.[2] Its inhibitory action is potent and can lead to a significant and sustained increase in systemic arterial blood pressure due to the blockade of endothelium-derived nitric oxide, a key vasodilator.[3][4] Chronic administration of L-NAME is a well-established method for inducing experimental hypertension.[5][6] It's important to note that L-NAME requires hydrolysis to its active form, L-NNA (Nω-nitro-L-arginine), to exert its full inhibitory effect in vivo.[2]
Aminoguanidine, on the other hand, is recognized as a relatively selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform.[7][8][9] While it can inhibit constitutive NOS isoforms (eNOS and nNOS) at higher concentrations, it displays a preferential action against iNOS, which is typically expressed during inflammatory conditions.[8][10] This selectivity makes it a valuable tool for investigating the specific roles of iNOS in various pathological states, such as endotoxemia and diabetes.[9][11][12] Unlike L-NAME, aminoguanidine does not consistently cause a significant increase in blood pressure in healthy, normotensive animals, highlighting its reduced impact on basal endothelial NO production.[9]
In Vivo Effects on Cardiovascular Parameters
The differential selectivity of L-NAME and Aminoguanidine translates to distinct in vivo cardiovascular effects, particularly concerning blood pressure.
L-NAME administration consistently leads to a dose-dependent increase in mean systemic arterial blood pressure.[4][13] This hypertensive effect is a direct consequence of the inhibition of eNOS, which is crucial for maintaining basal vascular tone.[4] Studies have shown that chronic L-NAME treatment in rats (e.g., 40 mg/kg/day) results in a significant and sustained elevation in blood pressure.[5][6]
Aminoguanidine , in contrast, has a more nuanced effect on blood pressure. In models of endotoxemia where iNOS is upregulated, aminoguanidine can reverse hypotension.[9] However, in normotensive, healthy animals, it does not typically induce hypertension at doses that selectively inhibit iNOS.[9] For instance, in sham-operated rats, L-NAME caused a dose-dependent increase in blood pressure, whereas aminoguanidine did not.[9] In some contexts, such as in spontaneously hypertensive rats, chronic aminoguanidine treatment has even been shown to attenuate the age-dependent increase in blood pressure.[14]
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies, providing a direct comparison of the effects of this compound and L-NAME.
| Parameter | This compound | L-NAME | Animal Model | Reference |
| Effect on Blood Pressure (Normotensive) | No significant increase at selective iNOS inhibitory doses. | Dose-dependent increase in mean arterial pressure. | Rat | [9] |
| Effect on Blood Pressure (Endotoxemia) | Reverses hypotension. | Reverses hypotension. | Rat | [9] |
| Effect on Blood Pressure (Hypertensive Model) | Attenuated age-dependent blood pressure increase. | Induces and sustains hypertension. | Rat (SHR) | [14] |
| Plasma Nitrite/Nitrate Levels (Endotoxemia) | Inhibited the increase. | Did not inhibit the increase. | Rat | [9] |
| NOS Isoform Selectivity | Preferential for iNOS. | Non-selective (inhibits eNOS, nNOS, iNOS). | In vitro/In vivo | [1][8] |
| Compound | Dose | Route of Administration | Effect on Mean Arterial Pressure (MAP) | Animal Model | Reference |
| L-NAME | 4 mg/kg | Intravenous | ↑ by 24±2 mmHg | Human | [13] |
| L-NAME | 40 mg/kg/day | Oral | Significant increase in Systolic, Diastolic, and Mean Arterial Blood Pressure. | Rat | [5][6] |
| Aminoguanidine | 50 mg/kg | Subcutaneous | Elevated arterial blood pressure over 1 hour. | Rat | [10] |
| Aminoguanidine | 12.5-50 mg/kg | Subcutaneous | Reduced endotoxin-induced vascular leakage when administered 3h post-endotoxin. | Rat | [10] |
Experimental Protocols
L-NAME-Induced Hypertension in Rats
-
Compound and Dosage: Nω-nitro-L-arginine methyl ester (L-NAME) is administered at a dose of 40 mg/kg/day.[5][6][15][16]
-
Administration: L-NAME is typically dissolved in drinking water or administered via oral gavage.[6][16]
-
Duration: Chronic administration for several weeks (e.g., 4 to 8 weeks) is common to establish sustained hypertension.[5][16]
-
Monitoring: Blood pressure is monitored regularly using methods such as the tail-cuff method or invasive telemetry.[6]
Aminoguanidine Administration in a Model of Endotoxemia
-
Animals: Male Wistar rats.
-
Induction of Endotoxemia: Lipopolysaccharide (LPS) from E. coli is administered intravenously (e.g., 3 mg/kg).[10]
-
Compound and Dosage: this compound is administered subcutaneously at doses ranging from 12.5 to 50 mg/kg.[10]
-
Timing of Administration: Aminoguanidine can be administered concurrently with LPS or at a later time point (e.g., 3 hours after LPS) to target the expression of iNOS.[10]
-
Outcome Measures: Parameters such as vascular permeability (measured by radiolabelled albumin leakage), blood pressure, and plasma nitrite/nitrate levels are assessed.[9][10]
Signaling Pathways and Experimental Workflows
Nitric Oxide Signaling Pathway
Caption: Simplified signaling pathway of nitric oxide (NO) production and its inhibition by L-NAME and Aminoguanidine.
Experimental Workflow for Comparing NOS Inhibitors in a Hypertension Model
Caption: A typical experimental workflow for the in vivo comparison of L-NAME and Aminoguanidine in a rat model of hypertension.
Conclusion
The choice between this compound and L-NAME for in vivo studies fundamentally depends on the research question. L-NAME is the compound of choice for inducing a robust and reliable model of hypertension through the non-selective inhibition of all NOS isoforms. In contrast, Aminoguanidine is a more suitable tool for investigating the specific contributions of iNOS to pathophysiology, particularly in inflammatory conditions, with the advantage of having minimal effects on basal blood pressure regulation in healthy animals. Researchers must carefully consider the isoform selectivity and the desired physiological outcome when selecting the appropriate NOS inhibitor for their in vivo experiments.
References
- 1. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of aminoguanidine and N omega-nitro-L-arginine methyl ester on the multiple organ dysfunction caused by endotoxaemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminoguanidine inhibits both constitutive and inducible nitric oxide synthase isoforms in rat intestinal microvasculature in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of inhibition of nitric oxide synthase by aminoguanidine in acute endotoxemia [pubmed.ncbi.nlm.nih.gov]
- 12. Biological effects of aminoguanidine: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Attenuation of hypertension development by aminoguanidine in spontaneously hypertensive rats: role of methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Hypertensive Rats Treated Chronically With Nω-Nitro-L-Arginine Methyl Ester (L-NAME) Induced Disorder of Hepatic Fatty Acid Metabolism and Intestinal Pathophysiology [frontiersin.org]
Evaluating the Specificity of Aminoguanidine Hemisulfate for Inducible Nitric Oxide Synthase (iNOS)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The inducible isoform of nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) that can contribute to both physiological host defense and the pathophysiology of various inflammatory diseases. Consequently, the development of specific iNOS inhibitors is of significant interest for therapeutic intervention. Aminoguanidine has been widely used as a selective iNOS inhibitor; however, a thorough evaluation of its specificity compared to other available inhibitors is crucial for the accurate interpretation of research findings and for guiding drug development efforts. This guide provides a comparative analysis of Aminoguanidine Hemisulfate's specificity for iNOS against other commonly used inhibitors, supported by quantitative data and detailed experimental protocols.
Data Presentation: Comparative Inhibitor Specificity
The following table summarizes the inhibitory potency (IC50 or Ki values) of Aminoguanidine and other selected compounds against the three main isoforms of nitric oxide synthase: inducible (iNOS), endothelial (eNOS), and neuronal (nNOS). Lower values indicate higher potency. The selectivity ratio provides a quantitative measure of preference for iNOS over the constitutive isoforms (eNOS and nNOS).
| Inhibitor | iNOS (murine) | eNOS (human/bovine) | nNOS (rat/human) | iNOS/eNOS Selectivity Ratio | iNOS/nNOS Selectivity Ratio |
| Aminoguanidine | IC50: ~2.1 µM[1] | IC50: >168 µM[1] | IC50: >80 µM[1] | >80 | >38 |
| L-NIL (L-N6-(1-iminoethyl)lysine) | IC50: 3.3 µM[2][3][4] | - | IC50: 92 µM (rat brain)[2][3][4] | - | ~28 |
| 1400W (N-(3-(Aminomethyl)benzyl)acetamidine) | Kd: ≤ 7 nM[5][6] | Ki: 50 µM[5][6] | Ki: 2 µM[5][6] | >5000[6] | ~285 |
| S-Methylisothiourea (SMT) | Potent inhibitor (EC50 values 8-24 times lower than L-NMMA)[7] | Less potent than on iNOS[7] | - | Relatively selective for iNOS[7] | - |
| L-NAME (NG-Nitro-L-arginine methyl ester) | Ki: 4.4 µM[8] | Ki: 39 nM[8] | Ki: 15 nM[8] | ~0.009 (prefers eNOS) | ~0.003 (prefers nNOS) |
Note: The inhibitory values and selectivity can vary depending on the species from which the enzyme was derived and the specific assay conditions.
Experimental Protocols
The determination of inhibitor specificity for NOS isoforms is critical. Below are detailed methodologies for two common assays used to evaluate inhibitor potency.
Radiolabeled L-Arginine to L-Citrulline Conversion Assay
This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified iNOS, eNOS, or nNOS enzyme
-
L-[14C]arginine or L-[3H]arginine
-
NADPH
-
Calcium Chloride (for eNOS and nNOS)
-
Calmodulin (for eNOS and nNOS)
-
Tetrahydrobiopterin (BH4)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation cocktail and counter
-
Inhibitor stock solutions (e.g., this compound)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, NADPH, BH4, and L-[14C]arginine. For eNOS and nNOS assays, also include CaCl2 and calmodulin.
-
Inhibitor Incubation: Add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixture. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme to the mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
Separation of L-Citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-arginine will bind to the resin, while the neutral L-citrulline will flow through.
-
Quantification: Collect the eluate containing L-[14C]citrulline and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Griess Assay for Nitrite Determination
This colorimetric assay indirectly measures NOS activity by quantifying the accumulation of nitrite, a stable breakdown product of NO.
Materials:
-
Cell culture (e.g., RAW 264.7 macrophages for iNOS induction) or purified enzyme
-
LPS and Interferon-gamma (for iNOS induction in cells)
-
L-arginine
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrite standard solution
-
Inhibitor stock solutions
Procedure:
-
Cell Culture and Induction (for cell-based assay): Plate cells (e.g., RAW 264.7) and stimulate with LPS and interferon-gamma to induce iNOS expression.
-
Inhibitor Treatment: Treat the induced cells or purified enzyme with various concentrations of the inhibitor in the presence of L-arginine.
-
Incubation: Incubate for a specified time (e.g., 24 hours for cells) to allow for NO production.
-
Sample Collection: Collect the cell culture supernatant or a sample from the enzyme reaction.
-
Griess Reaction: Add Griess reagent to the samples and standards.
-
Incubation: Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the nitrite standards. Calculate the nitrite concentration in the samples and determine the percent inhibition for each inhibitor concentration to calculate the IC50 value.
Mandatory Visualizations
Nitric Oxide Signaling Pathway
Caption: Simplified Nitric Oxide signaling pathway.
Experimental Workflow for iNOS Inhibitor Screening
Caption: Workflow for iNOS inhibitor screening.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. NOS Activity Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening and Identification of Potential iNOS Inhibitors to Curtail Cervical Cancer Progression: an In Silico Drug Repurposing Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aminoguanidine Hemisulfate and Alternative Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Aminoguanidine Hemisulfate against two prominent alternatives, Melatonin and Edaravone. The information presented is collated from preclinical studies, focusing on experimental data in rodent models of cerebral ischemia.
Data Presentation: Comparative Efficacy
The following tables summarize the key quantitative findings from various studies, offering a side-by-side comparison of the neuroprotective efficacy of this compound, Melatonin, and Edaravone.
Table 1: Reduction in Infarct Volume
| Compound | Animal Model | Dosage | Administration Route | Timing of Administration | Infarct Volume Reduction (%) |
| Aminoguanidine | Rat, MCAO | 320 mg/kg | Intraperitoneal (IP) | 15 minutes post-ischemia | 82.9%[1] |
| Rat, MCAO | 320 mg/kg | Intraperitoneal (IP) | 1 and 2 hours post-ischemia | 88% and 85% respectively[1] | |
| Rat, MCAO | 150 mg/kg | Intraperitoneal (IP) | Beginning of ischemia | 56%[2] | |
| Melatonin | Mouse, MCAO | 4 mg/kg | Intraperitoneal (IP) | Immediately after reperfusion | ~30-35% |
| Rat, MCAO | 150 mg/kg | Intraperitoneal (IP) | Not specified | Significant reduction | |
| Edaravone | Rat, ICH | 3 mg/kg | Intravenous (IV) | Not specified | Significantly alleviated brain edema[3] |
| Rat, MCAO | Not specified | Not specified | Not specified | Significant improvement in neurological deficits |
Table 2: Improvement in Neurological Deficit Scores
| Compound | Animal Model | Dosage | Administration Route | Timing of Administration | Neurological Improvement |
| Aminoguanidine | Rat, MCAO | 150 mg/kg | Intraperitoneal (IP) | Beginning of ischemia | Significant improvement[2] |
| Melatonin | Mouse, dMCAO | Not specified | Intraperitoneal (IP) | Immediately after ischemia, and 24/48h later | Dose-dependent improvement[4] |
| Edaravone | Rat, ICH | 3 mg/kg | Intravenous (IV) | Not specified | Significantly alleviated neurological deficits[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the studies are provided below to facilitate replication and further research.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This surgical procedure is a widely used model to induce focal cerebral ischemia, mimicking human stroke.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane, chloral hydrate)
-
Heating pad and rectal probe to maintain body temperature at 37°C
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
4-0 silk suture
-
Nylon monofilament (4-0) with a rounded tip
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain normothermia.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA with 4-0 silk sutures.
-
Temporarily clamp the ICA with a microvascular clip.
-
Make a small incision in the ECA between the ligation and the bifurcation.
-
Introduce the nylon monofilament through the ECA stump and gently advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The filament is typically advanced 18-20 mm from the carotid bifurcation.
-
For transient MCAO, the filament is left in place for a specific duration (e.g., 60 or 90 minutes) and then withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Close the incision and allow the animal to recover from anesthesia.
2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume Assessment
TTC staining is used to differentiate between ischemic and non-ischemic brain tissue.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Formalin solution (4% or 10%)
Procedure:
-
At a predetermined time point after MCAO (e.g., 24 or 72 hours), euthanize the rat.[5]
-
Carefully remove the brain and place it in a cold brain matrix slicer.
-
Slice the brain into 2 mm coronal sections.[5]
-
Immerse the brain slices in the 2% TTC solution at 37°C for 15-30 minutes.[5][6]
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Photograph the stained slices for later analysis.
-
The infarct area in each slice is measured using image analysis software. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.
Neurological Deficit Scoring
Behavioral tests are crucial for assessing the functional outcomes after stroke. A composite scoring system is often used.
Tests:
-
Spontaneous Activity: Observe the rat's movement in a clear box.
-
Symmetry in Limb Movement: Observe the rat's gait and limb placement.
-
Forepaw Outstretching: Suspend the rat by its tail and observe the extension of its forelimbs.
-
Climbing: Place the rat on a wire grid and observe its ability to climb.
-
Body Proprioception: Gently push the rat from side to side and observe its resistance to falling.
-
Response to Vibrissae Touch: Lightly touch the vibrissae on each side and observe the head-turning response.
Scoring: A common scoring system ranges from 0 (no neurological deficit) to a maximum score indicating severe deficit. For example, a 0-3 or 0-5 point scale can be used for each test, with the total score reflecting the overall neurological function.[7]
Western Blot for iNOS Detection
This technique is used to quantify the expression of inducible nitric oxide synthase (iNOS) protein in brain tissue.
Materials:
-
Brain tissue homogenate
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against iNOS
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Homogenize brain tissue samples in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for iNOS.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
The intensity of the bands is quantified to determine the relative expression of iNOS.
Nitric Oxide Synthase (NOS) Activity Assay
This assay measures the enzymatic activity of NOS in brain tissue.
Materials:
-
Brain tissue homogenate
-
Assay buffer containing L-arginine (the substrate for NOS) and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, calmodulin).
-
[³H]-L-arginine (radiolabeled substrate)
-
Stop buffer
-
Ion-exchange resin
Procedure:
-
Incubate brain tissue homogenates with the assay buffer containing [³H]-L-arginine.
-
NOS in the sample will convert [³H]-L-arginine to [³H]-L-citrulline and nitric oxide.
-
Stop the reaction with a stop buffer.
-
Separate the [³H]-L-citrulline from the unreacted [³H]-L-arginine using an ion-exchange resin.
-
Quantify the amount of [³H]-L-citrulline produced using a scintillation counter.
-
The NOS activity is expressed as the amount of [³H]-L-citrulline formed per unit of time per milligram of protein.
Mandatory Visualization: Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for the neuroprotective actions of this compound, Melatonin, and Edaravone.
Caption: Proposed mechanism of Aminoguanidine neuroprotection.
Caption: Key signaling pathways in Melatonin-mediated neuroprotection.
Caption: Multifaceted neuroprotective mechanisms of Edaravone.
References
- 1. Cerebroprotective effects of aminoguanidine in a rodent model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pjps.pk [pjps.pk]
- 3. mdpi.com [mdpi.com]
- 4. Melatonin Protects Against Ischemic Brain Injury by Modulating PI3K/AKT Signaling Pathway via Suppression of PTEN Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TTC Staining [bio-protocol.org]
- 7. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
A meta-analysis of Aminoguanidine Hemisulfate's effectiveness in preclinical diabetic models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the effectiveness of aminoguanidine hemisulfate in preclinical models of diabetes. Aminoguanidine, a small molecule inhibitor of advanced glycation end-product (AGE) formation, has been extensively studied for its potential to mitigate diabetic complications. This document synthesizes key findings, compares its efficacy against controls, and details the experimental protocols from pivotal studies to inform future research and development.
Efficacy of Aminoguanidine in Attenuating Diabetic Complications
Aminoguanidine has demonstrated significant efficacy in ameliorating a range of diabetic complications in various preclinical models. Its primary mechanism of action is the inhibition of the formation of AGEs, which are key contributors to the pathogenesis of diabetic nephropathy, retinopathy, neuropathy, and cardiovascular complications.[1][2] Aminoguanidine traps reactive dicarbonyl compounds like methylglyoxal, glyoxal, and 3-deoxyglucosone, preventing them from cross-linking with proteins and forming AGEs.[2] Additionally, aminoguanidine is known to inhibit nitric oxide synthase (NOS), which may contribute to its effects on vascular function.[3][4]
Comparative Efficacy Data
The following tables summarize the quantitative outcomes from key preclinical studies investigating the effects of aminoguanidine in diabetic animal models.
Table 1: Effect of Aminoguanidine on Renal Function in Diabetic Rats
| Parameter | Diabetic Control | Aminoguanidine-Treated Diabetic | Percent Improvement | Animal Model | Study Duration | Reference |
| Urinary Albumin Excretion | Significantly Increased | ~60% reduction (P < 0.01) | ~60% | Streptozotocin-induced diabetic Lewis rats | 12 weeks | [5] |
| Glomerular Filtration Rate (GFR) | Significantly Increased | No significant effect | - | Streptozotocin-induced diabetic Sprague Dawley rats | 2 weeks | [6] |
| Fractional Mesangial Volume | Increased | Attenuated | Not specified | Streptozotocin-induced diabetic rats | 32 weeks | [7] |
| Glomerular Basement Membrane Thickness | Increased | Attenuated | Not specified | Streptozotocin-induced diabetic rats | 32 weeks | [7] |
Table 2: Neuroprotective Effects of Aminoguanidine in Diabetic Rats
| Parameter | Diabetic Control | Aminoguanidine-Treated Diabetic | Percent Correction | Animal Model | Study Duration | Reference |
| Sciatic Motor Nerve Conduction Velocity (NCV) | 19.3% ± 0.9% reduction | 86.6% ± 3.7% correction | ~87% | Streptozotocin-induced diabetic rats | 8 weeks (4 weeks treatment) | [4] |
| Sciatic Endoneurial Capillary Blood Flow | ~45% reduction | 85.6% ± 12.1% correction | ~86% | Streptozotocin-induced diabetic rats | 8 weeks (4 weeks treatment) | [4] |
| Ulnar Nerve Conduction Velocity | Defect observed | Defect inhibited | Not specified | Diabetic dogs | 5 years | [8] |
Table 3: Cardioprotective Effects of Aminoguanidine in a Type 2 Diabetes Rat Model
| Parameter | T2DM Control | Aminoguanidine-Treated T2DM | Effect | Animal Model | Study Duration | Reference |
| Cardiac Fibrosis | Increased | Significantly reduced | Reduction | High-fat, high-carbohydrate diet + low-dose STZ-induced T2DM Wistar rats | 25 weeks | [9] |
| α-Smooth Muscle Actin (αSMA) Expression | Increased | Reduced | Reduction | High-fat, high-carbohydrate diet + low-dose STZ-induced T2DM Wistar rats | 25 weeks | [9] |
| Nox4 and Nos2 mRNA Expression | Increased | Reduced | Reduction | High-fat, high-carbohydrate diet + low-dose STZ-induced T2DM Wistar rats | 25 weeks | [9] |
Table 4: Effects of Aminoguanidine on Retinopathy in Diabetic Animals
| Parameter | Diabetic Control | Aminoguanidine-Treated Diabetic | Effect | Animal Model | Study Duration | Reference |
| Retinal Microaneurysms | Present | Significantly inhibited | Prevention | Diabetic dogs | 5 years | [8] |
| Acellular Capillaries | 18.6-fold increase | 3.6-fold increase | Significant inhibition | Streptozotocin-induced diabetic rats | 75 weeks | [10] |
| Pericyte Ghosts | Present | Significantly inhibited | Prevention | Diabetic dogs | 5 years | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of the experimental protocols from key studies.
Induction of Diabetes and Aminoguanidine Administration in Rats
-
Animal Model: Male Sprague Dawley, Wistar, or Lewis rats are commonly used.
-
Induction of Diabetes: Type 1 diabetes is typically induced by a single intraperitoneal (IP) injection of streptozotocin (STZ), often at a dose of 55-65 mg/kg body weight, dissolved in a citrate buffer.[6][11] For Type 2 diabetes models, a combination of a high-fat, high-carbohydrate diet for several weeks is followed by a lower dose of STZ (e.g., 20 mg/kg).[9]
-
Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels, typically 48-72 hours after STZ injection. Animals with blood glucose levels exceeding a certain threshold (e.g., >300 mg/dL) are included in the study.[6]
-
Aminoguanidine Administration: this compound is usually administered in the drinking water (e.g., 0.5-1 g/L) or via daily intraperitoneal injections (e.g., 20-50 mg/kg).[5][6][9] Treatment duration varies from a few weeks to over a year, depending on the diabetic complication being studied.
Assessment of Renal Function
-
Albuminuria: Urine is collected over a 24-hour period using metabolic cages. Urinary albumin concentration is determined by methods such as enzyme-linked immunosorbent assay (ELISA).
-
Glomerular Filtration Rate (GFR): GFR can be measured by the clearance of inulin or other markers.
-
Histopathology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with periodic acid-Schiff (PAS) and hematoxylin and eosin (H&E) to assess glomerular structure, mesangial expansion, and basement membrane thickness.[7]
Evaluation of Neuropathy
-
Nerve Conduction Velocity (NCV): Sciatic or ulnar NCV is measured in anesthetized animals using stimulating and recording electrodes placed on the nerve. The latency and distance between electrodes are used to calculate the conduction velocity.[4]
-
Nerve Blood Flow: Endoneurial capillary blood flow can be assessed using techniques like microelectrode polarography or laser Doppler flowmetry.[4]
Visualizing the Mechanisms and Workflow
To better understand the role of aminoguanidine, the following diagrams illustrate its proposed signaling pathway and a typical experimental workflow.
Caption: Proposed mechanism of aminoguanidine in mitigating diabetic complications.
Caption: Typical workflow for a preclinical study of aminoguanidine in a diabetic model.
Conclusion
The preclinical evidence strongly supports the potential of this compound in preventing the progression of various diabetic complications. Its multifaceted mechanism, primarily targeting AGE formation, offers a therapeutic strategy that is complementary to glycemic control. While clinical trials in humans have faced challenges, the wealth of preclinical data underscores the importance of the AGE pathway in diabetic pathogenesis and provides a strong rationale for the development of next-generation AGE inhibitors with improved safety and efficacy profiles. Further research focusing on long-term efficacy and safety in larger animal models is warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An In Vivo Study in a Diabetic Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoguanidine, a novel inhibitor of nitric oxide formation, prevents diabetic vascular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid reversal by aminoguanidine of the neurovascular effects of diabetes in rats: modulation by nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoguanidine inhibits albuminuria, but not the formation of advanced glycation end-products in skin collagen of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological inhibition of diabetic retinopathy: aminoguanidine and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminoguanidine reduces diabetes-associated cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminoguanidine treatment inhibits the development of experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminoguanidine Hemisulfate: A Translational Potential Assessment Against Current Therapeutic Standards
For Researchers, Scientists, and Drug Development Professionals
Aminoguanidine Hemisulfate (AGH), a small molecule inhibitor of advanced glycation end product (AGE) formation and inducible nitric oxide synthase (iNOS), has demonstrated therapeutic potential in a range of preclinical models of inflammatory and metabolic diseases. This guide provides a comprehensive comparison of AGH's performance with current standard-of-care therapies for diabetic complications, Duchenne muscular dystrophy, and autoimmune demyelination, supported by available experimental data.
Mechanism of Action: A Dual Approach to Disease Modification
This compound's primary mechanisms of action are twofold:
-
Inhibition of Advanced Glycation End Product (AGE) Formation: AGEs are harmful compounds that accumulate in tissues as a result of non-enzymatic glycation and oxidation of proteins and lipids. They are implicated in the pathogenesis of diabetic complications by promoting inflammation, oxidative stress, and cross-linking of proteins, leading to tissue damage. AGH traps reactive carbonyl species, which are precursors of AGEs, thereby preventing their formation.
-
Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS): iNOS is an enzyme that produces large amounts of nitric oxide (NO) in response to inflammatory stimuli. While NO has important physiological roles, excessive production by iNOS can be cytotoxic and contribute to tissue damage in inflammatory and autoimmune conditions. AGH selectively inhibits iNOS over other NOS isoforms, thus mitigating the detrimental effects of excessive NO production.
Safety Operating Guide
Navigating the Safe Disposal of Aminoguanidine Hemisulfate in a Laboratory Setting
The proper disposal of aminoguanidine hemisulfate, a nitric oxide synthase inhibitor used in research, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, it is crucial to be familiar with its material safety data sheet (MSDS). This document provides comprehensive information on potential hazards and necessary precautions.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear suitable protective gloves to prevent skin contact.[1]
-
Body Protection: Don appropriate protective clothing to avoid skin exposure.[1]
In the event of accidental exposure, immediate action is critical:
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin area with plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Ingestion: If the individual is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.[2][3]
Step 1: Waste Collection and Segregation
-
Container: Collect waste this compound, including any contaminated materials such as pipette tips and gloves, in a designated, properly labeled, and sealed hazardous waste container.[4] The container should be sturdy and leak-proof.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Include the date of accumulation.
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory.[4][5] Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.[1]
Step 2: Handling Spills
-
In the case of a spill, immediately clean it up while wearing the appropriate PPE.[1]
-
Sweep up the solid material, taking care to avoid generating dust.[1]
-
Place the swept-up material into a suitable container for disposal.[1]
-
Ensure the area is well-ventilated during and after the cleanup.[1]
Step 3: Arranging for Final Disposal
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office for the final disposal of the hazardous waste. They will provide guidance on specific institutional protocols and arrange for pickup by a certified hazardous waste hauler.[5]
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.
Summary of this compound Safety Data
| Property | Information | Citation |
| Appearance | White or colorless crystal | [6] |
| Stability | Stable under normal temperatures and pressures | [1] |
| Incompatibilities | Strong oxidizing agents | [1] |
| Hazardous Decomposition Products | Carbon monoxide, oxides of nitrogen, irritating and toxic fumes and gases, carbon dioxide | [1] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. | [1] |
Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. quora.com [quora.com]
- 6. Cas 996-19-0,this compound | lookchem [lookchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Aminoguanidine Hemisulfate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Aminoguanidine Hemisulfate, including detailed operational and disposal plans to ensure a secure laboratory environment.
This compound is a compound of interest in various research fields.[1][2] While its toxicological properties have not been fully investigated, it is known to be an irritant and may cause allergic skin reactions.[3][4][5] Therefore, adherence to strict safety protocols is crucial.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in either solid or dissolved form, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required protective gear.
| Protection Type | Solid Form | Solution Form | Specifications |
| Eye/Face Protection | Required | Required | Chemical safety goggles or a face shield are necessary to prevent eye contact.[3][6] |
| Hand Protection | Required | Required | Wear appropriate protective gloves to prevent skin exposure.[3][7] |
| Skin and Body Protection | Required | Required | A lab coat or other protective clothing is mandatory to prevent skin contact.[3][6] |
| Respiratory Protection | Required when dust is generated | Not generally required if handled in a fume hood | A NIOSH-approved respirator should be used if dust is present or ventilation is inadequate.[3][4] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Following a systematic procedure minimizes the risk of exposure and contamination. The workflow diagram below illustrates the key stages of handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols:
-
Preparation: Always work within a certified chemical fume hood to ensure adequate ventilation, especially when handling the solid, dusty form of the compound.[3][6] Before beginning any work, ensure all necessary PPE is correctly donned.
-
Handling:
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Remove gloves and other disposable PPE, turning them inside out to trap any contaminants, and dispose of them in the designated hazardous waste container.
-
Always wash your hands with soap and water after removing your gloves.[3]
-
Emergency Procedures: Immediate Actions in Case of Exposure
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[3][4] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[3][4] |
Spill and Disposal Plan: Containing and Managing Waste
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, sweep up the spilled solid material, taking care not to generate dust.[3] For liquid spills, use an inert absorbent material.
-
Collect: Place the contained material into a suitable, labeled container for disposal.[3][6]
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
This compound and any contaminated materials should be disposed of as hazardous waste.[8][9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[10]
By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
- 1. scbt.com [scbt.com]
- 2. Cas 996-19-0,this compound | lookchem [lookchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | C2H14N8O4S | CID 2734952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. This compound, 1 kg, CAS No. 996-19-0 | Other Fine Chemicals | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
